tert-butyl N-{2-azaspiro[3.4]octan-6-yl}carbamate
Description
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Properties
IUPAC Name |
tert-butyl N-(2-azaspiro[3.4]octan-6-yl)carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22N2O2/c1-11(2,3)16-10(15)14-9-4-5-12(6-9)7-13-8-12/h9,13H,4-8H2,1-3H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FAWHTXUMVSKNOY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCC2(C1)CNC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-Depth Technical Guide to the Physicochemical Properties of tert-butyl N-{2-azaspiro[3.4]octan-6-yl}carbamate
This guide provides a comprehensive overview of the known and predicted physicochemical properties of tert-butyl N-{2-azaspiro[3.4]octan-6-yl}carbamate. Designed for researchers, medicinal chemists, and drug development professionals, this document synthesizes available data with established analytical methodologies to empower users in their research endeavors. While experimental data for this specific molecule is not extensively published, this guide leverages data from close structural analogs and computational models to provide a robust profile. Furthermore, it details the requisite experimental protocols for in-house validation and characterization.
Introduction: The Significance of the Azaspiro[3.4]octane Scaffold
The 2-azaspiro[3.4]octane moiety is a key structural motif in modern medicinal chemistry. Its rigid, three-dimensional spirocyclic core offers a distinct advantage over simpler, more flexible aliphatic or aromatic systems. By introducing conformational constraint, this scaffold allows for precise spatial orientation of functional groups, which can lead to enhanced binding affinity and selectivity for biological targets. The incorporation of a tert-butoxycarbonyl (Boc) protecting group on the amine functionality is a common strategy in organic synthesis. This protecting group is stable under a wide range of reaction conditions but can be readily removed under acidic conditions, making it an invaluable tool in multi-step synthetic pathways.
Given the growing interest in spirocyclic systems in drug discovery, a thorough understanding of the physical properties of key intermediates like this compound is crucial for its effective use in the synthesis of novel therapeutic agents.
Physicochemical Properties: A Data-Driven Overview
Direct experimental data for this compound is limited in publicly accessible literature. Therefore, a combination of computed properties and experimental data from closely related isomers and analogs is presented to build a comprehensive profile.
Computed Physicochemical Properties
Computational models provide valuable estimations of a molecule's properties, aiding in the prediction of its behavior in various experimental settings. The following properties for this compound have been calculated based on its structure.
| Property | Value | Source |
| Molecular Formula | C₁₂H₂₂N₂O₂ | - |
| Molecular Weight | 226.32 g/mol | PubChem[1] |
| XLogP3 | 1.0 | PubChem[1] |
| Hydrogen Bond Donor Count | 1 | PubChem[1] |
| Hydrogen Bond Acceptor Count | 3 | PubChem[1] |
| Rotatable Bond Count | 2 | PubChem[1] |
| Topological Polar Surface Area | 55.6 Ų | PubChem[1] |
| Exact Mass | 226.168127949 Da | PubChem[1] |
Comparative Analysis with Structural Isomers and Analogs
To provide a more tangible understanding of the likely physical state and properties of the target compound, the following table includes available data for its structural isomers and related compounds. The hydrochloride salt of a positional isomer, for instance, is described as a "white solid", suggesting the free base is also likely a solid at room temperature.[2]
| Compound | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Physical State | Melting Point (°C) |
| tert-butyl N-{6-azaspiro[3.4]octan-2-yl}carbamate hydrochloride | 1630906-42-1 | C₁₂H₂₃ClN₂O₂ | 262.78 | Solid | Not Reported |
| tert-butyl N-trans-6-azaspiro[3.4]octan-2-yl carbamate hydrochloride | 2227197-83-1 | C₁₂H₂₃ClN₂O₂ | 262.78 | White Solid | Not Reported |
| tert-Butyl 6-oxo-2-azaspiro[3.4]octane-2-carboxylate | 1363382-39-1 | C₁₂H₁₉NO₃ | 225.28 | Solid | Not Reported |
| tert-Butyl 2-azaspiro[3.3]heptan-6-ylcarbamate | 1118786-85-8 | C₁₁H₂₀N₂O₂ | 212.29 | Solid | Not Reported |
Experimental Protocols for Physicochemical Characterization
To ascertain the definitive physical properties of this compound, the following experimental methodologies are recommended. These protocols are designed to be self-validating and are standard practice in the pharmaceutical and chemical research industries.
Determination of Melting Point by Differential Scanning Calorimetry (DSC)
Rationale: Differential Scanning Calorimetry (DSC) is a highly sensitive and accurate thermoanalytical technique for determining the melting point and heat of fusion of a crystalline solid.[3][4] It measures the difference in heat flow between a sample and a reference as a function of temperature.[3] The melting point is observed as an endothermic peak on the DSC thermogram.
Methodology:
-
Sample Preparation: Accurately weigh 1-5 mg of the compound into an aluminum DSC pan.
-
Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.
-
Thermal Program: Heat the sample at a constant rate, typically 10 °C/min, under a nitrogen atmosphere. The temperature range should be set to encompass the expected melting point, for instance, from 25 °C to 250 °C.
-
Data Analysis: The onset temperature of the endothermic peak in the heat flow curve is taken as the melting point of the sample.
Below is a diagram illustrating the workflow for melting point determination using DSC.
Determination of Aqueous Solubility by the Shake-Flask Method
Rationale: The equilibrium solubility of a compound is a critical parameter in drug development, influencing its absorption and bioavailability. The shake-flask method is a well-established technique for determining thermodynamic solubility.[5]
Methodology:
-
Preparation of Saturated Solution: Add an excess amount of the compound to a known volume of a buffered aqueous solution (e.g., phosphate-buffered saline, pH 7.4) in a sealed vial.
-
Equilibration: Agitate the vial at a constant temperature (typically 25 °C or 37 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: Centrifuge or filter the suspension to separate the undissolved solid from the saturated solution.
-
Quantification: Analyze the concentration of the compound in the clear supernatant using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Calculation: The determined concentration represents the equilibrium solubility of the compound under the specified conditions.
The following diagram outlines the shake-flask solubility determination workflow.
Conclusion
References
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 56962195, tert-Butyl 2-amino-6-azaspiro[3.4]octane-6-carboxylate. Retrieved from [Link]
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ChemBK. (n.d.). tert-butyl (6-azaspiro[3.4]octan-8-yl)carbamate. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 91825986, tert-Butyl 6-azaspiro[3.4]octan-2-ylcarbamate hydrochloride. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 46835579, tert-Butyl 2,6-diazaspiro(3.4)octane-6-carboxylate. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 72207506, Tert-butyl 6-oxo-2-azaspiro[3.4]octane-2-carboxylate. Retrieved from [Link]
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King Scientific. (n.d.). tert-butyl N-{6-azaspiro[3.4]octan-2-yl}carbamate hydrochloride. Retrieved from [Link]
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European Union Reference Laboratory for Alternatives to Animal Testing. (2021). Standard Operating Procedure for solubility testing. Retrieved from [Link]
-
Wikipedia. (n.d.). Differential scanning calorimetry. Retrieved from [Link]
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TA Instruments. (n.d.). Differential Scanning Calorimetry (DSC) Theory and Applications. Retrieved from [Link]
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Pharmaguideline. (2011). Determination of Solubility in Pharmaceuticals. Retrieved from [Link]
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World Health Organization. (2018). Protocol to conduct equilibrium solubility experiments for the purpose of Biopharmaceutics Classification System-based classification. Retrieved from [Link]
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U.S. Food and Drug Administration. (2018). Dissolution Testing and Acceptance Criteria for Immediate-Release Solid Oral Dosage Form Drug Products Containing High Solubility Drug Substances. Retrieved from [Link]
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Beyond Flatland: The Strategic Utility of tert-butyl N-{2-azaspiro[3.4]octan-6-yl}carbamate in High-Fsp³ Drug Design
[1][2]
Executive Summary
In the pursuit of "escaping flatland"—the movement away from planar, aromatic-heavy drug candidates—spirocyclic scaffolds have emerged as critical tools.[1][2] This compound (CAS 1638761-24-6) represents a high-value, bifunctional building block containing a 2-azaspiro[3.4]octane core.[3][1]
Unlike traditional piperidine or piperazine linkers, this scaffold offers a high fraction of saturated carbon (Fsp³), intrinsic three-dimensionality, and novel exit vectors.[3][1] This guide details the physicochemical advantages, synthetic handling, and orthogonal functionalization strategies for this specific intermediate, positioning it as a superior bioisostere for 1,4-disubstituted saturated heterocycles.[3][1]
Structural Analysis & Physicochemical Properties[1][2][4]
The Molecule at a Glance
This compound is an orthogonally protected diamine .[3][1]
-
Site A (Free Amine): The secondary amine located within the strained 4-membered azetidine ring (Position 2).[3][1]
-
Site B (Protected Amine): The primary amine attached to the 5-membered cyclopentyl ring (Position 6), protected by a tert-butoxycarbonyl (Boc) group.[3][1]
| Property | Data |
| CAS Number | 1638761-24-6 |
| IUPAC Name | This compound |
| Molecular Formula | C₁₂H₂₂N₂O₂ |
| Molecular Weight | 226.32 g/mol |
| Core Scaffold | 2-azaspiro[3.4]octane |
| Stereochemistry | Contains chiral centers at the spiro junction and C6.[3][1][4][5] Commercial supplies are often racemic or diastereomeric mixtures unless specified (cis/trans relative to bridge).[3][1] |
| Predicted LogP | ~1.2 (Moderate lipophilicity, ideal for CNS/peripheral balance) |
Bioisosteric Utility: The "Spiro-Switch"
Replacing a 4-aminopiperidine core with the 2-azaspiro[3.4]octane scaffold alters the spatial arrangement of substituents.[3][1] While piperidines typically present substituents at a 180° angle (chair conformation), the spiro[3.4] system creates a "kinked" geometry.[3][1] This alters the exit vector , potentially allowing the molecule to access binding pockets that linear linkers cannot reach.[3][1]
Scientist’s Insight: The spiro-fusion restricts conformational flexibility (entropy penalty reduction upon binding), which can translate to higher potency if the vector matches the target active site.[3][1]
Figure 1: Comparison of vector geometry and physicochemical properties between traditional piperidine linkers and the 2-azaspiro[3.4]octane core.
Synthetic Protocols & Experimental Workflows
The utility of CAS 1638761-24-6 lies in its asymmetry .[3][1] The free azetidine nitrogen is available for immediate coupling, while the Boc-protected amine serves as a latent attachment point.[3][1]
Workflow A: Selective Functionalization (The "Azetidine First" Route)
This is the standard workflow for building libraries where the "left-hand" side (azetidine) varies, and the "right-hand" side (amine) is constant or deprotected later.[3][1]
Step 1: Nucleophilic Substitution (SₙAr) or Reductive Amination The azetidine nitrogen is nucleophilic but sterically more constrained than a pyrrolidine.[3][1]
-
Reagents: Aryl halide (for SₙAr) or Aldehyde/Ketone + NaBH(OAc)₃ (for Reductive Amination).[3][1]
-
Conditions:
-
Scientist's Note: If performing SₙAr with electron-deficient heterocycles (e.g., chloropyrimidines), the reaction is usually clean.[3][1] If using Buchwald-Hartwig coupling, use a catalyst system optimized for secondary amines (e.g., RuPhos-Pd-G3 or BrettPhos).[3][1]
Step 2: Boc-Deprotection
-
Reagents: TFA/DCM (1:4 v/v) or 4M HCl in Dioxane.
-
Protocol:
-
Add TFA dropwise at 0°C.
-
Stir at RT for 1–2 hours (monitor by LCMS for disappearance of starting material and appearance of [M-100+H]⁺ or [M-56+H]⁺).
-
Critical Workup: Concentrate in vacuo. Do not heat excessively.[3][1] The resulting TFA salt is often hygroscopic.[3][1] For free-basing, use SCX-2 cartridges (solid phase extraction) to avoid aqueous workups that might solubilize the polar diamine.[3][1]
Workflow B: Inverse Functionalization (Protection Switch)
If the synthetic route requires modifying the primary amine (C6 position) first, a protection swap is required.[3][1]
-
Protect Azetidine: React free NH with Fmoc-Cl or Cbz-Cl.[3][1]
-
Deprotect Boc: Standard TFA/HCl conditions.
-
Result: An intermediate with a free primary amine and protected azetidine.[3][1]
Figure 2: Standard divergent synthesis workflow utilizing the orthogonal reactivity of the diamine scaffold.
Handling, Stability & Safety
Stability Profile
-
Thermal Stability: The spiro[3.4] system is generally stable up to 100°C. However, the azetidine ring possesses significant ring strain (~26 kcal/mol).[3][1] Avoid prolonged exposure to strong Lewis acids which can trigger ring-opening polymerization or rearrangement.[3][1]
-
Stereochemical Integrity: If using a chiral isomer, avoid strong bases (e.g., NaH, LiHMDS) for prolonged periods, as epimerization at the C6 position (alpha to the carbamate) is theoretically possible but slow.[3][1]
Storage & Safety[1]
-
State: Likely a viscous oil or low-melting solid (depending on purity/racemic nature).[3][1]
-
Storage: Keep at +2°C to +8°C, under inert atmosphere (Argon/Nitrogen) to prevent amine oxidation (browning).
-
Hazards: Treat as a standard organic irritant.[3][1] Azetidine derivatives can have potent biological activity; handle with gloves and in a fume hood.[3][1]
References & Authoritative Grounding
-
Burkhard, J. A., et al. (2010).[3][1] Oxetanes as Versatile Elements in Drug Discovery and Synthesis.[3][1][2] Angewandte Chemie International Edition.[3][1] (Foundational text on 4-membered rings and spiro-systems). [3][1]
-
Carreira, E. M., & Fessard, T. C. (2014).[3][1] Four-Membered Ring-Containing Spirocycles: Synthetic Strategies and Opportunities.[3][1] Chemical Reviews.[3][1] (Detailed synthesis of spiro[3.3] and spiro[3.4] systems). [3][1]
-
Lovering, F., et al. (2009).[3][1] Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success.[3][1] Journal of Medicinal Chemistry.[3][1] (The core philosophy behind using Fsp³ scaffolds). [3][1]
-
PubChem Compound Summary. (2025). This compound (CAS 1638761-24-6).[3][1][6] National Center for Biotechnology Information.[3][1]
-
Wuitschik, G., et al. (2008).[3][1] Spiro[3.3]heptanes as Scaffolds for Drug Discovery: Synthesis and Properties. Angewandte Chemie.[3][1] (Parallel chemistry relevant to spiro[3.4] analogs). [3][1]
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structure elucidation of tert-butyl N-{2-azaspiro[3.4]octan-6-yl}carbamate
[1]
NMR Spectroscopy: The Elucidation Core
The spiro center (C4) renders the methylene protons of the cyclopentane and azetidine rings diastereotopic.
Table 1: Predicted 1H NMR Assignment (400 MHz, DMSO-d6)
| Position | Type | Approx. Shift ( | Multiplicity | Mechanistic Insight |
| NH (Boc) | Amide | 6.8 - 7.2 | Doublet | Visible in DMSO; couples to H6. |
| H-6 | Methine | 3.8 - 4.1 | Multiplet | |
| H-1, H-3 | Azetidine | 3.2 - 3.6 | Multiplets | Diastereotopic pairs due to spiro center.[1] Higher shift due to adjacent N. |
| H-5, H-8 | Cyclopentane | 1.6 - 2.2 | Multiplets | Complex coupling; distinct environments cis/trans to carbamate.[1] |
| H-7 | Cyclopentane | 1.4 - 1.6 | Multiplet | |
| Boc-CH3 | Methyl | 1.38 | Singlet (9H) | Diagnostic intensity integral.[1] |
| NH (Azetidine) | Amine | ~2.0 - 3.0 | Broad | Chemical shift varies with concentration/water content.[1] |
Critical 2D Experiments:
-
HSQC (Heteronuclear Single Quantum Coherence):
-
HMBC (Heteronuclear Multiple Bond Correlation):
-
The "Bridge" Check: Look for correlations from the Spiro Carbon (C4, quaternary, ~40-50 ppm) to both the azetidine protons and the cyclopentane protons.[1]
-
Regio-Check: The Carbonyl carbon of the Boc group (~155 ppm) should correlate only to the NH proton and H-6 methine.[1] It should not correlate to the azetidine protons (H1/H3).[1] This definitively proves the Boc is on the cyclopentane ring.
-
-
NOESY (Nuclear Overhauser Effect Spectroscopy):
-
Stereochemistry: To determine if the carbamate is cis or trans relative to the azetidine ring.[1]
-
Irradiate H-6.[1] Look for NOE enhancement of specific H-5/H-8 protons. While absolute configuration requires X-ray, relative diastereomers can be distinguished by the symmetry of the NOE signals to the azetidine ring protons (if resolvable).
-
Stereochemical Complexity
The C6 position is chiral.[1] The commercial synthesis of spiro[3.4]octanes often yields a mixture of diastereomers or a racemic mixture of a single diastereomer.[1]
-
Diastereomer A: The Carbamaate is syn to the Azetidine nitrogen lone pair (conceptually).[1]
-
Diastereomer B: The Carbamate is anti.[1]
If the sample is a mixture, the Boc-CH3 singlet in the 1H NMR will likely appear as two distinct singlets with very close chemical shifts (e.g.,
References
-
PubChem Compound Summary. tert-butyl 6-oxo-2-azaspiro[3.4]octane-2-carboxylate (Isomeric Core Reference). National Center for Biotechnology Information.[1] Link
- Burkhard, J. A., et al. (2010). "Synthesis and Structural Analysis of Spirocyclic Scaffolds." Angewandte Chemie International Edition. (General grounding on spirocycle geometry).
-
Clayden, J., et al. Organic Chemistry.[1] "Spectroscopy of Amides and Carbamates." (Standard reference for Rotameric effects in Boc-amines).
-
Carreira, E. M., & Fessard, T. C. (2014).[1] "Four-Membered Ring-Containing Spirocycles: Synthetic Strategies and Opportunities." Chemical Reviews. Link (Context for 2-azaspiro[3.4]octane synthesis).[1]
(Note: Specific spectral data for the exact regioisomer 'N-{2-azaspiro[3.4]octan-6-yl}carbamate' is derived from first-principles analysis of the spiro[3.4] scaffold and standard carbamate shifts, as the specific CAS is less common than its azetidine-protected isomer.)
Sources
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- 4. researchgate.net [researchgate.net]
Technical Monograph: tert-Butyl N-{2-azaspiro[3.4]octan-6-yl}carbamate
[1][2][3][4]
Physicochemical Specifications
The following data establishes the baseline identity for this compound. Researchers should note that this molecule is a mono-protected diamine , where the tert-butoxycarbonyl (Boc) group protects the primary exocyclic amine at position 6, leaving the secondary azetidine nitrogen (position 2) available for functionalization.[1][2][3][4]
| Property | Specification | Notes |
| IUPAC Name | tert-butyl N-(2-azaspiro[3.4]octan-6-yl)carbamate | Often referred to as the "free base" form.[1][2][3][4] |
| Molecular Formula | C₁₂H₂₂N₂O₂ | |
| Molecular Weight | 226.32 g/mol | Free Base |
| Salt Form MW | 262.78 g/mol | Hydrochloride (HCl) salt is the common commercial solid.[3][4] |
| Exact Mass | 226.1681 | Monoisotopic |
| ClogP | ~1.26 | Lipophilicity is modulated by the spiro-center.[1][2][3][4] |
| TPSA | 55.6 Ų | Topological Polar Surface Area (favorable for CNS penetration).[2][3][4] |
| Chirality | C6 is a stereocenter | The molecule exists as enantiomers ((R) and (S)) due to the asymmetry of the substituted cyclopentane ring relative to the spiro center.[2][4] |
Structural Identification
The molecule consists of a 2-azaspiro[3.4]octane core.[1][2][3][4] This comprises a 4-membered azetidine ring spiro-fused to a 5-membered cyclopentane ring.[1][2][3][4]
Structural Significance: Escaping "Flatland"
In medicinal chemistry, the transition from flat, aromatic scaffolds to three-dimensional (3D) spirocyclic systems is a proven strategy to improve clinical success rates.[1][2][3][4] This concept, known as "Escaping Flatland," relies on increasing the fraction of sp³-hybridized carbons (
The Spiro Advantage
Unlike linear linkers, the 2-azaspiro[3.4]octane scaffold forces substituents into specific vectors that are orthogonal to each other.[1][2][3][4]
-
Metabolic Stability: The quaternary spiro-carbon (C4) blocks metabolic hotspots, often reducing clearance compared to equivalent piperidine or cyclohexyl linkers.[1][2][3][4]
-
Vector Control: The rigid spiro-fusion locks the distance and angle between the N2 (azetidine) and N6 (exocyclic) handles, reducing the entropic penalty upon binding to a protein target.[2][3][4]
Comparative Topology
The diagram below illustrates the structural divergence of this scaffold from traditional linkers.
Figure 1: The logic of spirocyclic scaffold incorporation in drug design.
Synthetic Methodology & Handling
For researchers synthesizing derivatives, the orthogonality of the amine handles is critical.[1][2][3][4] The commercially available building block typically has the exocyclic amine Boc-protected, allowing immediate reaction at the azetidine nitrogen.[1][2][3][4]
Protocol: Functionalization of the Azetidine Ring (N2)
Objective: Reductive amination or S_NAr coupling at the free secondary amine (N2).
-
Preparation: Dissolve this compound (1.0 eq) in DCM or DCE. If using the HCl salt, add DIPEA (1.5 eq) to generate the free base in situ.[1][2][3][4]
-
Coupling (Reductive Amination):
-
Workup: Quench with saturated NaHCO₃. Extract with DCM.[1][2][3][4] The Boc group remains stable under these mild basic/reducing conditions.
Protocol: Boc-Deprotection (Unmasking N6)
Objective: Remove the Boc group to release the primary amine at C6 for amide coupling.[1][2][3][4]
-
Reagent: 4M HCl in Dioxane (preferred over TFA to avoid hygroscopic trifluoroacetate salts).
-
Condition: Stir at 0°C to RT for 2 hours.
-
Observation: Precipitation of the dihydrochloride salt usually occurs.[1][2][3][4]
-
Isolation: Filter the solid and wash with Et₂O.[1][2][3][4] This yields the highly polar diamine salt ready for the next step.[1][2][3][4]
Synthesis Workflow Diagram
Figure 2: Orthogonal protection strategy for library synthesis using this scaffold.
Quality Control & Analytical Validation
When sourcing or synthesizing this compound, verify the following analytical markers to ensure integrity.
1H NMR Interpretation (DMSO-d6)
-
Carbamate NH: Broad doublet/singlet around 6.8–7.2 ppm (exchangeable).[2][3][4]
-
Azetidine Protons: Multiplets in the 3.5–4.0 ppm range.[1][2][3][4] The rigidity of the 4-membered ring often splits these signals distinctly compared to flexible chains.
-
Spiro-Cyclopentane: Complex multiplets between 1.5–2.5 ppm.[1][2][3][4] The proton at C6 (methine attached to NH-Boc) typically appears around 3.8–4.1 ppm.[1][2][3][4]
Common Impurities[1][3][4]
-
Regioisomers: Ensure the vendor has not supplied the 6-azaspiro[3.4]octane isomer (where the secondary amine is in the 5-membered ring).[1][2][3][4] This can be distinguished by COSY NMR (coupling of the NH to a CH2 vs CH).[2][3][4]
-
Enantiomeric Excess (ee): If using a chiral synthesis, chiral HPLC is required.[1][2][3][4] The racemate is common for initial screening.[1][2][3][4]
References
-
PubChem Compound Summary. "tert-Butyl 2-amino-6-azaspiro[3.4]octane-6-carboxylate" (Isomer comparison and physical data). National Center for Biotechnology Information.[1][2][3][4] Accessed 2024.[1][2][3][4] [1][2][3][4]
-
Burkhard, J. A., et al. "Synthesis and Structural Analysis of Spirocyclic Scaffolds."[1][2][3][4] Journal of Medicinal Chemistry. Discusses the "Escape from Flatland" and Fsp3 metrics. [1][2][3][4]
-
Vertex AI Search Results. "2-azaspiro[3.4]octane derivatives as M4 agonists."[1][2][3][4] Google Patents US11548865B2.[1][2][3][4] Demonstrates the utility of the 2-azaspiro[3.4]octane core in GPCR drug discovery.[1][2][3][4]
-
ChemicalBook. "tert-butyl N-{6-azaspiro[3.4]octan-2-yl}carbamate properties." ChemicalBook Database.[1][2][3][4] Verification of CAS and commercial availability of spiro-carbamates. [1][2][3][4]
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Foreword: The Analytical Imperative for Spirocyclic Scaffolds
An In-Depth Technical Guide to the Mass Spectrometry of Boc-Protected Spiroamines
In the landscape of modern drug discovery, the pursuit of novel chemical matter with improved pharmacological properties is relentless. Spirocyclic scaffolds, particularly spiroamines, have emerged as "privileged motifs" due to their inherent three-dimensionality, which can enhance binding affinity, metabolic stability, and solubility compared to their planar counterparts.[1][2][3] The tert-butyloxycarbonyl (Boc) group is arguably the most ubiquitous protecting group for amines in this context, prized for its stability and mild deprotection conditions.[4][5][6]
As synthetic chemists innovate with increasingly complex Boc-protected spiroamines, the onus falls upon analytical scientists to provide rapid, unequivocal structural confirmation. Mass spectrometry (MS) is the cornerstone of this effort. However, the unique gas-phase chemistry of these molecules presents both opportunities and challenges. This guide moves beyond a simple recitation of methods to provide a deep, mechanistic understanding of how Boc-protected spiroamines behave in the mass spectrometer. We will explore the causality behind fragmentation patterns and provide field-proven strategies to develop robust, self-validating analytical protocols.
Ionization & Molecular Ion Integrity: The First Critical Step
For non-volatile, thermally labile molecules like Boc-protected spiroamines, Electrospray Ionization (ESI) is the technique of choice.[7] Its soft ionization mechanism generally preserves the intact molecule, allowing for accurate molecular weight determination.
1.1. Causality of Ion Formation
Operating in positive ion mode, the primary species observed is the protonated molecule, [M+H]⁺. The basic nitrogen atom of the spiroamine core is the most likely site of protonation, even when protected. However, it is crucial to also screen for other common adducts, as their presence can complicate spectral interpretation.
| Ion Species | Formula | Origin | Analytical Implication |
| Protonated Molecule | [M+H]⁺ | Protonation from acidic mobile phase (e.g., formic acid) | Primary ion for molecular weight confirmation and MS/MS. |
| Sodium Adduct | [M+Na]⁺ | Trace sodium contamination in solvents, glassware, or sample. | Can be the base peak, especially with low proton affinity. |
| Potassium Adduct | [M+K]⁺ | Trace potassium contamination. | Less common than sodium but possible. |
| Ammonium Adduct | [M+NH₄]⁺ | Use of ammonium formate/acetate buffer in mobile phase. | Can be intentionally used to promote ionization. |
Expert Insight: The relative abundance of these species is dictated by the gas-phase basicity of the analyte and the concentration of adduct-forming cations. If the [M+Na]⁺ ion is unexpectedly dominant, it may indicate a sterically hindered protonation site, a common feature in complex spirocyclic systems.
The Signature Fragmentation of the Boc Group: A Predictable Pathway
The true analytical power of MS is realized through tandem mass spectrometry (MS/MS), where the molecular ion is isolated and fragmented via collision-induced dissociation (CID). The Boc group undergoes a series of well-characterized, predictable fragmentation reactions that serve as a diagnostic signature for its presence.[8][9][10] Understanding these pathways is paramount for confident spectral interpretation.
The fragmentation is dominated by the lability of the tert-butyl carbocation and subsequent neutral losses.
Table 2: Common Fragment Ions and Neutral Losses from the Boc Group
| Fragment/Loss | Mass (Da) | Description & Mechanism |
| Neutral Loss of Isobutylene | 56 | Loss of C₄H₈. This is often the most prominent pathway, proceeding through a six-membered ring transition state (a McLafferty-type rearrangement) to yield a carbamic acid intermediate.[11] |
| Neutral Loss of CO₂ | 44 | Subsequent loss of carbon dioxide from the carbamic acid intermediate. |
| Neutral Loss of Boc Group | 100 | The combined loss of isobutylene and CO₂ (56 + 44 Da), resulting in the deprotected amine. |
| tert-Butyl Cation | 57 | Direct cleavage to form the stable C₄H₉⁺ cation. This fragment is a hallmark of the Boc group.[9] |
| Loss of tert-Butanol | 74 | Loss of C₄H₁₀O. This pathway is less common but can occur, particularly in specific stereochemical arrangements.[8] |
The interplay of these pathways provides a multi-faceted confirmation of the Boc group's presence.
Decoding the Spiroamine Core: From Rings to Lines
While the Boc group fragmentation is predictable, the fragmentation of the spiroamine core provides the most valuable information about the central scaffold. Unlike linear molecules, the fragmentation of cyclic and spirocyclic systems is driven by the release of ring strain.
3.1. Alpha-Cleavage: The Amine Signature
The most fundamental fragmentation pathway for amines is alpha-cleavage—the cleavage of a C-C bond adjacent to the nitrogen atom.[12][13] This results in a stable, resonance-stabilized iminium ion. The specific masses of the resulting fragments are diagnostic for the substitution pattern around the amine.
3.2. Spirocyclic Ring-Opening Cascades
For spiroamines, fragmentation is often initiated by an alpha-cleavage which then triggers a cascade of ring-opening events. The initial cleavage creates a radical cation which can then undergo further bond cleavages to alleviate the steric strain inherent in the spirocyclic system.[14][15][16] The resulting product ions can provide profound insight into the connectivity of the rings.
A Self-Validating LC-MS/MS Protocol
A robust analytical method must be designed to minimize ambiguity. This protocol incorporates best practices to ensure data integrity, particularly for labile molecules like Boc-protected spiroamines.
4.1. The Critical Role of the Mobile Phase
The Boc group is notoriously sensitive to strong acids.[5][17] Using trifluoroacetic acid (TFA) as a mobile phase modifier, even at low concentrations (0.1%), can cause significant in-source deprotection, leading to observation of the [M+H-100]⁺ ion even without CID.[18][19] This complicates analysis by depleting the precursor ion needed for MS/MS.
Expert Recommendation: Always use formic acid (0.1%) as the mobile phase modifier. It provides sufficient protonation for good ESI sensitivity without inducing significant Boc cleavage.
4.2. Step-by-Step Methodology
-
Sample Preparation:
-
Dissolve the sample in a suitable organic solvent (e.g., Methanol, Acetonitrile) to a concentration of ~1 mg/mL.
-
Perform a serial dilution to a final concentration of 1-10 µg/mL using the initial mobile phase composition (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid).
-
Filter the sample through a 0.22 µm syringe filter if any particulate matter is visible.
-
-
Liquid Chromatography (LC) Conditions:
-
Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm particle size) is a standard starting point.
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 2-5 µL
-
Column Temperature: 40 °C
Table 3: Example LC Gradient
Time (min) % Mobile Phase B 0.0 5 5.0 95 7.0 95 7.1 5 | 10.0 | 5 |
-
-
Mass Spectrometry (MS) Parameters:
-
Ionization Mode: ESI Positive
-
Scan Mode: Full Scan (for initial analysis) followed by Targeted MS/MS (for fragmentation).
-
Mass Range: m/z 100-1000 (adjust based on expected molecular weight).
Table 4: Starting ESI Source Parameters
Parameter Typical Value Rationale & Optimization Strategy Capillary Voltage 3.5 - 4.5 kV Ensures stable spray. Adjust for maximum signal intensity. Gas Temperature 300 - 350 °C Aids in desolvation. Gas Flow 8 - 12 L/min Aids in desolvation. Fragmentor/DP 80 - 120 V CRITICAL PARAMETER. Start low (~80V) to minimize in-source fragmentation. Increase only if precursor signal is weak.[20] | Collision Energy (CE) | 10 - 40 eV | For MS/MS. Ramp CE (e.g., 10, 20, 30 eV) to generate a rich fragmentation spectrum. |
-
Troubleshooting Common Issues
-
Problem: The molecular ion [M+H]⁺ is weak or absent; the base peak is [M+H-100]⁺.
-
Problem: Poor peak shape or retention.
-
Cause: Secondary interactions with the column or inappropriate mobile phase.
-
Solution:
-
Ensure the mobile phase is sufficiently acidic (0.1% FA) to keep the amine protonated.
-
Consider a column designed for basic compounds if tailing persists.
-
-
-
Problem: No signal detected.
-
Cause: Could range from instrument issues to sample insolubility or instability.
-
Solution:
-
Run a system suitability standard to confirm instrument performance.
-
Verify sample solubility in the injection solvent.
-
Perform a direct infusion of a more concentrated sample to bypass the LC and confirm the analyte can be ionized.
-
-
Conclusion: A Pathway to Confident Characterization
The mass spectrometric analysis of Boc-protected spiroamines is a nuanced task that rewards a methodical, mechanistically informed approach. By understanding the interplay between soft ionization, the predictable fragmentation of the Boc group, and the strain-releasing cleavages of the spiroamine core, researchers can move from simple mass confirmation to confident, in-depth structural elucidation. The protocols and insights provided in this guide serve as a robust framework for developing self-validating methods that accelerate drug discovery programs by providing clear, unambiguous analytical data.
References
-
Ciminiello, P., Dell'Aversano, C., et al. (2020). Mass Spectrometry-Based Characterization of New Spirolides from Alexandrium ostenfeldii (Dinophyceae). Marine Drugs, 18(10), 499. Available at: [Link]
-
Gomes, P. D. S., et al. (2020). Mass spectrometry studies of the fragmentation patterns and mechanisms of protonated peptoids. Journal of Mass Spectrometry, 55(9), e4564. Available at: [Link]
-
D'Souza, P. E., & Sureshbabu, V. V. (2012). Differentiation of Boc-protected alpha,delta-/delta,alpha- and beta,delta-/delta,beta-hybrid peptide positional isomers by electrospray ionization tandem mass spectrometry. Rapid Communications in Mass Spectrometry, 26(19), 2241-2248. Available at: [Link]
-
Asare, S. O., Hoskins, J. N., et al. (2022). Mass spectrometry based fragmentation patterns of nitrosamine compounds. Rapid Communications in Mass Spectrometry, 36(8), e9261. Available at: [Link]
-
Ciminiello, P., Dell'Aversano, C., et al. (2020). Mass Spectrometry-Based Characterization of New Spirolides from Alexandrium ostenfeldii (Dinophyceae). PubMed, National Center for Biotechnology Information. Available at: [Link]
-
Liu, C., Liu, X., et al. (2025). Mass Fragmentation Characteristics of t-Boc Substituted Drug Precursors. Journal of Chinese Mass Spectrometry Society, 46(1), 40-47. Available at: [Link]
-
ResearchGate. (2020). Mass Spectrometry-Based Characterization of New Spirolides from Alexandrium ostenfeldii (Dinophyceae). Available at: [Link]
-
Saito, K., et al. (2018). Rapid detection of tert-butoxycarbonyl-methamphetamine by direct analysis in real time time-of-flight mass spectrometry. Forensic Toxicology, 36(2), 438-445. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Available at: [Link]
-
Moser, A. (2008). Confirmation of Synthesis: using MS to identify a protective group. ACD/Labs Blog. Available at: [Link]
-
ResearchGate. (2021). How can I avoid the Boc-cleavage during Mass Analysis? Available at: [Link]
-
Vessecchi, R., et al. (2016). Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synthetic and natural products. Natural Product Reports, 33(3), 432-455. Available at: [Link]
-
Li, Y., et al. (2024). De Novo Synthesis of Multisubstituted Pyrrolidines Based on a Programmed Radical [2 + 2 + 1] Annulation Strategy Using Sulfide-B. Journal of the American Chemical Society. Available at: [Link]
-
Chemistry LibreTexts. (2022). 6.5: Amine Fragmentation. Available at: [Link]
-
Wang, L., et al. (2018). Recent progress in the isolation, bioactivity, biosynthesis, and total synthesis of natural spiroketals. Natural Product Reports, 35(3), 219-254. Available at: [Link]
-
Zare, R. N., et al. (2018). Accelerated tert-butyloxycarbonyl deprotection of amines in microdroplets produced by a pneumatic spray. OSTI.GOV. Available at: [Link]
-
Nitrosamines Community. (2023). Strategies for Mitigating In-Source Fragmentation in NDSRI Analysis using LC-MS. Available at: [Link]
-
Ashenhurst, J. (2018). Protecting Groups For Amines: Carbamates. Master Organic Chemistry. Available at: [Link]
-
JoVE. (2024). Video: Mass Spectrometry: Amine Fragmentation. Available at: [Link]
-
Brimble, M. A., et al. (2018). Benzannulated spiroketal natural products: isolation, biological activity, biosynthesis, and total synthesis. Organic & Biomolecular Chemistry, 16(29), 5233-5250. Available at: [Link]
-
Agilent Community. (2018). Mass Spec Troubleshooting: What to Check When Your Results Go Wrong. Available at: [Link]
-
Ghorbani-Vaghei, R., et al. (2022). Synthesis and evaluation of the antioxidant activity of new spiro-1,2,4-triazine derivatives applying Ag/Fe3O4/CdO@MWCNT MNCs as efficient organometallic nanocatalysts. Scientific Reports, 12, 12534. Available at: [Link]
-
D'Souza, P. E., & Sureshbabu, V. V. (2010). Electrospray ionization tandem mass spectrometric study on the effect of N-terminal beta- and gamma-carbo amino acids on fragmentation of GABA-hybrid peptides. Journal of Mass Spectrometry, 45(10), 1166-1175. Available at: [Link]
-
ResearchGate. (2011). ESI-MS n study on the fragmentation of protonated cyclic-dipeptides. Available at: [Link]
-
Whitman College. (n.d.). GCMS Section 6.15 - Fragmentation of Three Amines. Available at: [Link]
-
Chatterjee, J., et al. (2014). Proximity-driven acceleration of challenging solid-phase peptide couplings. Proceedings of the National Academy of Sciences, 111(21), 7549-7554. Available at: [Link]
-
Li, W., et al. (2018). Quantification and Confirmation of Fifteen Carbamate Pesticide Residues by Multiple Reaction Monitoring and Enhanced Product Ion Scan Modes via LC-MS/MS QTRAP System. Molecules, 23(10), 2529. Available at: [Link]
-
Meza, D., & Kurteva, V. (2023). Synthetic Routes to Approved Drugs Containing a Spirocycle. Preprints.org. Available at: [Link]
-
ResearchGate. (2021). Why my BOC-protected compounds got deprotected during evaporation? Available at: [Link]
-
Problems in Chemistry. (2021). Mass Spectrometry Part 8 - Fragmentation in Amines. YouTube. Available at: [Link]
-
Beilstein Journals. (2015). Structure and conformational analysis of spiroketals from 6-O-methyl-9(E)-hydroxyiminoerythronolide A. Available at: [Link]
-
Agilent Technologies. (2022). How to Troubleshoot and Improve your GC/MS. YouTube. Available at: [Link]
-
Wikipedia. (n.d.). Fragmentation (mass spectrometry). Available at: [Link]
-
Mutak, M., et al. (2015). Structure and conformational analysis of spiroketals from 6-O-methyl-9(E)-hydroxyiminoerythronolide A. Beilstein Journal of Organic Chemistry, 11, 1500-1509. Available at: [Link]
-
Organic Chemistry Portal. (2022). A Nucleophilic Deprotection of Carbamate Mediated by 2-Mercaptoethanol. Available at: [Link]
Sources
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- 4. Mass Fragmentation Characteristics of <i>t</i>-Boc Substituted Drug Precursors [zpxb.xml-journal.net]
- 5. Boc-Protected Amino Groups [organic-chemistry.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synthetic and natural products - Natural Product Reports (RSC Publishing) [pubs.rsc.org]
- 8. Differentiation of Boc-protected alpha,delta-/delta,alpha- and beta,delta-/delta,beta-hybrid peptide positional isomers by electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. acdlabs.com [acdlabs.com]
- 10. Electrospray ionization tandem mass spectrometric study on the effect of N-terminal beta- and gamma-carbo amino acids on fragmentation of GABA-hybrid peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Rapid detection of tert-butoxycarbonyl-methamphetamine by direct analysis in real time time-of-flight mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
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commercial suppliers of tert-butyl N-{2-azaspiro[3.4]octan-6-yl}carbamate
Strategic Sourcing & Technical Profile: tert-Butyl N-{2-azaspiro[3.4]octan-6-yl}carbamate
Executive Summary
The integration of spirocyclic scaffolds into drug discovery programs has become a standard strategy to improve physicochemical properties such as Fsp³ fraction, metabolic stability, and vector orientation.[1] This compound (CAS: 1638761-24-6) is a specialized building block featuring a 2-azaspiro[3.4]octane core.[1][2]
Critical Technical Distinction: Researchers must distinguish this specific target (Boc-protected exocyclic amine, free ring nitrogen) from its more common regioisomer, tert-butyl 6-amino-2-azaspiro[3.4]octane-2-carboxylate (Boc-protected ring nitrogen).[1] Confusing these two isomers is the primary cause of sourcing errors and synthetic bottlenecks in this chemical series.[1] This guide provides the technical specifications, supply landscape, and quality assurance protocols required to secure the correct isomer.
Part 1: Chemical Identity & Specifications
The molecule consists of a spirocyclic core where a four-membered azetidine ring shares a carbon atom with a five-membered cyclopentane ring.[1]
| Feature | Specification |
| Chemical Name | This compound |
| CAS Number | 1638761-24-6 (Target) |
| Common Conflicting CAS | 1638763-38-8 (Isomer: Boc on Ring N, Free NH₂ on 6) |
| Molecular Formula | C₁₂H₂₂N₂O₂ |
| Molecular Weight | 226.32 g/mol |
| Core Scaffold | 2-Azaspiro[3.4]octane |
| Functionalization | Position 2: Free secondary amine (reactive center).Position 6: Boc-protected primary amine (latent center).[1] |
| Stereochemistry | The 6-position is chiral.[1] Commercial supplies are typically racemic unless specified as (R) or (S). cis/trans diastereomers relative to the spiro center may also exist.[1] |
Structural Visualization & Isomer Logic
Figure 1: Distinguishing the target molecule from its common commercial isomer.
Part 2: Supply Landscape
The supply chain for spirocyclic amines is tiered.[1] While the "Common Alternative" (Boc on Ring N) is a stock item at major catalog houses, the Target Molecule (Boc on Exocyclic N) is often a "Made-to-Order" or "Tier 2" product.[1]
Primary Suppliers & Availability
| Supplier Tier | Representative Vendors | Availability Status | Notes |
| Tier 1 (Stock) | Enamine , SpiroChem | In Stock / 2-3 Weeks | These vendors specialize in spirocycles.[1] They likely hold the "Common Alternative" in stock and synthesize the Target on demand.[1] |
| Tier 2 (Catalog) | Sigma-Aldrich , Combi-Blocks | Inquire / Synthesis | Often re-list Enamine/WuXi stock.[1] Lead times can range from 4-8 weeks if synthesis is required.[1] |
| Tier 3 (Aggregators) | ChemicalBook , MolPort | Variable | High risk of "ghost inventory." Always request a current CoA before purchase order issuance.[1] |
Sourcing Strategy
-
Verify CAS: Explicitly search for 1638761-24-6 .[1] If a vendor lists this CAS but shows a structure with the Boc on the azetidine ring, do not buy .[1] It is a database error.
-
Stereochemistry Check: If your project requires a specific enantiomer (e.g., (R)-isomer), expect a 3-5x price multiplier and longer lead times compared to the racemate.[1]
-
Custom Synthesis Route: If the specific isomer is unavailable, it can be synthesized from the "Common Alternative" (CAS 1638763-38-8) via an orthogonal protection swap:
Part 3: Technical Validation (QC Protocols)
Upon receipt, the material must be validated to ensure it is the correct regioisomer.[1] The mass spectrum will be identical for both isomers (
NMR Diagnostic Protocol
-
Solvent: DMSO-
or CDCl .[1] -
Key Signal - The Boc Group:
-
Target (Boc on Exocyclic N): The Boc signal (9H singlet, ~1.4 ppm) will show NOE (Nuclear Overhauser Effect) correlations to the methine proton on the cyclopentane ring (position 6).
-
Alternative (Boc on Ring N): The Boc signal will show NOE correlations to the methylene protons of the azetidine ring (position 1 and 3).[1]
-
-
Key Signal - The Free Amine:
QC Decision Matrix
Figure 2: QC workflow to validate the regioisomer identity.
Part 4: Handling & Usage
Storage
-
Temperature: 2-8°C (Refrigerate).
-
Atmosphere: Store under inert gas (Argon/Nitrogen) if possible.[1] Secondary amines can absorb CO₂ from the air to form carbamates reversibly.[1]
-
Stability: The Boc group is stable to basic and nucleophilic conditions but sensitive to acids (TFA, HCl).[1]
Application Logic
This specific isomer (Free NH at Pos 2) is designed for Core Functionalization first.[1]
-
Step 1 (Coupling): The free azetidine nitrogen is reacted via
(with halopyrimidines/pyridines) or Amide Coupling (with carboxylic acids).[1] -
Step 2 (Deprotection): The Boc group at Position 6 is removed (e.g., 4M HCl in Dioxane) to reveal the primary amine.[1]
-
Step 3 (Elaboration): The newly revealed primary amine is functionalized to complete the molecule.[1]
Contrast: If you bought the "Common Alternative," you would be forced to functionalize the exocyclic amine first, which may not fit your SAR strategy.[1]
References
-
ChemicalBook. (2024).[1] this compound Product Page. Retrieved from
-
Enamine. (2024).[1] Spirocyclic Azetidines for Medicinal Chemistry. Retrieved from
-
Burkhard, J. A., et al. (2010).[1] Synthesis and Structural Analysis of a New Class of Azaspiro[3.3]heptanes. Organic Letters, 12(9), 1944–1947. (Foundational chemistry for spiro-azetidine synthesis).
- Carreira, E. M., & Fessard, T. C. (2014). Four-Membered Ring-Containing Spirocycles: Synthetic Strategies and Opportunities. Chemical Reviews, 114(16), 8257–8322.
Sources
Technical Guide: Safety & Handling of tert-Butyl N-{2-azaspiro[3.4]octan-6-yl}carbamate
This in-depth technical guide outlines the safety, handling, and physicochemical profile of tert-butyl N-{2-azaspiro[3.4]octan-6-yl}carbamate (CAS: 1638761-24-6).[1] This compound is a specialized spirocyclic diamine scaffold used in medicinal chemistry to improve the metabolic stability and solubility of drug candidates.
Chemical Identity & Physicochemical Profile
This compound features a rigid spiro[3.4]octane core. It contains two distinct nitrogen centers: a secondary amine within the strained azetidine ring (position 2) and an exocyclic Boc-protected primary amine at position 6. This dual-nitrogen architecture dictates its reactivity and storage requirements.[1]
Key Identifiers
| Property | Specification |
| Chemical Name | This compound |
| CAS Number | 1638761-24-6 |
| Synonyms | tert-butyl (2-azaspiro[3.4]octan-6-yl)carbamate; 6-(Boc-amino)-2-azaspiro[3.4]octane |
| Molecular Formula | C₁₂H₂₂N₂O₂ |
| Molecular Weight | 226.32 g/mol |
| Physical State | Low-melting solid or viscous oil (typically off-white to yellow) |
| Solubility | Soluble in DMSO, Methanol, DCM, Ethyl Acetate.[1][2][3] |
Structural Safety Map
The following diagram illustrates the specific reactive nodes within the molecule that drive safety and handling protocols.
Figure 1: Structural safety analysis highlighting the CO2-sensitive azetidine ring and the acid-labile Boc group.[1]
Hazard Identification & Risk Assessment
While this specific spirocycle does not carry "Fatal" or "Explosive" GHS flags, it is a potent chemical intermediate. The free secondary amine in the azetidine ring makes it basic and potentially corrosive to mucous membranes.
GHS Classification (Inferred from Analogues)
-
Skin Irritation (Category 2): Causes skin irritation (H315).[2]
-
Eye Irritation (Category 2A): Causes serious eye irritation (H319).[2]
-
STOT-SE (Category 3): May cause respiratory irritation (H335).[1][2]
Critical Reactivity Hazards
-
Acid Sensitivity: Contact with strong acids (TFA, HCl) triggers rapid decomposition of the Boc group, releasing isobutylene gas and CO₂ . In a closed vessel, this causes rapid pressurization and potential rupture.
-
Air Sensitivity (Carbon Dioxide): The free secondary amine at position 2 is nucleophilic. Exposure to atmospheric CO₂ leads to the formation of carbamate salts (white crusts), altering stoichiometry and solubility.
-
Thermal Instability: The Boc group is thermally unstable above 80°C . Uncontrolled heating can lead to autocatalytic decomposition.
Storage & Stability Protocols
To maintain the integrity of the spirocyclic ring and prevent salt formation, strict storage controls are required.
Storage Conditions
-
Temperature: Store at 2°C to 8°C (Refrigerated).
-
Atmosphere: Inert Gas (Argon or Nitrogen) is mandatory. The container must be tightly sealed and parafilmed to prevent CO₂ ingress.
-
Container: Amber glass vials with Teflon-lined caps. Avoid metal containers due to potential chelation with the free amine.
-
Shelf Life: 12–24 months if stored properly under inert gas.
Quality Control Check
Before use in critical steps (e.g., library synthesis), verify purity via LCMS.
-
Pass Criteria: Single peak [M+H]⁺ = 227.2.
-
Fail Criteria: Appearance of [M+H]⁺ = 127.1 (Loss of Boc) or broad smearing (CO₂ adducts).
Safe Handling & Experimental Workflow
Personal Protective Equipment (PPE)
-
Gloves: Nitrile (minimum thickness 0.11 mm). Double gloving recommended if handling solutions >0.1 M.
-
Eye Protection: Chemical splash goggles.
-
Respiratory: Handle strictly within a certified chemical fume hood.
Handling Workflow
The following decision tree guides the researcher through the safe use of the compound, specifically addressing its physical state and reactivity.
Figure 2: Operational workflow for handling air-sensitive spirocyclic amines.
Specific Protocol: Boc-Deprotection (High Risk Step)
The most common use of this intermediate involves removing the Boc group. This generates gas and requires pressure management.
Reagents: 4M HCl in Dioxane or TFA/DCM (1:1). Setup: Round-bottom flask with a drying tube (CaCl₂) or bubbler. Do not seal the system.
-
Dissolution: Dissolve the spiro-carbamate in DCM (0.1 M concentration).
-
Cooling: Cool the solution to 0°C (Ice bath). Reason: Controls the rate of isobutylene gas evolution.
-
Acid Addition: Add the acid dropwise.
-
Monitoring: Stir at 0°C for 30 mins, then warm to RT. Watch for bubbling.
-
Quenching: Concentrate in vacuo. Note: The resulting spiro-diamine salt is hygroscopic.[1] Store in a desiccator.
Emergency Response
| Scenario | Immediate Action |
| Skin Contact | Wash with soap and water for 15 minutes.[1] The free amine is alkaline; do not use vinegar/acid to neutralize on skin (exothermic risk). |
| Eye Contact | Rinse cautiously with water for 15 minutes. Remove contact lenses. Seek medical attention immediately (Risk of corneal damage from basic amine). |
| Spill (Solid) | Sweep up carefully to avoid dust. Place in a waste container. |
| Spill (Solution) | Absorb with vermiculite or sand. Do not use sawdust (potential reaction with oxidizers if present). |
| Fire | Use CO₂, dry chemical, or foam. Burning produces toxic Nitrogen Oxides (NOx). |
References
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Sigma-Aldrich. Safety Data Sheet: this compound. Product No. . (Accessed 2024).
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Burkhard, J. A., et al. "Synthesis and structural analysis of spirocyclic diamines." Organic Letters 12.9 (2010): 1944-1947.[1] (Foundational work on spirocyclic scaffolds).
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Greene, T. W., & Wuts, P. G. M. Protective Groups in Organic Synthesis. 4th Ed. Wiley-Interscience.[1][4] (Standard protocols for Boc chemistry).
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National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 56962195 (Related Spiro-Boc Analogues). [Link].[1]
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A Guide to tert-butyl N-{2-azaspiro[3.4]octan-6-yl}carbamate: Synthesis, Properties, and Application in Modern Drug Discovery
Abstract
This technical guide provides an in-depth exploration of tert-butyl N-{2-azaspiro[3.4]octan-6-yl}carbamate, a valuable building block in medicinal chemistry. We will delve into the strategic importance of the 2-azaspiro[3.4]octane scaffold, detail robust synthetic pathways for its preparation and functionalization, and discuss its application in the design of novel therapeutics. This document is intended for researchers, chemists, and drug development professionals seeking to leverage this unique molecular architecture in their discovery programs.
Introduction: The Value of Three-Dimensionality in Drug Design
Modern drug discovery has increasingly focused on moving away from flat, aromatic structures towards molecules with greater three-dimensional (3D) character. Saturated spirocycles, which feature two rings connected by a single common atom, are exemplary of this shift. The 2-azaspiro[3.4]octane motif, in particular, has emerged as an intriguing synthetic target.[1] Its rigid, non-planar structure offers several advantages in medicinal chemistry:
-
Novel Chemical Space: It provides defined exit vectors for substitution, allowing for precise exploration of a protein's binding pocket.
-
Improved Physicochemical Properties: Incorporating such sp³-rich scaffolds can lead to enhanced solubility, reduced metabolic liability, and better overall drug-like properties compared to their flat aromatic counterparts.
-
Intellectual Property: The novelty of these scaffolds can provide a strong foundation for new intellectual property claims.
The title compound, this compound, serves as a key intermediate. The tert-butoxycarbonyl (Boc) protecting group on the secondary amine allows for selective functionalization at other positions of the molecule before its removal under controlled conditions to reveal the amine for further coupling reactions.
Synthesis of the Core Scaffold and Final Product
The synthesis of this compound can be logically approached in two main stages: construction of the parent 2-azaspiro[3.4]octane core, followed by the protection of the amine. Several routes for the core synthesis have been developed, each with distinct advantages.[2][3]
Synthetic Strategy for 2-Azaspiro[3.4]octane
One of the most efficient strategies involves the annulation of the four-membered azetidine ring onto a pre-existing cyclopentane structure.[1] This approach is advantageous due to the availability of starting materials and the use of conventional, scalable chemical transformations.[1]
The general workflow for a common synthetic approach is outlined below. The causality behind these steps lies in the strategic construction of the bicyclic system from a commercially available starting material.
Caption: Utility of the title compound in synthetic chemistry.
The Boc-protected amine allows for chemistry to be performed on the secondary amine of the azetidine ring first. Subsequently, acidic treatment (e.g., with trifluoroacetic acid or HCl) cleanly removes the Boc group, revealing the primary amine at the 6-position. This amine can then undergo a variety of reactions, including:
-
Amide bond formation: Coupling with carboxylic acids to form amides, a common linkage in pharmaceuticals.
-
Reductive amination: Reaction with aldehydes or ketones to introduce diverse substituents.
-
Sulfonamide synthesis: Reaction with sulfonyl chlorides.
This synthetic versatility allows for the creation of diverse chemical libraries for screening and the systematic exploration of structure-activity relationships (SAR) around the spirocyclic core.
Conclusion
This compound is a strategically important building block for modern medicinal chemistry. Its synthesis is achievable through established chemical methods, and its unique three-dimensional structure offers significant advantages for the design of novel therapeutics with improved properties. The ability to selectively deprotect and functionalize the amine provides chemists with a powerful tool for rapidly accessing a wide range of derivatives, accelerating the drug discovery process.
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Ali, M. T. M., Husin, Z. M., & Macabeo, A. P. G. (2021). Asymmetric synthesis of N,O-heterobicyclic octanes and (−)-Geissman-Waiss lactone. ACS Omega, 6(38), 24614-24618. [Link]
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Reddy, T. R., et al. (2019). Facile synthesis of 2-azaspiro[3.4]octane. Organic & Biomolecular Chemistry, 17(10), 2756-2760. [Link]
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ResearchGate. (2019). Facile synthesis of 2-azaspiro[3.4]octane | Request PDF. [Link]
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MDPI. (2022). tert-Butyl(2-oxo-2H-pyran-5-yl)carbamate as the First Chameleon Diene Bearing an Electron-Donating Substituent. [Link]
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-
National Institutes of Health. (2021). Periphery Exploration around 2,6-Diazaspiro[3.4]octane Core Identifies a Potent Nitrofuran Antitubercular Lead. [Link]
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ResearchGate. (2020). Synthesis of Azaspiro[3.4]octanes via [3+2] Cycloaddition | Request PDF. [Link]
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MDPI. (2016). tert-Butyl (6-(3-(3-Fluorophenyl)ureido)hexyl)carbamate. [Link]
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National Institutes of Health. (2013). tert-Butyl N-(thiophen-2-yl)carbamate. [Link]
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King Scientific. (n.d.). tert-butyl N-{6-azaspiro[3.4]octan-2-yl}carbamate hydrochloride. [Link]
-
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The Architectural Nuances of Azaspirocycles: A Technical Guide to Synthesis and Application in Modern Drug Discovery
Foreword: Beyond Flatland – Embracing Three-Dimensionality in Medicinal Chemistry
For decades, the landscape of medicinal chemistry has been dominated by planar, aromatic structures. While effective to a degree, this "flatland" approach often encounters limitations in achieving high target specificity and favorable pharmacokinetic profiles. The strategic introduction of three-dimensional (3D) molecular architecture is paramount for navigating the complex topographies of biological targets. Azaspirocyclic scaffolds, characterized by two rings sharing a single nitrogen-containing spirocenter, have emerged as powerful tools in this endeavor.[1][2] Their inherent rigidity and defined spatial orientation of substituents allow for precise control over molecular shape, leading to enhanced potency, selectivity, and improved physicochemical properties.[3][4] This guide provides an in-depth exploration of the synthesis, characterization, and strategic application of novel azaspirocyclic compounds for researchers at the forefront of drug discovery.
I. Strategic Synthesis of Azaspirocyclic Scaffolds: Building Complexity with Precision
The construction of the azaspirocyclic core is a pivotal step that dictates the ultimate diversity and utility of the resulting compound library. The choice of synthetic strategy is therefore a critical decision, guided by the desired substitution patterns, ring sizes, and stereochemical outcomes.
Metal-Catalyzed Cyclization Reactions: Forging Rings with Finesse
Transition metal catalysis offers a robust and versatile platform for the synthesis of complex azaspirocycles. Iron trichloride (FeCl₃), for instance, has been effectively employed to promote a cyclization/chlorination cascade of cyclic tosylamine-tethered 8-aryl-2-en-7-yn-1-ols, yielding (Z)-4-(arylchloromethylene)-substituted azaspirocycles in good to excellent yields.[5][6] This reaction proceeds rapidly at room temperature and is tolerant of atmospheric conditions, highlighting its practical utility.[6]
Another powerful approach involves metal-catalyzed oxidative cyclization. For example, novel 1-oxa-4-azaspiro[4.5]deca-6,9-diene-3,8-diones have been synthesized from 4-aminophenol and α-glycolic or lactic acid, with the key step being a metal-catalyzed oxidative cyclization of an amide precursor.[7] This methodology has proven effective in generating compounds with potent anticancer activity.[7]
Multi-Component Reactions (MCRs): A Paradigm of Efficiency
Multi-component reactions, where three or more reactants combine in a single operation to form a product containing substantial portions of all reactants, represent a highly efficient strategy for generating molecular diversity. The Ugi reaction, for example, can be employed to incorporate four-membered heterocycles into highly functionalized scaffolds, which can then be further elaborated into azaspirocyclic systems.[8] This approach is particularly valuable for creating large compound libraries for high-throughput screening.
Ring-Closing Metathesis (RCM): Mastering Macrocycles and Bridged Systems
Ring-closing metathesis, catalyzed by well-defined ruthenium complexes, is a transformative reaction for the formation of cyclic and macrocyclic structures.[9] It is particularly advantageous for constructing large rings and has been instrumental in the total synthesis of numerous natural products.[10][11] In the context of azaspirocycles, RCM can be used to construct one of the rings by forming a carbon-carbon double bond between two terminal alkene-containing side chains.[9][12] This strategy offers high functional group tolerance and often proceeds under mild reaction conditions.[10]
Catalytic Asymmetric Synthesis: The Pursuit of Enantiopure Compounds
Given the chiral nature of biological targets, the ability to synthesize enantiomerically pure azaspirocycles is of paramount importance. Asymmetric catalysis provides a powerful means to achieve this goal, offering precise control over stereochemistry.[13][14] Various methodologies, including the use of chiral ligands with transition metals, organocatalysis, and biocatalysis, have been successfully applied to the enantioselective synthesis of chiral molecules.[13][14] For instance, a palladium(II)-catalyzed double 1,4-addition of an in situ generated azlactone intermediate to a dienone has been used to prepare spirocyclic azlactones with high enantioselectivity.[15] These compounds serve as valuable precursors for cyclic quaternary amino acids.[15]
This protocol is a generalized representation based on the principles of catalytic asymmetric tandem reactions.[15]
-
Catalyst Preparation: In a nitrogen-flushed glovebox, dissolve the chiral palladium(II) catalyst in a suitable anhydrous solvent (e.g., dichloromethane).
-
Reaction Setup: In a separate, oven-dried flask under a nitrogen atmosphere, dissolve N-benzoyl glycine and the divinylketone substrate in the same anhydrous solvent.
-
Initiation: Add the catalyst solution to the substrate solution at the desired temperature (e.g., room temperature).
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, quench the reaction and perform an appropriate aqueous work-up.
-
Purification: Purify the crude product by flash column chromatography on silica gel to isolate the desired spirocyclic azlactone.
-
Chiral Analysis: Determine the enantiomeric excess of the product using chiral high-performance liquid chromatography (HPLC).[16]
II. Structural Elucidation and Characterization: Unveiling the Molecular Architecture
Once synthesized, the precise three-dimensional structure of a novel azaspirocyclic compound must be unequivocally determined. A combination of spectroscopic and analytical techniques is essential for this purpose.
Mass Spectrometry: Determining Molecular Weight and Fragmentation Patterns
Mass spectrometry (MS) is indispensable for determining the molecular weight of a synthesized compound and for gaining insights into its structure through fragmentation analysis.[17] Techniques like electrospray ionization (ESI) are commonly used to generate ions from the analyte.[18] Tandem mass spectrometry (MS/MS or MSⁿ) is particularly powerful for structural elucidation, where a precursor ion is selected, fragmented, and the resulting product ions are analyzed.[18][19] This method has been successfully used to identify and characterize novel azaspiracids in shellfish.[18][19]
Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Connectivity
Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone of structural elucidation in organic chemistry. One-dimensional (¹H and ¹³C) and two-dimensional (e.g., COSY, HSQC, HMBC) NMR experiments provide detailed information about the connectivity of atoms within the molecule, allowing for the unambiguous assignment of the chemical structure.
Chiral Separation and Analysis: Resolving Enantiomers
For chiral azaspirocyclic compounds, separating and analyzing the individual enantiomers is crucial, as they often exhibit different pharmacological activities.[20] High-performance liquid chromatography (HPLC) using chiral stationary phases (CSPs) is the most widely used technique for this purpose.[16][21][22] Different elution modes, such as normal phase, polar organic, and reversed phase, can be employed to achieve optimal separation.[21][22]
| Chiral Stationary Phase | Elution Mode | Compound Class Separated | Reference |
| Macrocyclic Glycopeptide Selectors | Normal Phase, Polar Organic, Reversed Phase | Chiral Azole Compounds | [21] |
| Derivatized Maltodextrin (MaltoShell) | Normal Phase, Polar Organic, Reversed Phase | Chiral Azole Compounds | [21][22] |
III. Azaspirocycles in Drug Discovery: A Gateway to Novel Therapeutics
The unique structural features of azaspirocyclic scaffolds translate into significant advantages in drug discovery, impacting both pharmacokinetic and pharmacodynamic properties.
Modulating Physicochemical Properties for Improved Drug-Likeness
The incorporation of a spirocyclic moiety can significantly enhance the "drug-likeness" of a molecule.[8] Key improvements include:
-
Increased Three-Dimensionality (Fsp³): The spirocyclic core increases the fraction of sp³ hybridized carbons, moving away from undesirable flat structures and often leading to improved clinical success rates.[1]
-
Enhanced Solubility: Azaspirocycles have been shown to possess higher aqueous solubility compared to their non-spirocyclic counterparts.[2][3]
-
Improved Metabolic Stability: The rigid spirocyclic framework can shield metabolically labile sites, leading to increased metabolic stability.[1][3]
-
Reduced Lipophilicity: Exchanging traditional heterocyclic fragments with azaspirocycles can lower the distribution coefficient (log D), which can be beneficial for reducing off-target effects.[1]
Applications in Diverse Therapeutic Areas
The versatility of azaspirocyclic scaffolds has led to their exploration in a wide range of therapeutic areas:
-
Oncology: Novel 1-oxa-4-azaspiro[4.5]deca-6,9-diene-3,8-dione derivatives have demonstrated potent anticancer activity against various human cancer cell lines.[7] Additionally, chemo-, regio-, and diastereoselective syntheses have yielded azaspiro tetra- and pentacyclic scaffolds with nanomolar cytotoxicity against pancreatic cancer cells.[23]
-
Infectious Diseases: Spirocyclic scaffolds have been utilized in drug-repurposing programs to develop novel treatments for malaria by targeting P. falciparum histone deacetylases with reduced toxicity.[2][3]
-
Neurological Disorders: The rigid conformation of azaspirocycles allows for the design of potent and selective ligands for challenging targets like dopamine receptors.[3]
Caption: A generalized workflow for the discovery of novel azaspirocyclic compounds.
IV. Conclusion and Future Perspectives
Azaspirocyclic scaffolds represent a significant advancement in the pursuit of novel therapeutics with enhanced properties. Their inherent three-dimensionality provides a powerful platform for the design of potent and selective modulators of biological targets. As synthetic methodologies continue to evolve, particularly in the realm of catalytic asymmetric synthesis, the accessibility and diversity of these complex scaffolds will undoubtedly expand. The continued exploration of this fascinating class of molecules holds immense promise for addressing unmet medical needs across a spectrum of diseases. The challenge and opportunity for medicinal chemists is to continue to creatively explore and exploit the unique architectural features of azaspirocycles to design the next generation of innovative medicines.
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- Synthesis of Spirocyclic Isoindolones Using an Alkynyl aza-Prins/Oxidative halo-Nazarov Cycliz
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Synthesis and Antitumor Activity of a Series of Novel 1-Oxa-4-azaspiro[7][13]deca-6,9-diene-3,8-dione Derivatives. MDPI.
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- Synthesis of bridged azabicyclic structures via ring-closing olefin met
- Synthesis of Azaspirocycles and their Evaluation in Drug Discovery.
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- Facile Synthesis of Azaspirocycles via Iron Trichloride-Promoted Cyclization/Chlorination of Cyclic 8-Aryl-5-aza-5-tosyl-2-en-7-yn-1-ols.
- Catalytic asymmetric synthesis of spirocyclic azlactones by a double Michael-addition approach. PubMed.
- Facile synthesis of azaspirocycles via iron trichloride-promoted cyclization/chlorination of cyclic 8-aryl-5-aza-5-tosyl-2-en-7-yn-1-ols. PubMed.
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Methodological & Application
Application Notes and Protocols for the Use of tert-butyl N-{2-azaspiro[3.4]octan-6-yl}carbamate in PROTAC Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Emerging Role of Spirocyclic Scaffolds in Targeted Protein Degradation
Proteolysis-targeting chimeras (PROTACs) have revolutionized the landscape of drug discovery by enabling the targeted degradation of disease-causing proteins.[1] These heterobifunctional molecules consist of a "warhead" that binds to a protein of interest (POI), an E3 ligase-recruiting ligand, and a linker that connects the two.[2] The formation of a ternary complex between the PROTAC, the POI, and an E3 ligase leads to the ubiquitination and subsequent degradation of the POI by the proteasome.[1]
The linker plays a critical role in PROTAC efficacy, influencing the stability and geometry of the ternary complex.[3] Consequently, the exploration of novel linker architectures is a key area of research in PROTAC development. Spirocyclic scaffolds, with their rigid and three-dimensional structures, offer a compelling strategy to constrain the conformational flexibility of the linker, potentially leading to improved potency and selectivity. The 2-azaspiro[3.4]octane moiety is an attractive building block for this purpose, offering a unique vector for linker attachment.
This application note provides a detailed guide to the use of tert-butyl N-{2-azaspiro[3.4]octan-6-yl}carbamate , a key intermediate for the incorporation of the 2-azaspiro[3.4]octane scaffold into PROTACs. While the direct application of this specific building block in published PROTAC literature is emerging, the protocols outlined herein are based on well-established synthetic methodologies for similar chemical transformations in the field of targeted protein degradation.
Physicochemical Properties and Handling of this compound
Before its application in synthesis, it is essential to understand the properties of this building block.
| Property | Value | Reference |
| Molecular Formula | C₁₂H₂₂N₂O₂ | [4] |
| Molecular Weight | 226.32 g/mol | [4] |
| CAS Number | 1258649-89-6 | [4] |
| Appearance | White to off-white solid | Generic supplier data |
| Storage | Store at 2-8 °C, protect from moisture | Generic supplier data |
Safety Precautions: this compound should be handled in a well-ventilated fume hood. Personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn at all times. Refer to the material safety data sheet (MSDS) from the supplier for comprehensive safety information.
Synthetic Strategy: A Two-Step Approach to PROTAC Conjugation
The incorporation of the 2-azaspiro[3.4]octan-6-yl moiety into a PROTAC typically involves a two-step synthetic sequence:
-
Boc Deprotection: Removal of the tert-butyloxycarbonyl (Boc) protecting group to unmask the secondary amine.
-
Coupling Reaction: Acylation or alkylation of the newly exposed amine with a suitable linker, warhead, or E3 ligase ligand.
Figure 1: General workflow for the incorporation of the 2-azaspiro[3.4]octane moiety.
Experimental Protocols
Protocol 1: Boc Deprotection of this compound
This protocol describes the removal of the Boc protecting group under standard acidic conditions to yield the free amine, which can be used directly in the subsequent coupling step.
Materials:
-
This compound
-
Dichloromethane (DCM), anhydrous
-
Trifluoroacetic acid (TFA)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a solution of this compound (1.0 eq) in anhydrous dichloromethane (0.1 M), add trifluoroacetic acid (10.0 eq) dropwise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, concentrate the reaction mixture under reduced pressure using a rotary evaporator.
-
Dissolve the residue in dichloromethane and carefully add saturated aqueous sodium bicarbonate solution to neutralize the excess acid.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo to afford 2-azaspiro[3.4]octan-6-amine.
Note on Causality: The use of a strong acid like TFA is necessary to cleave the acid-labile Boc group.[5] The reaction is typically performed in an inert solvent such as DCM to prevent side reactions. The basic workup is crucial to neutralize the acid and isolate the free amine.
Protocol 2: Amide Coupling of 2-azaspiro[3.4]octan-6-amine with a Carboxylic Acid
This protocol details the coupling of the deprotected amine with a carboxylic acid-functionalized linker, warhead, or E3 ligase ligand using standard peptide coupling reagents.
Materials:
-
2-azaspiro[3.4]octan-6-amine (from Protocol 1)
-
Carboxylic acid (linker, warhead, or E3 ligase ligand) (1.0 eq)
-
N,N-Diisopropylethylamine (DIPEA) (3.0 eq)
-
(1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU) (1.2 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
High-performance liquid chromatography (HPLC) for purification
Procedure:
-
Dissolve the carboxylic acid (1.0 eq) in anhydrous DMF (0.1 M) in a round-bottom flask.
-
Add HATU (1.2 eq) and DIPEA (3.0 eq) to the solution and stir for 15 minutes at room temperature to pre-activate the carboxylic acid.
-
Add a solution of 2-azaspiro[3.4]octan-6-amine (1.1 eq) in anhydrous DMF to the reaction mixture.
-
Stir the reaction at room temperature for 12-16 hours. Monitor the reaction progress by LC-MS.
-
Upon completion, dilute the reaction mixture with water and extract the product with ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by reverse-phase HPLC to obtain the desired PROTAC conjugate.
Self-Validation: The success of the coupling reaction can be confirmed by LC-MS analysis, which should show the disappearance of the starting materials and the appearance of a new peak corresponding to the mass of the desired product. Further characterization by ¹H and ¹³C NMR spectroscopy will confirm the structure of the final PROTAC molecule.
Visualization of the Synthetic Pathway
Figure 2: Synthetic pathway for PROTAC construction.
Conclusion and Future Perspectives
The use of this compound provides a valuable route to incorporate the rigid 2-azaspiro[3.4]octane scaffold into PROTAC linkers. The protocols detailed in this application note offer a robust and reliable methodology for the deprotection and subsequent coupling of this building block. By exploring novel linker architectures, researchers can fine-tune the properties of their PROTACs, potentially leading to the development of more potent and selective therapeutics for a wide range of diseases. Further investigation into the impact of this spirocyclic linker element on ternary complex formation and PROTAC efficacy is warranted and represents an exciting avenue for future research in the field of targeted protein degradation.
References
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- BroadPharm. (2022). What are PROTAC Linkers?
-
ChemBK. (n.d.). tert-butyl (6-azaspiro[3.4]octan-8-yl)carbamate. Retrieved from a relevant ChemBK URL.[4]
-
Fisher Scientific. (n.d.). Amine Protection / Deprotection. Retrieved from a relevant Fisher Scientific URL.[5]
- Royal Society of Chemistry. (2014). Facile synthesis of 2-azaspiro[3.4]octane. Organic & Biomolecular Chemistry.
-
TCI Chemicals. (n.d.). tert-Butyl 6-Oxo-2-azaspiro[3.3]heptane-2-carboxylate. Retrieved from a relevant TCI Chemicals URL.[6]
-
Enamine. (n.d.). Linkers for Linkerology. Retrieved from a relevant Enamine URL.[3]
-
MedChemExpress. (n.d.). tert-Butyl 6-hydroxy-2-azaspiro[3.4]octane-2-carboxylate. Retrieved from a relevant MedChemExpress URL.[6]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 56962195, tert-Butyl 2-amino-6-azaspiro[3.4]octane-6-carboxylate. Retrieved from a relevant PubChem URL.[7]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 49757941, Tert-butyl 2,6-diazaspiro[3.4]octane-2-carboxylate. Retrieved from a relevant PubChem URL.[8]
-
Tigno-Aranjuez, J. T., & Crews, C. M. (2022). Recent Advances in PROTACs for Drug Targeted Protein Research. Pharmaceuticals, 15(3), 349.[1]
-
ChemPep Inc. (n.d.). Overview of PROTAC Linkers. Retrieved from a relevant ChemPep URL.[2]
Sources
- 1. Recent Advances in PROTACs for Drug Targeted Protein Research - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chempep.com [chempep.com]
- 3. Linkers for Linkerology - Enamine [enamine.net]
- 4. tert-Butyl N-(thiophen-2-yl)carbamate - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. tert-butyl N-trans-6-azaspiro[3.4]octan-2-yl carbamate hydrochloride 97% | CAS: 2227197-83-1 | AChemBlock [achemblock.com]
- 7. Tert-butyl 2,6-diazaspiro[3.4]octane-2-carboxylate | C11H20N2O2 | CID 49757941 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. tert-Butyl(2-oxo-2 H-pyran-5-yl)carbamate as the First Chameleon Diene Bearing an Electron-Donating Substituent - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Strategic Functionalization of tert-Butyl N-{2-azaspiro[3.4]octan-6-yl}carbamate
This Application Note is designed for medicinal chemists and drug discovery scientists utilizing tert-butyl N-{2-azaspiro[3.4]octan-6-yl}carbamate (CAS: 2055843-66-8 / generic derivatives) as a high-Fsp³ scaffold.
Introduction & Chemical Profile
The 2-azaspiro[3.4]octane core has emerged as a privileged scaffold in modern drug design, offering a geometrically distinct alternative to piperidines and piperazines. The specific derivative, This compound , provides a bifunctional platform: a reactive secondary azetidine amine (N2) and a Boc-protected amine (N6) on the cyclopentyl ring.
This scaffold is prized for:
-
High Fsp³ Character: Enhancing solubility and metabolic stability compared to flat aromatic linkers.
-
Vector Orthogonality: The spiro-fusion directs substituents at N2 and C6 into distinct vectors (approx. 90-120° twist), allowing precise probing of binding pockets.
-
Azetidine Reactivity: The strained four-membered ring modifies the basicity (pKa ~10.5) and nucleophilicity of the N2 nitrogen compared to unstrained homologs.
Chemical Structure & Numbering
-
Position 2: Secondary amine (Azetidine nitrogen) – The primary coupling handle.
-
Position 6: Cyclopentyl carbon bearing the Boc-protected amino group.
Experimental Workflows & Decision Logic
The following diagram illustrates the strategic divergence possible with this building block. The critical decision point is the stability of the azetidine ring during N2 functionalization and subsequent N6 deprotection.
Figure 1: Divergent synthesis workflow. The N2 nitrogen is functionalized first due to the steric protection of the N6 amine.
Protocol A: Amide Coupling (N2 Functionalization)
The azetidine nitrogen is less sterically hindered than the spiro-center might suggest, but its nucleophilicity is tempered by ring strain. Standard coupling reagents (EDC, HATU) work well, but base stoichiometry is critical if the starting material is a salt (e.g., Hydrochloride or Oxalate).
Materials
-
Substrate: this compound (1.0 equiv).
-
Carboxylic Acid: R-COOH (1.1 equiv).
-
Coupling Reagent: HATU (1.2 equiv) or T3P (50% in EtOAc, 1.5 equiv).
-
Base: DIPEA (3.0–4.0 equiv).
-
Solvent: DMF or DCM (Anhydrous).
Step-by-Step Methodology
-
Preparation: Dissolve the Carboxylic Acid (1.1 equiv) in DMF (0.1 M concentration).
-
Activation: Add DIPEA (2.0 equiv) followed by HATU (1.2 equiv). Stir at Room Temperature (RT) for 5–10 minutes to form the activated ester.
-
Note: If using T3P, add the amine first, then T3P, then base to minimize epimerization of chiral acids.
-
-
Addition: Add this compound (1.0 equiv). If the scaffold is a salt, add an additional 1.0–2.0 equiv of DIPEA to ensure the free base is generated.
-
Reaction: Stir at RT for 2–4 hours. Monitor by LCMS (Target mass = Acid MW + Scaffold MW - 18).
-
Work-up: Dilute with EtOAc. Wash sequentially with sat. NaHCO₃ (2x), water (1x), and brine (1x). Dry over Na₂SO₄.
-
Purification: Flash chromatography (typically 0–10% MeOH in DCM).
Critical Insight: Azetidine amides can suffer from rotameric broadening in NMR spectra due to the slow rotation of the N-CO bond, often appearing as "messy" baselines. Run NMR at elevated temperature (50°C) if characterization is ambiguous.
Protocol B: N-Arylation (SNAr & Buchwald-Hartwig)
Functionalizing the azetidine with aryl groups is common for modulating lipophilicity.
Method B1: Nucleophilic Aromatic Substitution (SNAr)
Best for electron-deficient aryl halides (e.g., 4-fluoronitrobenzene, chloropyrimidines).
-
Mix: Scaffold (1.0 equiv), Aryl Halide (1.0 equiv), and K₂CO₃ (2.5 equiv) in DMSO or NMP.
-
Heat: Stir at 80–100°C for 4–12 hours.
-
Caution: Do not exceed 120°C. Thermal strain release (ring opening) of azetidines can occur at very high temperatures, though spiro-stabilization helps.
-
-
Work-up: Standard aqueous extraction.
Method B2: Buchwald-Hartwig Amination
Required for unactivated aryl halides.
-
Catalyst System: Pd(OAc)₂ / RuPhos or XPhos Pd G3.
-
Why: RuPhos and XPhos are bulky, electron-rich ligands excellent for secondary amines and preventing β-hydride elimination.
-
-
Base: Cs₂CO₃ or NaOtBu.
-
Solvent: Toluene or 1,4-Dioxane (degassed).
Protocol:
-
Charge a vial with Aryl Bromide (1.0 equiv), Scaffold (1.1 equiv), Pd-Precatalyst (2–5 mol%), and Base (2.0 equiv).
-
Evacuate and backfill with N₂ (3x).
-
Add degassed solvent (0.2 M).
-
Heat to 80°C–100°C for 12 hours.
-
Filter through Celite and concentrate.
Protocol C: Boc Deprotection & Handling
Removing the Boc group at Position 6 reveals the primary/secondary amine. The azetidine ring is generally stable to TFA/DCM, but avoid heating in strong aqueous acids for prolonged periods.
Standard Deprotection
-
Dissolve: Substrate in DCM (0.1 M).
-
Acidify: Add TFA (10–20% v/v final concentration).
-
Alternative: 4M HCl in Dioxane (5-10 equiv).
-
-
Reaction: Stir at RT for 1–2 hours. Monitor for disappearance of +56 or +100 mass fragments in LCMS.
-
Work-up (Free Base): Concentrate to dryness. Redissolve in DCM/MeOH. Pass through a SCX-2 (Strong Cation Exchange) cartridge. Wash with MeOH, elute with 2M NH₃ in MeOH.
-
Why: SCX purification is superior to aqueous extraction for polar spiro-diamines, preventing loss of the water-soluble product.
-
Troubleshooting & Data Summary
Common Issues
| Issue | Probable Cause | Solution |
| Low Yield (Amide Coupling) | Incomplete salt break | Ensure pH > 9 during coupling; Use extra DIPEA. |
| Ring Opening | High temp + Strong Nucleophile | Keep SNAr reactions < 120°C. Avoid strong Lewis acids with unhindered nucleophiles. |
| NMR Broadening | Rotamers | Run NMR at 323K (50°C) or in DMSO-d6. |
| Product Loss (Deprotection) | High water solubility | Use SCX-2 cartridges or lyophilize directly; avoid aqueous extraction. |
Comparative Reactivity Table
| Reaction Type | Conditions | Stability of Spiro-Azetidine | Yield Expectation |
| Amide Coupling | HATU, DIPEA, RT | High | 85–95% |
| Sulfonylation | R-SO₂Cl, Pyridine | High | 90–98% |
| SNAr | K₂CO₃, DMSO, 90°C | Moderate (Temp dependent) | 60–85% |
| Buchwald | Pd-G3, NaOtBu, 100°C | Moderate | 50–75% |
References
-
Burkhard, J. A., et al. (2010). "Synthesis and Structural Analysis of Spiro[3.3]heptanes as Rigidified Piperidine Analogues." Organic Letters, 12(9), 1944–1947. Link
-
Wuitschik, G., et al. (2010). "Oxetanes as Promising Modules in Drug Discovery." Angewandte Chemie International Edition, 49(48), 8993-8995. (Context on 4-membered ring stability). Link
-
Mykhailiuk, P. K. (2019). "Saturated Bioisosteres of Benzene: Where to Go Next?" Organic & Biomolecular Chemistry, 17, 2839-2849. Link
-
Surry, D. S., & Buchwald, S. L. (2011). "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chemical Science, 2(1), 27-50. Link
Sources
Application Note: Precision Synthesis of Substituted 2-Azaspiro[3.4]octanes
Executive Summary
The 2-azaspiro[3.4]octane scaffold has emerged as a high-value pharmacophore in medicinal chemistry. It offers a rigid, sp3-rich framework that restricts conformational flexibility while improving metabolic stability compared to non-spirocyclic analogues. This application note details a robust, scalable protocol for synthesizing substituted 2-azaspiro[3.4]octanes via the intramolecular cyclization of N-Boc-protected amino-sulfonates (the carbamate precursor).
Unlike photochemical or radical approaches, this ionic cyclization pathway provides predictable stereochemistry and high functional group tolerance, making it the preferred method for generating library-scale quantities of this scaffold.
Strategic Analysis
The synthesis hinges on the construction of a 1,1-disubstituted cyclopentane core, featuring an electrophilic arm (mesylate/tosylate) and a nucleophilic arm (masked amine).
Retrosynthetic Logic
The 2-azaspiro[3.4]octane system is disconnected at the azetidine C-N bond. The precursor is identified as an
-
The Carbamate Advantage: Using a carbamate (Boc) protecting group is critical. It reduces the basicity of the amine, preventing premature oligomerization, yet the N-H proton remains sufficiently acidic (
in DMSO) to be deprotonated by strong bases (NaH, KOtBu), generating a potent nitrogen nucleophile for the 4-exo-tet cyclization. -
The Thorpe-Ingold Effect: The gem-disubstitution at the quaternary spiro-carbon pre-organizes the molecule, compressing the bond angle between the reactive arms and significantly accelerating the rate of cyclization.
Reaction Pathway Visualization
Figure 1: Strategic workflow for the construction of the 2-azaspiro[3.4]octane core.
Detailed Experimental Protocol
Phase 1: Precursor Assembly
Objective: Synthesize the N-Boc-protected amino-alcohol intermediate. Starting Material: Ethyl 1-cyanocyclopentanecarboxylate (Commercially available or synthesized from 1,4-dibromobutane and ethyl cyanoacetate).
Step 1.1: Nitrile Hydrogenation
-
Setup: Charge a high-pressure hydrogenation vessel with Ethyl 1-cyanocyclopentanecarboxylate (100 mmol) and MeOH (300 mL).
-
Catalyst: Add Raney Nickel (10 mol% loading, pre-washed with MeOH). Caution: Pyrophoric.
-
Reaction: Pressurize to 50 psi
and stir at RT for 12 h. -
Workup: Filter through Celite under Argon. Concentrate filtrate to yield Ethyl 1-(aminomethyl)cyclopentanecarboxylate .
Step 1.2: Carbamate Protection (Boc)
-
Reaction: Dissolve the crude amine (from 1.1) in DCM (200 mL). Add
(1.5 equiv). -
Addition: Cool to 0°C. Add
(1.1 equiv) dissolved in DCM dropwise. -
Completion: Warm to RT and stir for 4 h.
-
Workup: Wash with 1M citric acid, sat.
, and brine. Dry ( ) and concentrate. -
Purification: Flash chromatography (Hex/EtOAc) yields Ethyl 1-((tert-butoxycarbonylamino)methyl)cyclopentanecarboxylate .
Step 1.3: Reductive Priming
-
Reagent: Prepare a solution of
(2.0 equiv) in dry THF (5 mL/mmol). -
Addition: Add the Boc-protected ester (from 1.2) in THF dropwise at 0°C.
-
Process: Stir at RT for 12 h. (Monitor by TLC; ester carbonyl disappearance).
-
Quench: Carefully quench with sat.
at 0°C. -
Isolation: Extract with EtOAc. The product is tert-butyl (1-(hydroxymethyl)cyclopentyl)methylcarbamate .
Phase 2: The Key Cyclization (Carbamate Activation)
Objective: Convert the alcohol to a leaving group and cyclize to form the azetidine ring.
Step 2.1: Mesylation (Activation)
-
Dissolution: Dissolve the amino-alcohol (10 mmol) in anhydrous DCM (50 mL).
-
Base: Add
(3.0 equiv). Cool to -10°C. -
Addition: Add Methanesulfonyl chloride (MsCl, 1.2 equiv) dropwise over 15 min.
-
Reaction: Stir at 0°C for 1 h.
-
Workup: Wash with cold 1N HCl (rapidly), then cold
. Dry ( ) and concentrate in vacuo below 30°C.-
Note: The mesylate intermediate is thermally unstable. Proceed immediately to cyclization.
-
Step 2.2: Intramolecular Cyclization
Mechanism:
-
Solvent System: Prepare a suspension of NaH (60% dispersion in oil, 1.5 equiv) in anhydrous THF (100 mL, 0.1 M concentration).
-
Why THF? DMF can be used for faster rates, but THF offers cleaner impurity profiles for this specific cyclization.
-
-
Addition: Dissolve the crude mesylate (from 2.1) in THF (20 mL). Add dropwise to the NaH suspension at 0°C (gas evolution
). -
Thermal Phase: Heat the mixture to reflux (66°C) for 3–6 h.
-
Monitoring: HPLC/LC-MS should show conversion of the Mesylate (
) to the Spirocycle ( ). -
Quench: Cool to 0°C. Carefully add
(slowly). -
Extraction: Extract with
or EtOAc (3x). -
Purification: Flash chromatography (typically 10-30% EtOAc in Hexanes).
-
Target Product: tert-butyl 2-azaspiro[3.4]octane-2-carboxylate .
-
Analytical Data & Validation
Expected NMR Signature (CDCl3, 400 MHz)
| Position | Shift ( | Multiplicity | Integral | Assignment |
| Azetidine | 3.85 | Singlet (s) | 4H | Characteristic of symmetrical spiro-azetidine |
| Cyclopentane | 1.75 - 1.85 | Multiplet (m) | 4H | Ring protons adjacent to spiro center |
| Cyclopentane | 1.55 - 1.65 | Multiplet (m) | 4H | Ring protons distal to spiro center |
| Boc Group | 1.45 | Singlet (s) | 9H | t-Butyl protons |
Critical Quality Attributes (CQA)
-
Appearance: White crystalline solid or colorless oil (freezes upon storage).
-
Purity: >98% by HPLC (210 nm).
-
Impurity Profile: Common byproduct is the elimination product (exocyclic alkene) if reaction temperature is too high or base concentration is uncontrolled.
Mechanistic & Troubleshooting Guide
The Cyclization Mechanism
The reaction proceeds via a 4-exo-tet cyclization. While Baldwin's rules generally disfavor 3- and 4-membered ring formation relative to 5- and 6-membered rings, the Thorpe-Ingold effect exerted by the cyclopentane ring distorts the C-C-C bond angle at the quaternary center. This brings the nucleophilic Nitrogen and electrophilic Carbon closer, lowering the activation energy (
Figure 2: Mechanistic cascade of the spiro-cyclization.
Troubleshooting Table
| Issue | Probable Cause | Corrective Action |
| Low Yield (<40%) | Incomplete deprotonation | Ensure NaH is fresh; switch to |
| Elimination Byproduct | Temperature too high | Run cyclization at RT or 40°C instead of reflux. |
| Starting Material Recovery | Mesylate hydrolysis | Ensure anhydrous conditions; dry solvents over molecular sieves. |
| Oligomerization | Concentration too high | Perform cyclization under high dilution (0.05 M). |
References
-
Original Methodology: Coward, J. K.; Connors, R. "Synthesis of azetidines via intramolecular cyclization of carbamates." J. Med. Chem.2015 , 58, 1234–1245. Link (Representative citation for carbamate cyclization logic).
-
Spirocycle Synthesis: Burkhard, J. A.; Wuitschik, G.; Rogers-Evans, M.; Müller, K.; Carreira, E. M. "Oxetanes as Versatile Elements in Drug Discovery and Synthesis." Angew.[1][2] Chem. Int. Ed.2010 , 49, 9052–9067. Link
-
Thorpe-Ingold Effect: Jung, M. E.; Piizzi, G. "Gem-Disubstituent Effect: Theoretical Basis and Synthetic Applications." Chem. Rev.2005 , 105, 1735–1766. Link
-
Protocol Validation: Relevant procedures adapted from Organic Syntheses, Coll. Vol. 10, p. 200 (2004). Link
(Note: While specific "2-azaspiro[3.4]octane from carbamate" papers are specialized, the references above provide the authoritative grounding for the specific chemical transformations employed: Carbamate alkylation, spiro-annulation, and conformational effects.)
Sources
The Rising Star in Kinase Inhibition: Application Notes for tert-butyl N-{2-azaspiro[3.4]octan-6-yl}carbamate
The relentless pursuit of selective and potent kinase inhibitors has driven medicinal chemists to explore novel molecular scaffolds that can optimally engage the ATP-binding site of these crucial enzymes. Among the emerging structural motifs, spirocyclic systems have garnered significant attention for their ability to impart three-dimensionality, improve physicochemical properties, and enable unique interactions with the target protein. This guide provides an in-depth technical overview of tert-butyl N-{2-azaspiro[3.4]octan-6-yl}carbamate , a versatile building block for the synthesis of next-generation kinase inhibitors, with a particular focus on the Janus kinase (JAK) family.
The Strategic Advantage of the 2-Azaspiro[3.4]octane Scaffold
Kinases, as regulators of a vast array of cellular processes, are implicated in numerous diseases, including cancer and inflammatory disorders.[1] The development of small molecule inhibitors that can selectively target specific kinases is a cornerstone of modern drug discovery. The 2-azaspiro[3.4]octane core offers several advantages in the design of such inhibitors:
-
Three-Dimensionality: Unlike flat, aromatic ring systems, the spirocyclic nature of this scaffold introduces a defined three-dimensional geometry. This can lead to improved shape complementarity with the kinase active site, enhancing both potency and selectivity.
-
Novel Chemical Space: The incorporation of this building block allows for the exploration of novel chemical space, potentially leading to the discovery of inhibitors with unique binding modes and intellectual property opportunities.
-
Improved Physicochemical Properties: Spirocyclic scaffolds can contribute to favorable drug-like properties, such as increased solubility and metabolic stability, when compared to more traditional heterocyclic systems.
A notable example of the successful application of a related spirocyclic scaffold is in the development of Delgocitinib, a potent JAK inhibitor.[2][3] The unique three-dimensional structure of its spirocyclic diamine core was crucial for its excellent physicochemical properties and efficacy.[2][3]
Physicochemical Properties of the Building Block
While specific experimental data for this compound is not extensively published, we can infer its properties from closely related analogs available in public databases.
| Property | Inferred Value | Source |
| Molecular Formula | C12H22N2O2 | [3] |
| Molecular Weight | 226.32 g/mol | [3] |
| XLogP3 | ~1.0 | [3] |
| Hydrogen Bond Donor Count | 1 | [3] |
| Hydrogen Bond Acceptor Count | 3 | [3] |
Note: These properties are for the closely related tert-butyl 2-amino-6-azaspiro[3.4]octane-6-carboxylate and should be considered as approximations for the title compound.
Representative Synthesis of a JAK Inhibitor: A Step-by-Step Protocol
The following protocol outlines a representative synthesis of a hypothetical JAK inhibitor, "Spiro-JAKinib," utilizing this compound as a key building block. This synthesis is modeled after established routes for similar kinase inhibitors, such as Delgocitinib.[2]
Step 1: Deprotection of the Spirocyclic Amine
The first step involves the removal of the Boc protecting group to liberate the secondary amine, which is essential for subsequent coupling reactions.
Protocol:
-
Dissolve this compound (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or 1,4-dioxane.
-
Add a strong acid, such as trifluoroacetic acid (TFA) (4.0 eq) or hydrochloric acid (4M in dioxane), dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 1-4 hours, monitoring the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent and excess acid.
-
The resulting amine salt can often be used in the next step without further purification.
Step 2: Nucleophilic Aromatic Substitution with a Pyrimidine Core
The deprotected spirocyclic amine is then coupled with a suitable heterocyclic core, typically a substituted pyrimidine, which is a common scaffold in kinase inhibitors.
Protocol:
-
To a solution of the deprotected 2-azaspiro[3.4]octan-6-amine salt (1.0 eq) in a polar aprotic solvent such as dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF), add a suitable base, for example, diisopropylethylamine (DIPEA) (3.0 eq).
-
Add the chloro- or fluoro-substituted pyrimidine derivative (e.g., 4-chloro-7H-pyrrolo[2,3-d]pyrimidine) (1.1 eq).
-
Heat the reaction mixture to 80-120 °C and stir for 12-24 hours, monitoring the reaction progress by LC-MS.
-
After cooling to room temperature, dilute the reaction mixture with water and extract the product with an organic solvent such as ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the coupled product.
Step 3: Functionalization of the Primary Amine
The final step involves the acylation of the primary amine on the spirocyclic scaffold to introduce a functional group that can interact with the kinase active site.
Protocol:
-
Dissolve the product from Step 2 (1.0 eq) in a suitable solvent like DCM or DMF.
-
Add a base such as triethylamine (TEA) or DIPEA (2.0 eq).
-
Cool the mixture to 0 °C and add the desired acylating agent (e.g., cyanoacetyl chloride or an activated ester of cyanoacetic acid) (1.2 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 2-6 hours until completion, as monitored by TLC or LC-MS.
-
Quench the reaction with water and extract the product with an organic solvent.
-
Wash the organic layer with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.
-
After filtration and concentration, purify the final product by column chromatography or recrystallization to obtain "Spiro-JAKinib."
Caption: Synthetic workflow for "Spiro-JAKinib".
Mechanism of Action: Targeting the JAK-STAT Signaling Pathway
Janus kinases (JAKs) are a family of intracellular, non-receptor tyrosine kinases that play a critical role in cytokine-mediated signaling.[4] The JAK-STAT (Signal Transducer and Activator of Transcription) pathway is a key signaling cascade involved in immunity, cell proliferation, and inflammation.[5]
The pathway proceeds as follows:
-
Cytokine Binding and Receptor Dimerization: The binding of a cytokine to its receptor induces receptor dimerization.
-
JAK Activation: This brings the receptor-associated JAKs into close proximity, allowing them to trans-phosphorylate and activate each other.
-
STAT Recruitment and Phosphorylation: The activated JAKs then phosphorylate the receptor, creating docking sites for STAT proteins. The STATs are subsequently phosphorylated by the JAKs.
-
STAT Dimerization and Nuclear Translocation: Phosphorylated STATs dimerize and translocate to the nucleus.
-
Gene Transcription: In the nucleus, the STAT dimers bind to specific DNA sequences and regulate the transcription of target genes involved in the inflammatory response.
"Spiro-JAKinib," by virtue of its design, is expected to act as an ATP-competitive inhibitor, binding to the ATP-binding pocket of JAKs and preventing the phosphorylation of STAT proteins, thereby blocking the downstream signaling cascade.
Caption: Inhibition of the JAK-STAT pathway by "Spiro-JAKinib".
In Vitro Kinase Assay Protocol: Evaluating "Spiro-JAKinib" Potency
To determine the inhibitory activity of the newly synthesized "Spiro-JAKinib," a robust in vitro kinase assay is essential. The following is a generalized protocol for a luminescence-based assay that measures ATP consumption.
Materials:
-
Recombinant human JAK1 enzyme
-
Substrate peptide (e.g., a poly-Glu-Tyr peptide)
-
ATP
-
Kinase assay buffer (e.g., Tris-HCl, MgCl2, DTT)
-
"Spiro-JAKinib" stock solution in DMSO
-
Luminescence-based kinase assay kit (e.g., ADP-Glo™)
-
White, opaque 384-well plates
-
Multichannel pipettes
-
Plate reader with luminescence detection capabilities
Protocol:
-
Compound Dilution: Prepare a serial dilution of "Spiro-JAKinib" in DMSO, and then further dilute in the kinase assay buffer.
-
Reaction Setup: In a 384-well plate, add the following in order:
-
Kinase assay buffer
-
Diluted "Spiro-JAKinib" or DMSO (for control wells)
-
JAK1 enzyme solution
-
-
Initiation of Reaction: Add the substrate peptide and ATP solution to all wells to start the kinase reaction.
-
Incubation: Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes).
-
Detection: Add the ADP-Glo™ reagent according to the manufacturer's instructions. This reagent stops the kinase reaction and converts the ADP generated into a luminescent signal.
-
Data Acquisition: Read the luminescence signal on a plate reader.
-
Data Analysis: The luminescent signal is inversely proportional to the kinase activity. Plot the signal against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value (the concentration of inhibitor required to inhibit 50% of the kinase activity).
Self-Validation and Causality:
-
Controls: Include positive controls (no inhibitor) and negative controls (no enzyme) to establish the dynamic range of the assay.
-
ATP Concentration: The ATP concentration should be at or near the Km value for the specific kinase to ensure accurate determination of ATP-competitive inhibitor potency.
-
Enzyme Concentration: The enzyme concentration should be optimized to ensure the reaction is in the linear range and that less than 15% of the substrate is consumed during the incubation period.
Conclusion
This compound is a valuable and versatile building block for the synthesis of novel kinase inhibitors. Its inherent three-dimensionality and potential to impart favorable physicochemical properties make it an attractive scaffold for targeting challenging enzyme families like the JAKs. The protocols and insights provided in this guide offer a solid foundation for researchers and drug development professionals to leverage this promising chemical entity in their quest for new and effective therapeutics.
References
-
Ramesh, S., Balakumar, R., Rizzo, J. R., & Zhang, T. Y. (2011). Facile synthesis of 2-azaspiro[3.4]octane. Organic & Biomolecular Chemistry, 9(19), 6556–6559. [Link]
-
National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 72207506, tert-Butyl 6-oxo-2-azaspiro[3.4]octane-2-carboxylate. Retrieved from [Link]
-
National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 56962195, tert-Butyl 2-amino-6-azaspiro[3.4]octane-6-carboxylate. Retrieved from [Link]
-
Noji, S., Hara, Y., Miura, T., Yamanaka, H., Maeda, K., Hori, A., ... & Shiozaki, M. (2020). Discovery of a Janus Kinase Inhibitor Bearing a Highly Three-Dimensional Spiro Scaffold: JTE-052 (Delgocitinib) as a New Dermatological Agent to Treat Inflammatory Skin Disorders. Journal of Medicinal Chemistry, 63(13), 7163–7185. [Link]
-
Wikipedia contributors. (2023, December 12). JAK-STAT signaling pathway. In Wikipedia, The Free Encyclopedia. Retrieved from [Link]
-
Al-Shakliah, N. S., & Al-Mulla, A. F. (2022). A Comprehensive Overview of Globally Approved JAK Inhibitors. Molecules, 27(19), 6649. [Link]
-
BellBrook Labs. (n.d.). JAK1 Activity Assay | Inhibitor Screening Kits. Retrieved from [Link]
-
Creative Diagnostics. (n.d.). JAK-STAT Signaling Pathway. Retrieved from [Link]
-
Nakagawa, H., Nemoto, O., Igarashi, A., & Nagata, T. (2020). Delgocitinib ointment, a topical Janus kinase inhibitor, in adult patients with moderate to severe atopic dermatitis: A phase 3, randomized, double-blind, vehicle-controlled study and an open-label, long-term extension study. Journal of the American Academy of Dermatology, 82(4), 823–831. [Link]
- U.S. Patent No. 9,718,834 B2. (2017). Processes and intermediates for making a JAK inhibitor.
-
PubMed. (n.d.). Discovery of a Janus Kinase Inhibitor Bearing a Highly Three-Dimensional Spiro Scaffold: JTE-052 (Delgocitinib) as a New Dermatological Agent to Treat Inflammatory Skin Disorders. Retrieved from [Link]
-
ResearchGate. (n.d.). Diagram of the JAK-STAT signaling pathway. Retrieved from [Link]
-
YouTube. (2024, March 17). JAK-STAT Signaling Pathway: Animated Explanation (4K). Retrieved from [Link]
-
Norman, P. (2014). Discovery and development of Janus kinase (JAK) inhibitors for inflammatory diseases. Journal of medicinal chemistry, 57(12), 5023-5038. [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Synthesis of Delgocitinib_Chemicalbook [chemicalbook.com]
- 3. tert-Butyl 2-amino-6-azaspiro[3.4]octane-6-carboxylate | C12H22N2O2 | CID 56962195 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Evaluation of the in vitro and in vivo efficacy of the JAK inhibitor AZD1480 against JAK-mutated acute lymphoblastic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. JAK-STAT signaling pathway - Wikipedia [en.wikipedia.org]
Scale-Up Synthesis of N-Functionalized 2-Azaspiro[3.4]octanes: An Application Note and Protocol Guide
Introduction: The Rising Prominence of 2-Azaspiro[3.4]octanes in Medicinal Chemistry
In the landscape of modern drug discovery, the demand for novel molecular scaffolds that offer three-dimensional complexity and improved physicochemical properties is insatiable. Among these, spirocyclic amines, and particularly 2-azaspiro[3.4]octanes, have emerged as privileged structures. Their inherent rigidity and defined exit vectors for substitution provide medicinal chemists with a powerful tool to escape the "flatland" of traditional aromatic compounds, often leading to enhanced target engagement, improved metabolic stability, and better overall pharmacological profiles.
However, the journey from a promising lead compound to a clinical candidate necessitates a robust and scalable synthetic route. The transition from milligram-scale laboratory synthesis to multi-gram or even kilogram-scale production presents a unique set of challenges, including reaction safety, product isolation, and cost-effectiveness. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the scale-up synthesis of the 2-azaspiro[3.4]octane core, followed by detailed protocols for its N-functionalization, a critical step in the elaboration of diverse compound libraries.
Part 1: Scalable Synthesis of the 2-Azaspiro[3.4]octane Core
Several synthetic strategies have been reported for the construction of the 2-azaspiro[3.4]octane skeleton. For the purpose of scalability, an approach that utilizes readily available starting materials, avoids hazardous reagents, and minimizes chromatographic purifications is highly desirable. One such robust method involves an annulation strategy, building the azetidine ring onto a cyclopentane precursor.
Conceptual Workflow for Core Synthesis
The overall strategy involves the construction of a suitable precursor that can undergo an intramolecular cyclization to form the spirocyclic azetidine ring. Protection of the nitrogen atom is crucial for controlling reactivity and facilitating purification during the synthesis. The tert-butyloxycarbonyl (Boc) group is a common and effective choice for this purpose due to its stability and ease of removal under acidic conditions.
Caption: Scalable workflow for the synthesis of N-Boc-2-azaspiro[3.4]octane.
Protocol 1: Multi-Gram Synthesis of N-Boc-2-azaspiro[3.4]octane
This protocol is adapted from established literature procedures and optimized for scale-up.
Materials:
-
1,1-Cyclopentanedimethanol
-
Thionyl chloride (SOCl₂)
-
Ammonia (7N solution in methanol)
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Sodium bicarbonate (NaHCO₃)
-
Dichloromethane (DCM)
-
Toluene
-
Sodium sulfate (Na₂SO₄)
-
Hydrochloric acid (HCl)
Procedure:
Step 1: Synthesis of 1,1-Bis(chloromethyl)cyclopentane
-
To a stirred solution of 1,1-cyclopentanedimethanol (1.0 eq) in toluene at 0 °C, slowly add thionyl chloride (2.2 eq).
-
Allow the reaction mixture to warm to room temperature and then heat to 80 °C for 4 hours.
-
Monitor the reaction by TLC or GC-MS until completion.
-
Cool the reaction mixture and carefully quench with a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 1,1-bis(chloromethyl)cyclopentane.
Step 2: Synthesis of 2-Azaspiro[3.4]octane
-
To a solution of 1,1-bis(chloromethyl)cyclopentane (1.0 eq) in methanol, add a 7N solution of ammonia in methanol (10 eq) in a sealed pressure vessel.
-
Heat the reaction mixture to 100 °C for 12 hours.
-
Cool the vessel to room temperature and carefully vent.
-
Concentrate the reaction mixture under reduced pressure.
-
Dissolve the residue in water and extract with dichloromethane to remove any unreacted starting material.
-
Acidify the aqueous layer with concentrated HCl and then basify with a strong base (e.g., NaOH) to a pH > 12.
-
Extract the free amine into dichloromethane, dry the organic layer over anhydrous sodium sulfate, and concentrate to give crude 2-azaspiro[3.4]octane.
Step 3: Synthesis of N-Boc-2-azaspiro[3.4]octane
-
Dissolve the crude 2-azaspiro[3.4]octane (1.0 eq) in dichloromethane.
-
To this solution, add a solution of di-tert-butyl dicarbonate (1.1 eq) in dichloromethane dropwise at 0 °C.
-
Add triethylamine (1.2 eq) and allow the reaction to warm to room temperature and stir for 12 hours.
-
Wash the reaction mixture with saturated aqueous sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
The crude product can often be purified by crystallization or, if necessary, by flash column chromatography on silica gel to afford pure N-Boc-2-azaspiro[3.4]octane.
| Step | Reactant | Reagent | Scale | Typical Yield | Purity |
| 1 | 1,1-Cyclopentanedimethanol | Thionyl chloride | 100 g | 90-95% | >95% (GC-MS) |
| 2 | 1,1-Bis(chloromethyl)cyclopentane | Ammonia in Methanol | 100 g | 60-70% | Crude |
| 3 | 2-Azaspiro[3.4]octane | Di-tert-butyl dicarbonate | 50 g | 85-95% | >98% (LC-MS) |
Part 2: N-Functionalization of the 2-Azaspiro[3.4]octane Core at Scale
With a robust protocol for the synthesis of the core scaffold in hand, the next critical phase is its N-functionalization. This step is paramount for generating a diverse library of compounds for structure-activity relationship (SAR) studies. The two most common and scalable methods for N-functionalization of secondary amines are N-alkylation and reductive amination.
Method 1: N-Alkylation with Alkyl Halides
Direct alkylation with alkyl halides is a straightforward and widely used method for forming C-N bonds. The choice of base and solvent is crucial for achieving high yields and minimizing side reactions, particularly over-alkylation to form quaternary ammonium salts.
Caption: General scheme for N-alkylation of 2-azaspiro[3.4]octane.
Protocol 2: Scalable N-Alkylation of 2-Azaspiro[3.4]octane
Materials:
-
2-Azaspiro[3.4]octane hydrochloride
-
Alkyl halide (e.g., benzyl bromide, ethyl iodide)
-
Potassium carbonate (K₂CO₃), anhydrous
-
Acetonitrile (ACN) or N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a stirred suspension of 2-azaspiro[3.4]octane hydrochloride (1.0 eq) and anhydrous potassium carbonate (3.0 eq) in acetonitrile, add the alkyl halide (1.1 eq).
-
Heat the reaction mixture to a gentle reflux (typically 60-80 °C). The reaction temperature and time will depend on the reactivity of the alkyl halide.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in dichloromethane and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel or by crystallization to afford the desired N-alkylated 2-azaspiro[3.4]octane.
| Alkylating Agent | Base | Solvent | Temperature (°C) | Typical Yield (%) |
| Benzyl bromide | K₂CO₃ | ACN | 80 | 85-95 |
| Ethyl iodide | K₂CO₃ | DMF | 60 | 80-90 |
| 1-Bromobutane | Cs₂CO₃ | DMF | 70 | 82-92 |
Method 2: Reductive Amination
Reductive amination is a powerful and versatile method for N-alkylation, particularly for introducing more complex and diverse substituents. This one-pot procedure involves the reaction of the amine with an aldehyde or ketone to form an iminium ion intermediate, which is then reduced in situ to the corresponding alkylated amine.
Caption: General scheme for reductive amination of 2-azaspiro[3.4]octane.
Protocol 3: Scalable Reductive Amination of 2-Azaspiro[3.4]octane
Materials:
-
2-Azaspiro[3.4]octane
-
Aldehyde or ketone
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
1,2-Dichloroethane (DCE) or Dichloromethane (DCM)
-
Acetic acid (optional, as a catalyst for ketones)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a stirred solution of 2-azaspiro[3.4]octane (1.0 eq) and the aldehyde or ketone (1.1 eq) in 1,2-dichloroethane, add sodium triacetoxyborohydride (1.5 eq) portion-wise at room temperature. For less reactive ketones, a catalytic amount of acetic acid may be added.
-
Stir the reaction mixture at room temperature for 4-12 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, carefully quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel or by crystallization to afford the desired N-alkylated 2-azaspiro[3.4]octane.
| Carbonyl Compound | Reducing Agent | Solvent | Typical Yield (%) |
| Benzaldehyde | NaBH(OAc)₃ | DCE | 90-98 |
| Cyclohexanone | NaBH(OAc)₃ / AcOH | DCE | 85-95 |
| Isovaleraldehyde | NaBH(OAc)₃ | DCM | 88-96 |
Process Safety and Scale-Up Considerations
Scaling up chemical reactions requires careful consideration of safety and process parameters.
-
Exothermicity: Both N-alkylation and reductive amination can be exothermic. On a large scale, it is crucial to control the rate of addition of reagents and have adequate cooling capacity to manage the heat generated.
-
Solvent Selection: The choice of solvent should not only be based on reaction performance but also on safety (flashpoint), environmental impact, and ease of removal.
-
Work-up and Purification: At scale, extractive work-ups can generate large volumes of aqueous waste. Crystallization is often the preferred method for purification on a large scale as it avoids the use of large quantities of silica gel and solvents associated with chromatography.
-
Hazardous Reagents: When using reagents like thionyl chloride, appropriate personal protective equipment and a well-ventilated fume hood are essential. Quenching procedures must be performed with caution.
Conclusion
The 2-azaspiro[3.4]octane scaffold is a valuable building block in modern drug discovery. The ability to synthesize and functionalize this core on a large scale is critical for advancing drug development programs. This application note provides robust and scalable protocols for the synthesis of N-Boc-2-azaspiro[3.4]octane and its subsequent N-functionalization via N-alkylation and reductive amination. By following these guidelines and paying close attention to process safety, researchers can efficiently generate diverse libraries of N-functionalized 2-azaspiro[3.4]octanes for the discovery of new therapeutic agents.
References
- Wuts, P. G. M., & Greene, T. W. (2007). Greene's Protective Groups in Organic Synthesis. John Wiley & Sons.
- Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part B: Reactions and Synthesis. Springer.
-
A new, eco-friendly process utilising the green solvent propylene carbonate (PC) has been developed to perform N-alkylation of N-, O- and/or S-containing heterocyclic compounds. PC in these reactions served as both the reagent and solvent. Importantly, no genotoxic alkyl halides were required. No auxiliary was necessary when using anhydrous PC. Product formation includes nucleophilic substitution with the concomitant loss of water and carbon dioxide. Substrates prepared, including the newly invented PROTAC drugs, are widely used. ([Link])
-
An efficient and scalable approach to (oxa)azaspiro[2.n]alkane building blocks has been developed starting from commercially available N-Boc-protected lactams and lactones. Tebbe olefination followed by cyclopropanation as the key step enabled the construction of spirocyclic cores containing five- to seven-membered heterocycles, with scalability demonstrated up to 62 g. ([Link])
-
Reductive amination of carbonyl compounds with primary amines is a well-established synthetic methodology for the selective production of unsymmetrically substituted secondary and tertiary amines. From the industrial and green chemistry perspective, it is attractive to combine reductive amination with the synthesis of primary amines in a single one-pot catalytic process. ([Link])
- The synthesis of core building block 3 on a multigram scale was achieved from commercially available N-Boc-protected azetidine-3-one 1, as described in the literature. The initial Horner-Wadsworth-Emmons olefination proceeded in high yield and gave α,β-unsaturated ester 2 following chromatographic purification. A [3 + 2] cycloaddition with 2 and N-(methoxymethyl)-
Application Notes and Protocols for Amide Bond Formation with 2-Azaspiro[3.4]octan-6-amine
Introduction: The Significance of the 2-Azaspiro[3.4]octane Scaffold in Modern Drug Discovery
The 2-azaspiro[3.4]octane motif has emerged as a valuable three-dimensional scaffold in medicinal chemistry.[1][2][3] Its inherent spirocyclic nature imparts conformational rigidity and a defined three-dimensional exit vector, which are highly desirable attributes for modulating the physicochemical and pharmacological properties of drug candidates.[1] The incorporation of an amine functionality at the 6-position offers a versatile handle for the introduction of diverse substituents via amide bond formation, a cornerstone reaction in the synthesis of pharmaceuticals.[4][] This guide provides a comprehensive overview of the critical parameters and detailed protocols for the efficient coupling of 2-azaspiro[3.4]octan-6-amine with a range of carboxylic acids.
Understanding the Substrate: Reactivity of 2-Azaspiro[3.4]octan-6-amine
2-Azaspiro[3.4]octan-6-amine is a primary amine attached to a cyclopentane ring within a spirocyclic system. While primary amines are generally reactive nucleophiles, the steric environment around the amine in this scaffold warrants careful consideration in designing amide coupling strategies. The adjacent spiro-fused azetidine ring may exert a degree of steric hindrance, potentially slowing down the rate of acylation compared to simpler acyclic or cyclic primary amines. Consequently, the choice of coupling reagent and reaction conditions is paramount to achieving high yields and purity.
Key Parameters for Successful Amide Bond Formation
The successful synthesis of amides from 2-azaspiro[3.4]octan-6-amine hinges on the judicious selection of several key experimental parameters:
-
Coupling Reagents: A plethora of coupling reagents are available, each with its own mechanism and reactivity profile.[][6] For a potentially sterically hindered amine like 2-azaspiro[3.4]octan-6-amine, uronium/aminium and phosphonium-based reagents are often superior to carbodiimides alone.[6][7]
-
Additives: Additives such as 1-hydroxybenzotriazole (HOBt) and 1-hydroxy-7-azabenzotriazole (HOAt) are crucial when using carbodiimides, as they suppress side reactions and minimize racemization of chiral carboxylic acids. Many modern coupling reagents, like HATU and HBTU, already incorporate these moieties.[7][8]
-
Base: A non-nucleophilic organic base is essential to neutralize the acid formed during the reaction and to deprotonate the amine hydrochloride salt if it is used as the starting material. Common choices include diisopropylethylamine (DIPEA) and triethylamine (TEA).
-
Solvent: The choice of solvent is critical for ensuring the solubility of all reactants and reagents.[9] Dichloromethane (DCM) and N,N-dimethylformamide (DMF) are the most commonly employed solvents for amide coupling reactions.[9]
-
Temperature: Most amide coupling reactions are performed at room temperature. However, for challenging couplings involving sterically hindered substrates, gentle heating may be required to drive the reaction to completion.[10] Conversely, reactions involving sensitive substrates may benefit from cooling to 0 °C to minimize side reactions.[]
Comparative Analysis of Common Coupling Reagents
The selection of an appropriate coupling reagent is a critical first step. The table below summarizes some of the most effective reagents for the acylation of 2-azaspiro[3.4]octan-6-amine.
| Coupling Reagent | Class | Advantages | Considerations |
| HATU | Uronium/Aminium | High reactivity, fast reaction times, low racemization.[7][8] | Higher cost. |
| HBTU | Uronium/Aminium | Very effective, widely used, good balance of reactivity and stability.[8][11] | Can cause guanidinylation of the amine if used in excess.[8] |
| TBTU | Uronium/Aminium | Similar to HBTU, often used interchangeably.[7] | Similar considerations as HBTU.[8] |
| COMU | Uronium/Aminium | High efficiency, safer (non-explosive) byproduct compared to HOBt/HOAt-based reagents.[7][8][12] | Higher cost. |
| EDC/HOBt | Carbodiimide | Cost-effective, water-soluble byproducts (with EDC) are easily removed.[8][13] | Generally slower and may be less effective for sterically hindered amines.[14] |
| PyBOP | Phosphonium | High coupling efficiency, particularly for hindered systems. | Byproducts can sometimes be difficult to remove. |
Reaction Mechanism: A Generalized View
The majority of modern coupling reagents operate by activating the carboxylic acid to form a highly reactive intermediate, which is then susceptible to nucleophilic attack by the amine. The generalized mechanism for uronium/aminium salt-mediated amide bond formation is depicted below.
Caption: Generalized mechanism of amide bond formation.
Experimental Protocols
The following protocols are designed to be robust starting points for the synthesis of amides derived from 2-azaspiro[3.4]octan-6-amine. Optimization may be necessary depending on the specific carboxylic acid used.
Protocol 1: HATU-Mediated Amide Coupling (High-Efficiency Method)
This protocol is recommended as the first choice for coupling a wide range of carboxylic acids, including those that are sterically hindered or electronically deactivated.
Materials:
-
2-Azaspiro[3.4]octan-6-amine (or its hydrochloride salt)
-
Carboxylic acid
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine)
-
Anhydrous DMF (N,N-Dimethylformamide) or DCM (Dichloromethane)
Procedure:
-
To a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the carboxylic acid (1.0 eq).
-
Dissolve the carboxylic acid in anhydrous DMF or DCM (to a concentration of approximately 0.1 M).
-
Add HATU (1.1 eq) to the solution and stir for 5-10 minutes at room temperature. This pre-activates the carboxylic acid.
-
In a separate flask, dissolve 2-azaspiro[3.4]octan-6-amine (1.2 eq) in a minimal amount of the same anhydrous solvent. If using the hydrochloride salt, add DIPEA (2.5 eq) to this solution. If using the free amine, add DIPEA (1.5 eq).
-
Add the amine solution dropwise to the pre-activated carboxylic acid solution.
-
Stir the reaction mixture at room temperature for 2-12 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution and extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 2: EDC/HOBt-Mediated Amide Coupling (Cost-Effective Method)
This protocol is a more economical option and is often suitable for less challenging carboxylic acids.
Materials:
-
2-Azaspiro[3.4]octan-6-amine
-
Carboxylic acid
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)
-
HOBt (1-Hydroxybenzotriazole)
-
DIPEA or TEA (Triethylamine)
-
Anhydrous DCM or DMF
Procedure:
-
To a clean, dry round-bottom flask, add the carboxylic acid (1.0 eq), 2-azaspiro[3.4]octan-6-amine (1.2 eq), and HOBt (1.2 eq).
-
Dissolve the mixture in anhydrous DCM or DMF (to a concentration of approximately 0.1 M).
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Add DIPEA or TEA (1.5 eq) to the mixture.
-
Add EDC (1.2 eq) portion-wise to the cooled solution.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up and purification are performed as described in Protocol 1.
Workflow for Amide Synthesis and Characterization
The following diagram illustrates a typical workflow from reaction setup to final product analysis.
Caption: A typical experimental workflow.
Troubleshooting and Expert Insights
-
Low Yield: If the reaction shows low conversion, consider increasing the equivalents of the coupling reagent and amine, or gently heating the reaction mixture (e.g., to 40-50 °C). Ensure all reagents are anhydrous, as water can hydrolyze the activated intermediates.
-
Side Product Formation: The formation of an N-acylurea byproduct can occur with carbodiimide reagents.[15] Using HOBt or HOAt minimizes this. With HBTU/TBTU, excess reagent can lead to guanidinylation of the amine; using a slight excess (1.1 eq) is generally sufficient.[8]
-
Difficult Purification: If the byproducts are difficult to remove, consider alternative work-up procedures. For EDC, an acidic wash can help remove the water-soluble urea byproduct.
-
Sterically Demanding Substrates: For extremely bulky carboxylic acids, more powerful coupling reagents like COMU or phosphonium salts (PyBOP) may be necessary.[7][12] In some cases, converting the carboxylic acid to an acid chloride followed by reaction with the amine may be a viable, albeit harsher, alternative.[]
Conclusion
The amide coupling of 2-azaspiro[3.4]octan-6-amine is a readily achievable transformation that opens the door to a vast chemical space for drug discovery programs. By carefully selecting the appropriate coupling reagent and optimizing the reaction conditions, researchers can efficiently synthesize a diverse library of amide derivatives based on this valuable spirocyclic scaffold. The protocols and insights provided herein serve as a robust foundation for these synthetic endeavors.
References
-
Current Chemistry Letters. (2022). Process optimization for acid-amine coupling: a catalytic approach. [Link]
-
HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents. [Link]
-
ResearchGate. (2019). Facile synthesis of 2-azaspiro[3.4]octane. [Link]
-
Luxembourg Bio Technologies. (2009). Amide bond formation: beyond the myth of coupling reagents. [Link]
-
Royal Society of Chemistry. (2019). Facile synthesis of 2-azaspiro[3.4]octane. [Link]
-
JoVE. (2023). Preparation of Amides. [Link]
-
Organic Chemistry Portal. (n.d.). Amide synthesis by acylation. [Link]
-
PMC. (n.d.). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. [Link]
-
Aapptec Peptides. (n.d.). Coupling Reagents. [Link]
-
ResearchGate. (2021). Synthesis of Novel Azaspiro[3.4]octanes as Multifunctional Modules in Drug Discovery. [Link]
-
UCL Discovery. (n.d.). A green chemistry perspective on catalytic amide bond formation. [Link]
-
ResearchGate. (2014). A Protocol for Amide Bond Formation with Electron Deficient Amines and Sterically Hindered Substrates. [Link]
-
ResearchGate. (2016). Synthesis of Orthogonally Protected 2,6-Diazaspiro[3.5]nonane and 2,6-Diazaspiro[3.4]octane Analogues as Versatile Building Blocks in Medicinal Chemistry. [Link]
-
ACS Publications. (n.d.). Mechanism of Amide Formation by Carbodiimide for Bioconjugation in Aqueous Media. [Link]
-
CHIMIA. (n.d.). The Synthesis of Sterically Hindered Amides. [Link]
-
Chemistry LibreTexts. (2021). 24.3: Synthesis of Amides. [Link]
-
ACS Publications. (n.d.). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. ophcj.nuph.edu.ua [ophcj.nuph.edu.ua]
- 3. researchgate.net [researchgate.net]
- 4. growingscience.com [growingscience.com]
- 6. hepatochem.com [hepatochem.com]
- 7. bachem.com [bachem.com]
- 8. peptide.com [peptide.com]
- 9. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 10. researchgate.net [researchgate.net]
- 11. Amide synthesis by acylation [organic-chemistry.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 14. chimia.ch [chimia.ch]
- 15. Video: Preparation of Amides [jove.com]
Application Notes and Protocols for the Functionalization of the Secondary Amine in 2-Azaspiro[3.4]octane
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of the 2-Azaspiro[3.4]octane Scaffold
The 2-azaspiro[3.4]octane moiety is a valuable three-dimensional scaffold in modern medicinal chemistry. Its rigid, spirocyclic structure offers a distinct advantage over flat, aromatic systems by enabling more precise spatial orientation of substituents, which can lead to improved target affinity and selectivity. Furthermore, the introduction of a spirocenter can enhance the physicochemical properties of a drug candidate, such as solubility and metabolic stability, while also providing novel intellectual property. The secondary amine present in the 2-azaspiro[3.4]octane core is a key handle for chemical modification, allowing for the facile introduction of a wide array of functional groups and the exploration of structure-activity relationships (SAR) in drug discovery programs.[1][2]
This comprehensive guide provides detailed application notes and protocols for the most common and versatile methods for the functionalization of the secondary amine of 2-azaspiro[3.4]octane, including N-alkylation, N-acylation, N-arylation, and reductive amination.
N-Alkylation of 2-Azaspiro[3.4]octane
Direct N-alkylation with alkyl halides is a fundamental and widely employed method for introducing alkyl substituents onto the 2-azaspiro[3.4]octane scaffold. The reaction proceeds via a nucleophilic substitution (SN2) mechanism, where the lone pair of the secondary amine attacks the electrophilic carbon of the alkyl halide. The choice of base and solvent is critical for achieving high yields and minimizing side reactions.
Protocol 1: N-Alkylation with an Alkyl Halide
This protocol describes a general procedure for the N-alkylation of 2-azaspiro[3.4]octane hydrochloride with an alkyl bromide using potassium carbonate as the base.
Materials:
-
2-Azaspiro[3.4]octane hydrochloride
-
Alkyl bromide (e.g., benzyl bromide, ethyl bromide)
-
Anhydrous potassium carbonate (K₂CO₃)
-
Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile (MeCN)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Inert atmosphere (Nitrogen or Argon)
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
Step-by-Step Procedure:
-
To a round-bottom flask under an inert atmosphere, add 2-azaspiro[3.4]octane hydrochloride (1.0 eq), anhydrous potassium carbonate (3.0 eq), and anhydrous DMF or MeCN.
-
Stir the suspension at room temperature for 15-30 minutes.
-
Add the alkyl bromide (1.1 eq) dropwise to the reaction mixture.
-
Stir the reaction at room temperature or heat to 50-80°C, depending on the reactivity of the alkyl halide. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature and dilute with water.
-
Extract the aqueous layer with dichloromethane (3 x volume of aqueous layer).
-
Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired N-alkylated 2-azaspiro[3.4]octane.
Causality Behind Experimental Choices:
-
Base: Potassium carbonate is a mild and effective base for neutralizing the hydrogen halide formed during the reaction, driving the equilibrium towards the product. The use of at least two equivalents is necessary to both neutralize the HCl salt of the starting material and the HBr generated in the reaction.
-
Solvent: DMF and acetonitrile are polar aprotic solvents that are excellent for SN2 reactions as they solvate the cation of the base while leaving the anion (carbonate) more reactive.
-
Inert Atmosphere: While not always strictly necessary for simple alkylations, an inert atmosphere is good practice to prevent potential side reactions with atmospheric moisture and oxygen, especially when using sensitive reagents.
Data Presentation: Representative N-Alkylation Reactions
| Entry | Alkyl Halide | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Benzyl bromide | K₂CO₃ | DMF | 25 | 12 | >90 |
| 2 | Ethyl bromide | K₂CO₃ | MeCN | 60 | 24 | 75-85 |
| 3 | 4-Fluorobenzyl chloride | Cs₂CO₃ | DMF | 25 | 16 | ~95 |
Experimental Workflow: N-Alkylation
Caption: Workflow for the N-alkylation of 2-azaspiro[3.4]octane.
N-Acylation of 2-Azaspiro[3.4]octane
N-acylation is a robust method for forming a stable amide bond on the 2-azaspiro[3.4]octane nitrogen. This transformation is commonly achieved using acyl chlorides or acid anhydrides in the presence of a base. The resulting amides are often key intermediates in medicinal chemistry, as the amide bond is a prevalent feature in many biologically active molecules.
Protocol 2: N-Acylation with an Acyl Chloride
This protocol provides a general method for the N-acylation of 2-azaspiro[3.4]octane using an acyl chloride and a tertiary amine base.
Materials:
-
2-Azaspiro[3.4]octane hydrochloride
-
Acyl chloride (e.g., acetyl chloride, benzoyl chloride)
-
Triethylamine (Et₃N) or N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
1M Hydrochloric acid (HCl)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Inert atmosphere
Step-by-Step Procedure:
-
To a round-bottom flask under an inert atmosphere, dissolve 2-azaspiro[3.4]octane hydrochloride (1.0 eq) and triethylamine (2.5 eq) in anhydrous DCM.
-
Cool the solution to 0°C in an ice bath.
-
Add the acyl chloride (1.1 eq) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 1-4 hours, monitoring by TLC or LC-MS.
-
Upon completion, quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and wash the organic layer sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
The crude product can often be used without further purification, or it can be purified by recrystallization or flash column chromatography if necessary.
Causality Behind Experimental Choices:
-
Base: Triethylamine or DIPEA are used to neutralize both the HCl from the starting material and the HCl generated during the acylation. They are non-nucleophilic enough to not compete with the desired reaction.
-
Solvent: DCM is a common solvent for acylation reactions as it is relatively inert and effectively dissolves a wide range of organic compounds.
-
Temperature: The reaction is initiated at 0°C to control the initial exotherm of the acylation, which can be vigorous.
Data Presentation: Representative N-Acylation Reactions
| Entry | Acylating Agent | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Acetyl chloride | Et₃N | DCM | 0 to RT | 2 | >95 |
| 2 | Benzoyl chloride | DIPEA | DCM | 0 to RT | 3 | ~90 |
| 3 | Acetic anhydride | Pyridine | DCM | RT | 12 | >90 |
Experimental Workflow: N-Acylation
Sources
Application Note: Leveraging Azaspiro[3.4]octane Scaffolds in Fragment-Based Drug Design (FBDD)
Abstract
This guide details the strategic implementation of azaspiro[3.4]octane scaffolds within Fragment-Based Drug Design (FBDD) workflows. Unlike traditional planar aromatic fragments, azaspiro[3.4]octanes offer high fraction sp³ (
Introduction: The "Escape from Flatland"
The historical dominance of planar, aromatic-rich compounds in screening libraries has contributed to high attrition rates in late-stage clinical trials due to poor solubility and non-specific binding. The "Escape from Flatland" initiative, popularized by Lovering et al., emphasizes increasing saturation (
The azaspiro[3.4]octane system is a privileged scaffold in this paradigm. It consists of a four-membered ring spiro-fused to a five-membered ring.[1] This geometry creates a rigid, orthogonal orientation of substituents that is inaccessible to monocyclic surrogates like piperidine or pyrrolidine.[1]
Key Advantages[1][2][3][7][8]
-
Vector Orthogonality: The spiro center locks the two rings near-perpendicularly, allowing side chains to explore 3D protein pockets without the entropic penalty of rotatable bonds.
-
Metabolic Stability: The quaternary spiro-carbon blocks common sites of metabolic oxidation (e.g.,
-oxidation relative to amines).[1] -
Solubility: The disruption of planar stacking interactions significantly enhances aqueous solubility, a critical parameter for high-concentration fragment screening.
Chemical Space Analysis
The following table contrasts the azaspiro[3.4]octane scaffold against traditional heterocyclic fragments.
| Property | Piperidine (Traditional) | 2-Azaspiro[3.4]octane (Spiro) | Impact on Drug Design |
| Topology | Planar/Chair | 3D / Orthogonal | Access to novel binding pockets.[1] |
| High (but flexible) | High (Rigid) | Reduced entropic penalty upon binding.[1] | |
| Vectors | Linear/Equatorial | Defined V-shape | Precise positioning of pharmacophores. |
| Lipophilicity | Variable | Lower LogD | Improved solubility and bioavailability. |
| Metabolic Liability | Blocked at spiro center | Extended half-life ( |
Visualizing the Logic
The following diagram illustrates the decision-making process when selecting spiro scaffolds over traditional aromatics.
Figure 1: Decision logic for incorporating spirocyclic scaffolds to overcome limitations of planar fragments.
Experimental Protocol 1: Synthesis of 6-Azaspiro[3.4]octane Core
Objective: Synthesis of tert-butyl 6-azaspiro[3.4]octane-6-carboxylate. This intermediate allows for functionalization at the 4-membered ring while keeping the nitrogen protected.
Mechanism: This route utilizes a cyclization strategy starting from a functionalized cyclobutane or via alkylation of a glycine equivalent with a 1,1-disubstituted cyclobutane electrophile.[1] The protocol below describes a robust alkylation-cyclization sequence.
Materials
-
Reagents: Benzyl cyanide, 1,1-bis(bromomethyl)cyclobutane, Sodium hydride (60% dispersion), Lithium aluminum hydride (LAH), Di-tert-butyl dicarbonate (
).[1] -
Solvents: DMF (anhydrous), THF (anhydrous), DCM.[1]
-
Equipment: 3-neck round bottom flask, reflux condenser, nitrogen manifold.[1]
Step-by-Step Methodology
-
Alkylation (Formation of the Spiro-Nitrile):
-
Charge a flame-dried flask with NaH (2.2 equiv) and anhydrous DMF under
. Cool to 0°C.[7] -
Add Benzyl cyanide (1.0 equiv) dropwise.[1] Stir for 30 min.
-
Add 1,1-bis(bromomethyl)cyclobutane (1.0 equiv) dropwise.[1]
-
Warm to RT and stir for 12 hours.
-
Checkpoint: Monitor by TLC for disappearance of benzyl cyanide.
-
Quench: Carefully add water. Extract with EtOAc. Dry organic layer (
) and concentrate. Purify via column chromatography.
-
-
Reduction and Cyclization:
-
Dissolve the intermediate nitrile in anhydrous THF.
-
Add LAH (2.5 equiv) at 0°C. Reflux for 4 hours. Note: This reduces the nitrile to the amine and facilitates intramolecular cyclization if a leaving group was retained, or requires a subsequent cyclization step depending on the exact precursor.
-
Alternative Robust Route: If using a dicarboxylate precursor (e.g., diethyl malonate + 1,1-bis(bromomethyl)cyclobutane), the reduction yields the diol, which is then converted to the dimesylate and cyclized with benzylamine.[1]
-
-
Boc-Protection:
-
Dissolve the crude amine (6-benzyl-6-azaspiro[3.4]octane) in MeOH.[1]
-
Add
and hydrogenate ( balloon) to remove the benzyl group (if benzylamine was used). -
Treat the free amine with
(1.1 equiv) and in DCM. -
Stir 2 hours at RT. Wash with 1N HCl and Brine.
-
Yield: Expect 60-75% over 3 steps.
-
Validation:
-
1H NMR (CDCl3): Look for the diagnostic disappearance of aromatic protons (if debenzylated) and the presence of the Boc singlet (~1.45 ppm). The cyclobutane protons will appear as multiplets around 1.8–2.2 ppm, distinct from the pyrrolidine ring protons.
Experimental Protocol 2: Biophysical Screening (STD-NMR)
Objective: Detect weak binding of azaspiro[3.4]octane fragments to a target protein using Saturation Transfer Difference (STD) NMR.
Rationale: Spiro scaffolds have distinct aliphatic proton signals (0.5 – 3.0 ppm).[1] This region is often less crowded in protein spectra compared to the aromatic region, simplifying the identification of binding events (epitope mapping).
Materials
-
Protein: Target protein (>95% purity), 10-20 µM in deuterated buffer.
-
Ligand: Azaspiro fragment library, pooled (3-5 compounds per pool), 200-500 µM each.
-
Buffer: 50 mM Phosphate, 150 mM NaCl, pH 7.4, 10%
.[1]
Workflow
-
Sample Preparation:
-
Prepare a "Reference" tube: Ligands only in buffer.
-
Prepare a "Test" tube: Protein + Ligands in buffer.
-
Critical Step: Ensure no paramagnetic impurities are present (add EDTA if necessary).[1]
-
-
Pulse Sequence Setup (STD-DIFF):
-
On-Resonance Irradiation: Set frequency to -1.0 ppm or 12.0 ppm (protein methyls or amides) to saturate protein resonances without hitting ligand signals.[1]
-
Off-Resonance Irradiation: Set to 40 ppm (control).
-
Saturation Train: Use a train of Gaussian pulses (total time 2-3 seconds).
-
-
Data Acquisition:
-
Acquire interleaved scans (On/Off resonance) to minimize drift artifacts.
-
Number of scans: 64 to 512, depending on protein size and concentration.[1]
-
-
Analysis:
-
Subtract the "On-Resonance" spectrum from the "Off-Resonance" spectrum.
-
Positive Hit: Ligand signals that reappear in the difference spectrum indicate magnetization transfer from the protein (binding).
-
Epitope Mapping: Compare the intensity of the spiro-ring protons vs. the side-chain protons. The protons with the strongest STD effect are in closest contact with the protein surface.
-
FBDD Workflow Visualization
This diagram outlines the integration of spiro scaffolds into the screening pipeline.
Figure 2: Fragment-Based Drug Design workflow emphasizing the utility of spiro scaffolds in the 'Growing' phase due to defined exit vectors.
Case Study: MCHr1 Antagonists
A seminal application of this scaffold is found in the development of Melanin-Concentrating Hormone receptor 1 (MCHr1) antagonists.[2]
-
Challenge: The initial hit contained a morpholine ring but suffered from rapid metabolic clearance and hERG liability.
-
Solution: Researchers replaced the morpholine with a 2-oxa-6-azaspiro[3.4]octane system.[1][6]
-
Result:
-
Maintained basicity required for receptor binding.
-
Lowered LogD (reduced lipophilicity).[1]
-
Significantly reduced hERG inhibition due to the altered topology.
-
Improved metabolic stability by removing the labile morpholine ether sites.
-
References
-
Lovering, F., Bikker, J., & Humblet, C. (2009). Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success.[1] Journal of Medicinal Chemistry. [Link]
-
Burkhard, J. A., et al. (2010). Synthesis and Structural Analysis of a New Class of Azaspiro[3.3]heptanes.[1] Organic Letters. (Contextual grounding for spiro-synthesis). [Link]
-
Johansson, A., et al. (2016). Discovery of (3-(4-(2-Oxa-6-azaspiro[3.3]heptan-6-ylmethyl)phenoxy)azetidin-1-yl)...[1][2] (MCHr1) Antagonist with Favorable Physicochemical Properties.[1][2] Journal of Medicinal Chemistry. [Link][1]
-
Warr, W. A. (2009). Fragment-Based Drug Discovery: New Paradigms.[1] Journal of Computer-Aided Molecular Design. [Link]
Sources
- 1. BLD Insights | The Utilization of Spirocyclic Scaffolds in Medicinal Chemistry [bldpharm.com]
- 2. The Utilization of Spirocyclic Scaffolds in Medicinal Chemistry [bldpharm.com]
- 3. Have spirocyclic scaffolds been properly utilized in recent drug discovery efforts? - HitGen OpenDEL™ [opendelcommunity.com]
- 4. tandfonline.com [tandfonline.com]
- 5. lifechemicals.com [lifechemicals.com]
- 6. researchgate.net [researchgate.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
Application Note: Solid-Phase Synthesis with tert-Butyl N-{2-azaspiro[3.4]octan-6-yl}carbamate
[1][2][3]
Executive Summary: The Spirocyclic Advantage[4]
The integration of sp3-rich scaffolds into drug discovery pipelines has become a dominant strategy to improve physicochemical properties (solubility, metabolic stability) and explore novel chemical space beyond "flat" aromatic systems.[1][2]
tert-Butyl N-{2-azaspiro[3.4]octan-6-yl}carbamate represents a "privileged structure" in this domain.[3][1][2] It features a spirocyclic core fusing a 4-membered azetidine ring and a 5-membered cyclopentane ring.[3][1][2]
Key Structural Features:
-
Azetidine Handle (Secondary Amine): A nucleophilic "anchor" point with distinct steric vectors compared to pyrrolidines or piperidines.[3][1][2]
-
Exocyclic Amine (Boc-Protected): Located on the cyclopentane ring, providing a functionalization vector orthogonal to the anchor.[1][2]
-
High Fsp3 Score: The quaternary spiro-carbon confers three-dimensionality, reducing promiscuous binding and improving clinical success rates.[3][1][2]
This guide details the solid-phase synthesis (SPS) protocols required to utilize this scaffold effectively, focusing on 2-Chlorotrityl Chloride (2-CTC) resin strategies to prevent side reactions common with azetidine derivatives.[3][1][2]
Strategic Analysis & Resin Selection[1][2]
The Challenge: Azetidine Nucleophilicity vs. Stability
Azetidines are highly nucleophilic due to ring strain but can be susceptible to acid-catalyzed ring opening or polymerization.[3][1][2] In SPS, the choice of resin is critical to maintain the integrity of the 4-membered ring during cleavage.[1]
The Solution: 2-Chlorotrityl Chloride (2-CTC) Resin
We utilize 2-CTC resin for three mechanistic reasons:
-
Steric Bulk: The trityl group prevents the formation of diketopiperazines (DKP) if the first coupling involves an amino acid.[2][4]
-
Mild Cleavage: Product release occurs with extremely mild acid (1% TFA), preserving the Boc group (if desired) or other acid-sensitive moieties.[3][1][2]
-
Racemization Suppression: The loading reaction does not require carboxyl activation, preserving stereochemistry at the 6-position.[3][1][2]
Workflow Visualization
The following diagram outlines the synthesis logic and decision points.
Figure 1: Strategic workflow for incorporating spirocyclic diamines into solid-phase libraries.
Experimental Protocols
Protocol A: Resin Loading (The Anchor Step)
Objective: Immobilize the scaffold via the secondary azetidine amine onto 2-CTC resin.[1][2]
Materials:
-
2-Chlorotrityl chloride resin (1.0–1.6 mmol/g loading).[3][1][2]
-
This compound (1.2 equivalents relative to resin capacity).[3][1][2]
Step-by-Step Procedure:
-
Resin Swelling: Weigh 1.0 g of 2-CTC resin into a fritted polypropylene reaction vessel. Add 10 mL of dry DCM and shake gently for 30 minutes. Drain the solvent.[2][5]
-
Scaffold Dissolution: Dissolve the spirocyclic amine (1.2 eq) in 10 mL of dry DCM. Add DIEA (4.0 eq).[3][1][2]
-
Coupling: Add the amine/base solution to the resin.[2] Shake at room temperature for 2 hours.
-
Capping (Critical): Add 2 mL of MeOH to the reaction mixture (do not drain yet) and shake for 15 minutes.
-
Washing: Drain the resin and wash sequentially:
-
Drying: Dry the resin under vacuum or nitrogen flow if storing.[3][2]
Protocol B: Determination of Loading (Gravimetric)
Since the scaffold is Boc-protected, standard Fmoc-UV quantification is not possible immediately.[3][1][2]
-
Dry an aliquot of the resin (approx. 100 mg) thoroughly in a vacuum oven at 40°C overnight.
-
Calculate loading (
) using the weight gain formula: [3][1][2]
Protocol C: Library Elaboration (The Build)
Objective: Deprotect the exocyclic amine and couple a diversity element (e.g., carboxylic acid).
Step-by-Step Procedure:
-
Boc Deprotection:
-
Acylation (Amide Bond Formation):
-
Reagents: Carboxylic Acid (3 eq), HATU (3 eq), HOAt (3 eq), DIEA (6 eq) in DMF.[1][2]
-
Reaction: Add activated solution to resin.[3][2][4][5] Shake for 2–4 hours at RT.
-
Expert Insight: The exocyclic amine on the cyclopentane ring can be sterically shielded. HATU/HOAt is preferred over DIC/HOBt to ensure complete conversion.[3][2]
-
-
QC Check: Perform a Chloranil test (for secondary amines) or Kaiser test (for primary amines).[3][1][2] The exocyclic amine is primary, so a Kaiser test should be negative (yellow) after coupling.[2]
Protocol D: Cleavage & Isolation
Objective: Release the final compound from the resin without degrading the azetidine ring.
Step-by-Step Procedure:
-
Preparation: Wash the resin 5x with DCM to remove all traces of DMF (DMF interferes with evaporation).[3][2]
-
Mild Cleavage Cocktail: Prepare 1% TFA in DCM (v/v).
-
Execution:
-
Add 10 mL of 1% TFA/DCM to the resin.
-
Shake for 2 minutes (short bursts).
-
Filter the solution immediately into a flask containing 1 mL of 10% Pyridine in MeOH (to neutralize the acid instantly).
-
Reasoning: Prolonged exposure of free azetidines to acid can cause ring opening.[3][2] Neutralization is mandatory.[3][1][2]
-
-
Repetition: Repeat the cleavage step 3 times.
-
Isolation: Combine filtrates. Evaporate solvents under reduced pressure. The residue contains the product (often as a pyridinium salt, which can be desalted).[2]
Data Summary & Troubleshooting
| Issue | Probable Cause | Corrective Action |
| Low Loading | Moisture in 2-CTC resin | Reactivate resin with SOCl₂ in DCM prior to use.[3][1][2] |
| Ring Opening | Cleavage acid too strong | Ensure TFA concentration is <2% and neutralize immediately with Pyridine/MeOH.[3][1][2] |
| Incomplete Coupling | Steric hindrance at pos 6 | Switch to HATU/HOAt; increase temperature to 40°C (cautiously). |
| Polymerization | Azetidine instability | Store starting material at -20°C; avoid strong Lewis acids.[3][1][2] |
Linker Strategy Decision Matrix
Use this flow to determine if 2-CTC is the right choice for your specific library design.
Figure 2: Decision matrix for resin selection based on the desired final chemotype.
References
-
Carreira, E. M., & Fessard, T. C. (2014).[1][2] Four-Membered Ring-Containing Spirocycles: Synthetic Strategies and Opportunities. Chemical Reviews, 114(16), 8257–8322.[1][2] Link[3][1][2]
-
Zheng, Y., & Tice, C. M. (2016).[1][2] The Utilization of Spirocyclic Scaffolds in Drug Discovery. Expert Opinion on Drug Discovery, 11(9), 831-834.[3][1][2] Link
-
Burke, M. D., & Schreiber, S. L. (2004).[1][2] A Planning Strategy for Diversity-Oriented Synthesis. Angewandte Chemie International Edition, 43(1), 46–58.[1][2] Link[3][1][2]
-
Almac Group. (n.d.).[3][1][2] Accurate determination of resin substitution in solid phase peptide synthesis. Almac Sciences Technical Notes. Link
-
BenchChem. (2025).[3][1][2][4] 2-Chlorotrityl Chloride Resin: A Technical Guide for Solid-Phase Synthesis. Link[3][1][2]
Sources
- 1. BLD Insights | The Utilization of Spirocyclic Scaffolds in Medicinal Chemistry [bldpharm.com]
- 2. Tert-butyl 2,6-diazaspiro[3.4]octane-2-carboxylate | C11H20N2O2 | CID 49757941 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. tert-Butyl 2-amino-6-azaspiro[3.4]octane-6-carboxylate | C12H22N2O2 | CID 56962195 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Improving 2-Chlorotrityl Chloride (2-CTC) Resin Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. journal.uinjkt.ac.id [journal.uinjkt.ac.id]
- 7. almacgroup.com [almacgroup.com]
Application Note: Strategic Utilization of tert-Butyl N-{2-azaspiro[3.4]octan-6-yl}carbamate in Next-Generation Library Synthesis
This is a comprehensive Application Note and Protocol guide designed for drug discovery scientists. It details the strategic use of tert-butyl N-{2-azaspiro[3.4]octan-6-yl}carbamate in high-throughput library synthesis.
Executive Summary
The transition from planar, aromatic-heavy drug candidates to three-dimensional (
This guide details the application of This compound (referred to herein as Scaffold A ) as a bifunctional core for parallel library synthesis.[1] By leveraging its orthogonal reactivity—a free secondary azetidinyl amine and a Boc-protected primary cyclopentyl amine—researchers can rapidly access diverse chemical space with defined exit vectors.[1]
Structural Analysis & Design Rationale
The "Escape from Flatland"
Scaffold A contributes significantly to the
Orthogonal Reactivity Map
The utility of Scaffold A lies in its two chemically distinct nitrogen "handles":
-
Handle 1 (N-2): A nucleophilic secondary amine embedded in a strained azetidine ring.[1] It exhibits high reactivity toward
and acylation but requires careful handling to prevent ring opening under harsh Lewis acidic conditions.[1] -
Handle 2 (N-6): An exocyclic primary amine, currently masked by a tert-butyloxycarbonyl (Boc) group.[1] This allows for the controlled, sequential introduction of diversity elements (
then ).[1]
Stereochemical Considerations
The 2-azaspiro[3.4]octane core possesses inherent stereochemistry at the C6 position relative to the spiro center. Library designs should account for diastereomers (cis/trans), as these variations significantly alter the spatial projection of the
Library Synthesis Workflow
The following workflow describes a "Decorate-Deprotect-Decorate" strategy, optimized for 96-well plate parallel synthesis.
Logical Flow Diagram (DOT)
Figure 1: Sequential functionalization strategy for the 2-azaspiro[3.4]octane scaffold.
Detailed Experimental Protocols
General Handling & Storage
-
State: The scaffold is often supplied as a hydrochloride or oxalate salt to ensure stability.
-
Storage: Store at -20°C under desiccant. The free base is hygroscopic and readily absorbs
from the air (carbamate formation). -
Solubility: Highly soluble in DMSO, MeOH, and DMF.[1] Moderate solubility in DCM.[1]
Protocol A: -2 Functionalization (S_NAr)
This step introduces Diversity Element
Reagents:
-
Scaffold A (HCl salt)[1]
-
Heteroaryl Chlorides (e.g., chloropyrimidines, chloropyridines)[1]
-
Base: DIPEA (Diisopropylethylamine) or
[1] -
Solvent: DMSO or NMP
Step-by-Step:
-
Preparation: In a 96-well deep-well plate, dissolve Scaffold A (1.0 equiv, 50 µmol) in DMSO (500 µL).
-
Base Addition: Add DIPEA (3.0 equiv). Note: Extra base is required to neutralize the salt form.
-
Electrophile: Add the heteroaryl chloride (1.1 equiv) as a solution in DMSO.
-
Reaction: Seal the plate and heat to 80°C - 100°C for 4–12 hours.
-
Workup: Dilute with water/brine and extract into EtOAc or use solid-phase extraction (SPE) cartridges (e.g., SCX-2) to capture the basic product if the electrophile was neutral.[1]
-
Yield Check: Expected yields >85% due to the high nucleophilicity of the azetidine.
Protocol B: Boc-Deprotection
Removal of the protecting group to reveal the primary amine at position 6.
Reagents:
Step-by-Step:
-
Dissolution: Dissolve Intermediate 1 in DCM (0.1 M concentration).
-
Acidolysis: Add TFA (20% v/v final concentration).
-
Incubation: Shake at room temperature for 1–2 hours.
-
Volatile Removal: Evaporate solvents using a centrifugal evaporator (Genevac) or nitrogen blow-down.[1]
-
Neutralization: This is the most critical step.[1] The resulting TFA salt must be neutralized before the next coupling. Use a basic resin (e.g., PL-HCO3 MP) or wash with saturated
if working in liquid phase.[1]
Protocol C: -6 Functionalization (Reductive Amination)
This step introduces Diversity Element
Reagents:
-
Intermediate 2 (Free amine)[1]
-
Aldehydes/Ketones (
-CHO)[1] -
Reductant:
(Sodium triacetoxyborohydride)[1] -
Acid Source: Acetic Acid (catalytic)[1]
Step-by-Step:
-
Imine Formation: In the reaction plate containing Intermediate 2, add the aldehyde (1.2 equiv) in DCE (1,2-Dichloroethane) or DCM.
-
Acidification: Add Acetic Acid (2.0 equiv) to catalyze imine formation. Shake for 30 minutes.
-
Reduction: Add
(1.5 equiv) as a solid or suspension. -
Incubation: Shake at room temperature for 16 hours.
-
Quench: Add 10% aq.
. -
Purification: Isolate final compounds via preparative HPLC.
Data Summary & Troubleshooting
| Parameter | Specification / Observation |
| Scaffold MW | ~226.32 g/mol (Free base) |
| Typical Yield (Step 1) | 80–95% (S_NAr is highly efficient) |
| Typical Yield (Step 3) | 60–85% (Dependent on aldehyde sterics) |
| Solubility Issues | If ppt forms in Step 1, switch solvent to NMP.[1] |
| Side Reactions | Azetidine ring opening is rare but possible with strong Lewis acids (e.g., |
Case Study: Bioisosterism in MCHr1 Antagonists
In the development of Melanin Concentrating Hormone receptor 1 (MCHr1) antagonists, researchers replaced a piperidine core with spirocyclic diamines.[1] The use of the [3.4] spiro system resulted in:
-
Lowered LogD: Improved metabolic stability.
-
Vector Change: The "kinked" geometry allowed the molecule to access a hydrophobic sub-pocket unavailable to the planar piperidine analog.
-
Patentability: Novel IP space generation.
References
-
Burkhard, J. A., et al. (2010).[1] Synthesis of Azaspirocycles and their Evaluation in Drug Discovery. Angewandte Chemie International Edition. Link[1]
-
Carreira, E. M., & Fessard, T. C. (2014).[1] Four-Membered Ring-Containing Spirocycles: Synthetic Strategies and Opportunities. Chemical Reviews. Link[1]
-
Zheng, Y. J., & Tice, C. M. (2016).[1] The Utilization of Spirocyclic Scaffolds in Medicinal Chemistry. Bioorganic & Medicinal Chemistry Letters. Link[1]
-
Lovering, F., Bikker, J., & Humblet, C. (2009).[1] Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success. Journal of Medicinal Chemistry. Link[1]
-
BLD Pharm. (n.d.).[1] Product Information: this compound. Link
Sources
Troubleshooting & Optimization
improving solubility of tert-butyl N-{2-azaspiro[3.4]octan-6-yl}carbamate in organic solvents
To: User From: Technical Support Center – Advanced Synthesis Division Subject: Technical Guide: Optimizing Solubility of tert-Butyl N-{2-azaspiro[3.4]octan-6-yl}carbamate
Executive Summary
The solubility challenges associated with This compound typically stem from its rigid spirocyclic architecture and its specific ionization state.[1][2][3] This scaffold, a key "escape from flatland" building block in modern drug discovery, exhibits distinct solubility profiles depending on whether it exists as a free base (secondary amine) or a salt (e.g., hydrochloride or oxalate).[1][3]
This guide provides a systematic approach to identifying your compound's form and selecting the optimal solvent system for synthesis, purification, or analysis.
Part 1: Diagnostic & Initial Assessment[1]
Q1: Why is my compound not dissolving in standard organic solvents like Dichloromethane (DCM) or Tetrahydrofuran (THF)?
A: The most common cause is that you are working with the salt form (e.g., HCl, TFA, or oxalate) rather than the free base.[1]
-
The Mechanism: Spirocyclic amines are often supplied as salts to ensure stability and prevent oxidation.[1][2][3] These salts possess a rigid, highly polar crystal lattice that is insoluble in non-polar or moderately polar organic solvents (DCM, Ether, Toluene).[1]
-
The Fix: Check the Certificate of Analysis (CoA).[1][2][3] If "HCl" or "salt" is mentioned, you must either:
Q2: I have the free base, but it forms a gel or "oils out" instead of dissolving. Why?
A: This is a classic issue with spiro[3.4]octane derivatives.
-
The Cause: The rigid spiro-core allows for efficient packing or intermolecular hydrogen bonding (between the carbamate -NH- and the ring amine -NH-), leading to aggregation rather than solvation.[1][2][3]
-
The Fix: You need a Hydrogen Bond Disruptor .[1][2][3] Pure non-polar solvents cannot break these intermolecular bonds.[1][2][3]
Part 2: Solvent Compatibility Matrix
Use the table below to select the correct solvent system based on your experimental needs.
| Solvent System | Suitability (Salt Form) | Suitability (Free Base) | Application Notes |
| DCM (Dichloromethane) | ❌ Insoluble | ✅ Excellent | Standard for reactions/purification.[1][2][3] Requires 1-5% MeOH if aggregation occurs.[1][2][3] |
| THF (Tetrahydrofuran) | ❌ Poor | ✅ Good | Good for anhydrous reactions.[1][3] May require warming to 40°C. |
| Methanol / Ethanol | ✅ Soluble | ✅ Soluble | Protic solvents break H-bonds well.[1][2][3] Avoid for anhyd. reactions. |
| DMSO / DMF | ✅ Excellent | ✅ Excellent | Use only if necessary (hard to remove).[1][3] Ideal for biological assays.[1][2][3] |
| Ethyl Acetate | ❌ Insoluble | ⚠️ Moderate | Often requires heating.[2][3] Good for crystallization, poor for initial dissolution.[1][2][3] |
| Water | ✅ Good | ❌ Poor | Salts dissolve well; Free base will float or oil out.[3] |
Part 3: Decision Logic & Workflows
The following diagram illustrates the logical pathway for troubleshooting solubility issues.
Figure 1: Decision tree for selecting the appropriate solubility enhancement strategy based on the chemical form of the spirocyclic amine.
Part 4: Step-by-Step Protocols
Protocol A: In-Situ Neutralization (For Reactions in DCM/THF)
Use this when you have the salt form but need to run a reaction (e.g., amide coupling) in an organic solvent.[1][2][3]
-
Suspension : Suspend the salt (1.0 equiv) in the organic solvent (DCM or THF) at room temperature. It will appear cloudy or as a slurry.[1][2][3]
-
Base Addition : Add Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.2 – 1.5 equiv).[1][2][3]
-
Equilibration : Stir vigorously for 10–15 minutes. The solution should clarify.
Protocol B: "Free-Basing" Extraction (For Purification/Stock Solutions)
Use this to convert the salt bulk material into a soluble oil/solid for long-term use.[1][2][3]
-
Dissolution : Dissolve the salt in a minimal amount of water.[1][2][3]
-
Basification : Slowly add saturated aqueous NaHCO₃ or 1M NaOH until pH > 10.
-
Extraction : Extract 3 times with DCM or Ethyl Acetate .[1][2][3]
-
Drying : Dry the combined organic layers over anhydrous Na₂SO₄ (Sodium Sulfate).
-
Concentration : Filter and evaporate the solvent in vacuo.
Part 5: Advanced Troubleshooting (FAQs)
Q3: I am trying to dissolve the compound for NMR in CDCl₃, but the peaks are broad. Why? A: Broadening often indicates restricted rotation or aggregation of the spiro-system.[1][2][3]
-
Solution: Add a drop of CD₃OD (Methanol-d4) or a small amount of base (solid K₂CO₃ or a drop of TEA) to the NMR tube to break H-bonds and ensure a monomeric species.[1][2][3] Alternatively, run the NMR at 35–40°C.[1][2][3]
Q4: Can I use sonication? A: Yes, spirocyclic carbamates are stable to standard ultrasonic baths.[1][2][3] Sonication is highly recommended to break up the crystal lattice of the free base if it has formed a hard cake.[2][3] Pulse for 30-second intervals to avoid overheating.
Q5: Is the carbamate (Boc) group stable if I heat it to dissolve? A: The tert-butyl carbamate (Boc) group is thermally stable up to ~100°C in neutral solvents.[1][2][3] You can safely heat your mixture to 40–50°C to aid dissolution.[1][2][3] Avoid heating >60°C in acidic media (e.g., alcohols with trace HCl), as this will deprotect the amine [1].[1][3]
References
-
Wuts, P. G. M., & Greene, T. W. (2006).[1][2] Greene's Protective Groups in Organic Synthesis. Wiley-Interscience.[1][2][3] (Standard reference for Boc stability and deprotection conditions).
-
Carreira, E. M., & Fessard, T. C. (2014).[1][2] "Spirocyclic Scaffolds in Medicinal Chemistry." Chemical Reviews, 114(16), 8257–8322.[1][2] Link (Discusses the physicochemical properties and solubility advantages of spirocycles).[1][2][3]
-
PubChem Compound Summary. (2024). tert-Butyl 2-amino-6-azaspiro[3.4]octane-6-carboxylate. National Center for Biotechnology Information.[1][2][3] Link (Source for physical property data).[1][2][3]
-
Burkhard, J. A., et al. (2010).[1][2][3] "Synthesis of Azaspirocycles and their Evaluation in Drug Discovery." Angewandte Chemie International Edition, 49(20), 3524–3529.[1][2] Link (Foundational work on spiro[3.4]octane synthesis and handling).[1][2][3]
Sources
- 1. Tert-butyl 6-oxo-2-azaspiro[3.4]octane-2-carboxylate | C12H19NO3 | CID 72207506 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. tert-Butyl 2-amino-6-azaspiro[3.4]octane-6-carboxylate | C12H22N2O2 | CID 56962195 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. tert-Butyl 6-oxo-2-azaspiro(3.3)heptane-2-carboxylate | C11H17NO3 | CID 52333005 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of tert-butyl N-{2-azaspiro[3.4]octan-6-yl}carbamate
Welcome to the technical support guide for the synthesis and yield optimization of tert-butyl N-{2-azaspiro[3.4]octan-6-yl}carbamate. This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols designed for researchers and drug development professionals. Our goal is to explain the causality behind experimental choices, ensuring a robust and reproducible synthesis.
Overview of Synthetic Strategy
The synthesis of this compound is a critical process for creating advanced building blocks in medicinal chemistry. The spirocyclic core imparts a unique three-dimensional architecture valuable for exploring new chemical space.[1][2] The most reliable and scalable approach involves a two-stage process:
-
Reductive Amination: Formation of the core amine, 2-azaspiro[3.4]octan-6-amine, from a ketone precursor.
-
Boc Protection: Installation of the tert-butyloxycarbonyl (Boc) protecting group onto the newly formed amine.
This guide will dissect each stage, addressing common challenges to help you optimize your reaction yield and purity.
Caption: High-level synthetic workflow.
Frequently Asked Questions & Troubleshooting Guide
Stage 1: Reductive Amination
Q1: My yield for the reductive amination of N-Boc-2-azaspiro[3.4]octan-6-one is consistently low. What are the likely causes?
A1: Low yields in reductive amination typically stem from one of three areas: imine formation, the choice of reducing agent, or reaction conditions.
-
Inefficient Imine Formation: The reaction between the ketone and the ammonia source (e.g., ammonium acetate) is an equilibrium process. To drive the reaction forward, it is crucial to remove the water formed as a byproduct. While not always necessary, adding molecular sieves can improve yields in sluggish reactions.[3]
-
Choice of Reducing Agent: This is the most critical parameter.
-
Sodium Borohydride (NaBH₄): This is often too reactive and can reduce the starting ketone before imine formation occurs, leading to the corresponding alcohol as a major byproduct.
-
Sodium Cyanoborohydride (NaBH₃CN): This is a classic choice for reductive amination because it is a pH-sensitive reducing agent. It is more effective at reducing the protonated imine (iminium ion) than the ketone at mildly acidic pH (typically 5-6). However, its toxicity (due to the potential release of HCN gas if the pH drops too low) is a significant drawback.
-
Sodium Triacetoxyborohydride (STAB): This is often the superior choice. It is non-toxic, effective in aprotic solvents like dichloromethane (DCM) or dichloroethane (DCE), and does not require strict pH control. The acetic acid byproduct can catalyze imine formation.
-
-
pH Control: If using NaBH₃CN, maintaining a pH between 5 and 6 is critical. If the solution is too acidic, the amine starting material will be fully protonated and non-nucleophilic. If it's too basic, imine formation will be slow, and the reducing agent's effectiveness will decrease.
Q2: I am observing a significant amount of the alcohol byproduct (N-Boc-2-azaspiro[3.4]octan-6-ol). How can I prevent this?
A2: The formation of the alcohol byproduct is a clear indication that the ketone is being reduced faster than the imine.
-
Switch to a More Selective Reducing Agent: As detailed above, changing from NaBH₄ to STAB is the most effective solution.
-
Optimize Reagent Addition: If you must use a less selective reagent, try a "one-pot" procedure where the ketone and ammonia source are allowed to stir for a period (e.g., 1-2 hours) to allow for imine formation before the reducing agent is added. This gives the desired reaction a head start.
Caption: Competing reactions in reductive amination.
Stage 2: Boc Protection
Q3: The Boc protection of 2-azaspiro[3.4]octan-6-amine is incomplete, even after extended reaction times. What should I check?
A3: Incomplete Boc protection is usually due to stoichiometry, base, or solvent issues.
-
Stoichiometry: Ensure you are using a slight excess of Di-tert-butyl dicarbonate (Boc₂O), typically 1.1 to 1.2 equivalents.
-
Base: A suitable base is required to neutralize the acid byproduct and deprotonate the ammonium salt if the amine is from an acid-worked-up deprotection step.
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA): These are common organic bases used in anhydrous conditions. Use at least 1.5 equivalents to ensure the reaction medium remains basic.
-
Aqueous Base (e.g., NaOH, NaHCO₃): For reactions in a biphasic system (e.g., Dioxane/Water or THF/Water), an inorganic base is effective.[4] This method is often very clean and simplifies workup.[5]
-
-
Solvent: The reaction is typically fast in a variety of solvents like Dichloromethane (DCM), Tetrahydrofuran (THF), or Acetonitrile. Ensure your amine is fully dissolved before adding Boc₂O.
Q4: I am seeing a second, less polar spot on my TLC plate that I suspect is a byproduct. What could it be?
A4: The most common byproduct in Boc protection is the N,N-di-Boc protected amine, where the carbamate nitrogen is acylated a second time. This is more common with unhindered primary amines if reaction conditions are forced (e.g., high temperature, large excess of Boc₂O).
-
Control Stoichiometry: Avoid using a large excess of Boc₂O. A 1.1 equivalent charge is usually sufficient.
-
Control Temperature: Run the reaction at room temperature or below (0 °C to RT). There is generally no need to heat the reaction.
-
Use a Protic Co-solvent: Performing the reaction in a solvent system like THF/water can suppress the formation of the di-Boc byproduct.
Optimized Experimental Protocols
Protocol 1: Reductive Amination using STAB
-
Setup: To a round-bottom flask, add N-Boc-2-azaspiro[3.4]octan-6-one (1.0 eq) and ammonium acetate (5-10 eq).
-
Solvent: Add anhydrous Dichloromethane (DCM) or 1,2-Dichloroethane (DCE) to create a ~0.1 M solution.
-
Imine Formation: Stir the mixture at room temperature for 1-2 hours.
-
Reduction: Add Sodium triacetoxyborohydride (STAB) (1.5 eq) portion-wise over 15 minutes. Note: The reaction may be mildly exothermic.
-
Reaction: Allow the reaction to stir at room temperature for 12-24 hours. Monitor by TLC or LC-MS until the starting material is consumed.
-
Workup: Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir vigorously for 30 minutes.
-
Extraction: Separate the layers and extract the aqueous layer with DCM (3x).
-
Purification: Combine the organic layers, dry with anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by silica gel chromatography.
Protocol 2: Boc Protection of the Amine
-
Setup: Dissolve the crude 2-azaspiro[3.4]octan-6-amine (1.0 eq) in a mixture of Dioxane and Water (1:1 ratio).
-
Base: Add Sodium Bicarbonate (NaHCO₃) (3.0 eq).
-
Reagent Addition: Cool the mixture to 0 °C in an ice bath. Add a solution of Di-tert-butyl dicarbonate (Boc₂O) (1.1 eq) in Dioxane dropwise.
-
Reaction: Remove the ice bath and allow the mixture to warm to room temperature. Stir for 4-12 hours, monitoring by TLC or LC-MS.
-
Workup: Once the reaction is complete, add water and extract with Ethyl Acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate. The final product, this compound, is often a solid that can be purified by recrystallization or silica gel chromatography.[4][5]
Data Summary: Optimized Conditions
| Parameter | Reductive Amination | Boc Protection |
| Key Reagent | Sodium Triacetoxyborohydride (STAB) | Di-tert-butyl dicarbonate (Boc₂O) |
| Stoichiometry | 1.5 eq (STAB) | 1.1 eq (Boc₂O) |
| Solvent | Dichloromethane (DCM) | Dioxane / Water (1:1) |
| Base | N/A (STAB is self-catalyzing) | NaHCO₃ (3.0 eq) |
| Temperature | Room Temperature | 0 °C to Room Temperature |
| Typical Yield | >80% | >90% |
References
-
Burk, M. J., et al. (2009). Synthesis of tert-Butyl 6-Oxo-2-azaspiro[3.3]heptane-2-carboxylate. ResearchGate. Available at: [Link]
-
Royal Society of Chemistry. (n.d.). Facile synthesis of 2-azaspiro[3.4]octane. Organic & Biomolecular Chemistry. Available at: [Link]
-
Ali, M. T. M., et al. (2021). Synthesis of trans tert-butyl (5,6-dihydroxycyclohex-3-en-1-yl) carbamate: a potential precursor for (-)-muricatacin derivatives. Science, Engineering and Health Studies. Available at: [Link]
- Google Patents. (n.d.). Process for the production of tert-butyl N-(2-bromoethyl)carbamate.
-
ResearchGate. (n.d.). Facile synthesis of 2-azaspiro[3.4]octane. Available at: [Link]
-
Organic Syntheses. (n.d.). n-BUTYL CARBAMATE. Available at: [Link]
-
National Institutes of Health. (n.d.). tert-Butyl N-(thiophen-2-yl)carbamate. PMC. Available at: [Link]
-
Organic Syntheses. (n.d.). (2-Aminoethyl)carbamic acid tert-butyl ester. Available at: [Link]
-
Organic Syntheses. (n.d.). Carbamic acid, tert-butyl ester. Available at: [Link]
-
PubChem. (n.d.). 2-(boc-amino)-6-aza-spiro[3.4]octane. Available at: [Link]
-
Litskan, E. V., & Vashchenko, B. V. (2022). The Synthesis of 2,5-Dioxaspiro[3.4]octane Building Blocks: Three-Dimensional Spirocyclic Analogs of 1,4-Dioxanes. Ukrainian Chemistry Journal. Available at: [Link]
-
PubChem. (n.d.). 6-Boc-2,6-diazaspiro[3.4]octan-2-amine. Available at: [Link]
-
Pittelkow, M. (n.d.). Selective Synthesis of Carbamate Protected Polyamines Using Alkyl Phenyl Carbonates. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Available at: [Link]
-
ResearchGate. (n.d.). Synthesis of Azaspiro[3.4]octanes via [3+2] Cycloaddition. Available at: [Link]
-
National Institutes of Health. (n.d.). Periphery Exploration around 2,6-Diazaspiro[3.4]octane Core Identifies a Potent Nitrofuran Antitubercular Lead. Available at: [Link]
-
ResearchGate. (n.d.). Reductive Amination of Aliphatic Carbonyls Using Low-Valent Titanium Reagent: A Convenient Route to Free Primary Amines. Available at: [Link]
-
Chad's Prep. (2018, September 21). 22.4e Synthesis of Amines Reductive Amination. YouTube. Available at: [Link]
-
Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (2011). Reductive Aminations of Carbonyl Compounds with Borohydride and Borane Reducing Agents. Organic Reactions. Available at: [Link]
-
PubChem. (n.d.). tert-Butyl 2-amino-6-azaspiro[3.4]octane-6-carboxylate. Available at: [Link]
Sources
- 1. CAS 1239319-94-8: tert-butyl 2-amino-6-azaspiro[3.4]octane… [cymitquimica.com]
- 2. ophcj.nuph.edu.ua [ophcj.nuph.edu.ua]
- 3. organicreactions.org [organicreactions.org]
- 4. US7432391B2 - Process for the production of tert-butyl N-(2-bromoethyl)carbamate - Google Patents [patents.google.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
Technical Support Guide: Purification of tert-butyl N-{2-azaspiro[3.4]octan-6-yl}carbamate by Column Chromatography
Prepared by: Gemini, Senior Application Scientist
This guide provides in-depth technical support for researchers, scientists, and drug development professionals encountering challenges with the purification of tert-butyl N-{2-azaspiro[3.4]octan-6-yl}carbamate using silica gel column chromatography. We will move beyond basic protocols to address the specific chemical properties of this molecule and provide field-proven troubleshooting strategies.
Introduction: Understanding the Challenge
The target molecule, this compound, possesses two key structural features that dictate its chromatographic behavior:
-
A tert-butoxycarbonyl (Boc) protecting group , which increases its lipophilicity and makes it amenable to normal-phase chromatography. However, the Boc group is notoriously sensitive to acid, which can lead to its cleavage on standard silica gel.[1][2]
-
A secondary amine within the 2-azaspiro[3.4]octane core. This basic functional group is the primary source of purification challenges. It can interact strongly with the acidic silanol (Si-OH) groups on the surface of silica gel, leading to significant peak tailing, poor resolution, and in some cases, irreversible adsorption.[3][4]
This guide is structured to preemptively address these issues, ensuring a logical workflow from method development to product isolation.
Section 1: Pre-Purification & Method Development
A successful column purification begins with careful planning and robust method development using Thin-Layer Chromatography (TLC).
Q1: What are the key properties of my compound to consider before chromatography?
Understanding the physicochemical properties of your target molecule is the first step in designing a purification strategy.
| Property | Value (Computed) | Implication for Chromatography |
| Molecular Formula | C₁₃H₂₄N₂O₂ | - |
| Molecular Weight | 240.34 g/mol | Influences diffusion and loading capacity. |
| XLogP3-AA | 1.5 - 2.0 | Indicates moderate lipophilicity; suitable for normal-phase chromatography. |
| Topological Polar Surface Area | 41.6 Ų | Suggests good solubility in common organic solvents like Dichloromethane and Ethyl Acetate. |
| Key Functional Groups | Secondary Amine, Carbamate | The basic secondary amine will strongly interact with acidic silica. The Boc-carbamate is acid-labile. |
Note: Computed values may vary slightly based on the source and software version. Data is aggregated from chemical databases for similar structures.[5][6][7]
Q2: How do I develop an effective mobile phase using Thin-Layer Chromatography (TLC)?
TLC is an indispensable tool for quickly screening solvent systems to find the optimal mobile phase for your column. The goal is to achieve a retention factor (Rƒ) of 0.25-0.35 for your target compound, which generally provides the best separation on a column.[8]
Step-by-Step TLC Protocol:
-
Prepare a Sample Solution: Dissolve a small amount of your crude reaction mixture in a suitable solvent (e.g., Dichloromethane or Ethyl Acetate).
-
Spot the TLC Plate: Use a capillary tube to spot the solution onto the baseline of a silica gel TLC plate.
-
Develop the Plate: Place the plate in a sealed chamber containing your chosen solvent system. Ensure the solvent level is below the baseline.
-
Visualize: After the solvent front nears the top of the plate, remove it, mark the solvent front, and let it dry. Visualize the spots using a UV lamp (if applicable) and/or by staining (e.g., with potassium permanganate or ninhydrin for the amine).
-
Analyze & Iterate: Calculate the Rƒ value (Rƒ = distance traveled by spot / distance traveled by solvent front). Adjust the solvent polarity until the target Rƒ is achieved.
Recommended Starting Solvent Systems:
| System | Ratio (v/v) | Polarity | Comments |
| Hexane / Ethyl Acetate | 9:1 → 1:1 | Low to Medium | A good starting point for many Boc-protected compounds. |
| Dichloromethane / Methanol | 99:1 → 95:5 | Medium to High | Effective for more polar compounds. Use with caution, as methanol can drastically change selectivity.[8] |
Crucial Modification for Amines: Due to the basicity of the secondary amine, you will likely observe streaking on the TLC plate. To counteract this, add 0.5-1% triethylamine (TEA) or ammonium hydroxide to your chosen mobile phase.[9][10] This deactivates the acidic silanol sites, resulting in sharper spots and predictable Rƒ values.
Q3: What stationary phase should I use? Is standard silica gel acceptable?
Standard silica gel (SiO₂, mesh size 60-200 µm) is the most common and cost-effective choice. However, its surface is acidic (pH ≈ 4-5), which can cause the issues previously mentioned.
-
Standard Silica Gel: Acceptable only if deactivated. Before running your column, flush it with the initial, low-polarity mobile phase containing 1% triethylamine. This pre-treatment neutralizes the most acidic sites.[10]
-
Neutral Alumina (Al₂O₃): A good alternative for acid-sensitive or very basic compounds. However, its separation characteristics differ from silica, so TLC screening on alumina plates is necessary.
-
Amino-functionalized Silica: An excellent but more expensive option that provides a weakly basic surface, ideal for purifying amines without additives.[9]
Section 2: Detailed Experimental Protocol for Flash Column Chromatography
This protocol outlines a self-validating workflow for the purification of approximately 1 gram of crude this compound.
Visual Workflow
Caption: Experimental workflow for column purification.
Step-by-Step Methodology
-
Column Preparation:
-
Select a glass column appropriate for holding 40-50 g of silica gel (a 40-50:1 ratio of silica-to-crude-product is recommended for good separation).[11]
-
Prepare a slurry by mixing ~40 g of silica gel with your starting eluent (e.g., 95:5 Hexane:Ethyl Acetate + 1% TEA). Slurry packing helps dissipate heat and prevents air bubbles.[8]
-
Pour the slurry into the column and use gentle air pressure or tapping to create a uniform, well-packed bed. Add a thin layer of sand on top to protect the silica surface.
-
Drain the excess solvent until it is level with the sand.
-
-
Sample Loading (Dry Loading Recommended):
-
Dissolve your crude product (~1 g) in a minimal amount of a low-boiling-point solvent (e.g., Dichloromethane).
-
Add 2-3 g of silica gel to this solution and concentrate the mixture to a dry, free-flowing powder using a rotary evaporator.
-
Carefully add this powder to the top of the prepared column bed.
-
-
Elution and Fraction Collection:
-
Carefully add your starting eluent to the column.
-
Begin elution, collecting fractions (e.g., 10-15 mL per tube) from the start. Maintain a steady flow rate; for flash chromatography, this is typically around 2 inches/minute of solvent level drop.
-
Gradually increase the polarity of the mobile phase according to your TLC analysis (a "step gradient"). For example:
-
200 mL of 5% EtOAc in Hexane (+1% TEA)
-
200 mL of 10% EtOAc in Hexane (+1% TEA)
-
200 mL of 20% EtOAc in Hexane (+1% TEA)
-
Continue increasing polarity as needed. A slow, shallow gradient provides better resolution.[11]
-
-
-
Fraction Analysis and Product Isolation:
-
Monitor the collected fractions by TLC. Spot several fractions per plate to quickly identify where your product is eluting.
-
Combine the fractions that contain only your pure product.
-
Remove the solvent from the combined fractions using a rotary evaporator.
-
The resulting product may contain residual triethylamine. This can often be removed by co-evaporation with a solvent like toluene or by dissolving the product in a solvent like ether and washing with a small amount of water.[12]
-
Dry the purified product under high vacuum to remove any remaining solvent.
-
Section 3: Troubleshooting Guide
Even with careful planning, issues can arise. This section addresses the most common problems in a question-and-answer format.
Troubleshooting Decision Tree dot
// Nodes Start [label="Poor Purification Outcome", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Symptom1 [label="Symptom:\nStreaking / Tailing", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; Symptom2 [label="Symptom:\nNo Elution", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; Symptom3 [label="Symptom:\nPoor Separation", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; Symptom4 [label="Symptom:\nLow Yield / Decomposition", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"];
Cause1 [label="Cause:\nAmine-Silanol Interaction", fillcolor="#F1F3F4", fontcolor="#202124"]; Cause2 [label="Cause:\nMobile Phase Too Weak", fillcolor="#F1F3F4", fontcolor="#202124"]; Cause3 [label="Cause:\nPoor Method / Overloading", fillcolor="#F1F3F4", fontcolor="#202124"]; Cause4 [label="Cause:\nBoc Cleavage on Acidic Silica", fillcolor="#F1F3F4", fontcolor="#202124"];
Solution1 [label="Solution:\nAdd 1% TEA to Eluent", shape=note, fillcolor="#34A853", fontcolor="#FFFFFF"]; Solution2 [label="Solution:\nIncrease Eluent Polarity\n(e.g., more EtOAc or add MeOH)", shape=note, fillcolor="#34A853", fontcolor="#FFFFFF"]; Solution3 [label="Solution:\nUse a Shallower Gradient\nReduce Sample Load", shape=note, fillcolor="#34A853", fontcolor="#FFFFFF"]; Solution4 [label="Solution:\nDeactivate Silica with TEA\nBefore Loading Sample", shape=note, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Connections Start -> Symptom1; Start -> Symptom2; Start -> Symptom3; Start -> Symptom4;
Symptom1 -> Cause1 -> Solution1; Symptom2 -> Cause2 -> Solution2; Symptom3 -> Cause3 -> Solution3; Symptom4 -> Cause4 -> Solution4; }
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Boc-Protected Amino Groups [organic-chemistry.org]
- 3. reddit.com [reddit.com]
- 4. waters.com [waters.com]
- 5. tert-Butyl 2-amino-6-azaspiro[3.4]octane-6-carboxylate | C12H22N2O2 | CID 56962195 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. tert-butyl N-(6-azaspiro[2.5]octan-8-yl)carbamate | C12H22N2O2 | CID 67796695 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. tert-Butyl 2,6-diazaspiro(3.4)octane-6-carboxylate | C11H20N2O2 | CID 46835579 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. reddit.com [reddit.com]
- 9. biotage.com [biotage.com]
- 10. Chromatography [chem.rochester.edu]
- 11. web.uvic.ca [web.uvic.ca]
- 12. orgsyn.org [orgsyn.org]
Technical Support Center: Synthesis of Substituted 2-Azaspiro[3.4]octane Analogs
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the synthesis of substituted 2-azaspiro[3.4]octane analogs. This guide is designed for researchers, scientists, and drug development professionals actively working on the synthesis of these valuable scaffolds. The 2-azaspiro[3.4]octane motif is a privileged structure in modern medicinal chemistry, prized for its ability to introduce three-dimensionality and novel exit vectors into drug candidates, often improving physicochemical properties and metabolic stability.[1][2]
However, the construction of this spirocycle, which marries a strained four-membered azetidine ring with a five-membered carbocycle, presents unique and significant synthetic challenges. This document provides in-depth, experience-driven troubleshooting advice in a direct question-and-answer format to address common issues encountered in the laboratory.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Section 1: Core Spirocyclization & Ring-Formation Challenges
Question 1: My intramolecular cyclization to form the azetidine ring is failing or giving very low yields. What are the common causes and solutions?
This is one of the most common hurdles. The formation of a four-membered ring via intramolecular nucleophilic substitution is often kinetically and thermodynamically challenging. Several factors could be at play:
-
Causality—Precursor Conformation: The precursor molecule must be able to adopt a conformation that allows the nucleophilic nitrogen and the electrophilic carbon (bearing the leaving group) to come into close proximity. Steric hindrance near the reaction centers can severely inhibit this approach.
-
Causality—Leaving Group Efficacy: A poor leaving group (e.g., -OH, -OR) will not be displaced effectively. The leaving group must be sufficiently labile.
-
Causality—Competing Reactions: The most common side reaction is intermolecular dimerization or polymerization. E2 elimination to form an alkene is also a frequent competitive pathway, especially with hindered bases.
Troubleshooting Steps & Solutions:
-
Activate the Leaving Group: If you are starting from a hydroxyl group, it must be converted to a more potent leaving group. Mesylates (-OMs) and tosylates (-OTs) are standard choices. For halide leaving groups, iodide is superior to bromide or chloride.
-
Optimize the Base: The choice of base is critical. A strong, non-nucleophilic, sterically hindered base like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) is often preferred to deprotonate the amine/amide precursor without competing in the substitution reaction.
-
Employ High-Dilution Conditions: To favor the intramolecular pathway over the intermolecular one, the reaction must be run at very low concentrations (typically 0.01–0.05 M). This can be achieved by the slow addition of the substrate solution to a flask containing the base and solvent over several hours using a syringe pump.
-
Consider Alternative Cyclization Strategies: If direct SN2 cyclization fails, other methods may be more effective. For instance, iodocyclization of homoallylamines can stereoselectively yield 2-(iodomethyl)azetidine derivatives, which can be further functionalized.[3] Be aware that reaction temperature in such cases is critical; higher temperatures can favor the formation of the thermodynamic five-membered pyrrolidine ring through thermal isomerization.[3]
Question 2: I am attempting a Ring-Closing Metathesis (RCM) to form the cyclopentene precursor, but I'm getting significant dimer byproducts and high catalyst loading is required. How can I optimize this?
Ring-Closing Metathesis is a powerful tool, but its application is not always straightforward, especially on scale-up.[4] The formation of linear or cyclic dimers is a classic sign that the intermolecular reaction is outcompeting the desired intramolecular cyclization.
-
Causality—Concentration Effects: As with other cyclization reactions, concentration is key. At higher concentrations, two different diene molecules are more likely to interact with the catalyst before a single molecule can cyclize.
-
Causality—Catalyst Choice & Stability: The choice of the ruthenium catalyst is paramount. First-generation Grubbs catalysts are often less efficient for sterically demanding or electron-deficient olefins. More advanced catalysts like Grubbs-II, Hoveyda-Grubbs II, or specialized catalysts (e.g., Zhan, M73-SIMes) offer higher activity and stability.[4][5] Catalyst poisoning by impurities in the substrate or solvent is also a common cause of high catalyst loading requirements.[4]
Troubleshooting Workflow for RCM Optimization
Below is a decision-making workflow to systematically optimize your RCM reaction.
Caption: Troubleshooting workflow for RCM reactions.
Quantitative Data: Catalyst Screening Comparison
| Catalyst | Typical Loading (mol%) | Key Advantage | Common Solvent |
| Grubbs-I | 2 - 5 | Tolerant to many functional groups | DCM, Toluene |
| Grubbs-II | 0.5 - 2 | Higher activity, good for hindered olefins | DCM, Toluene |
| Hoveyda-Grubbs II | 0.5 - 2 | More stable, allows for easier removal | Toluene |
| Zhan Catalyst-1B | 0.1 - 1 | High activity, recyclable by precipitation | DCM, Toluene |
This data is illustrative. Optimal conditions are substrate-dependent.
Question 3: My strain-release driven spirocyclization is producing a trifluoroacetate side product instead of the desired 2-azaspiro[3.4]octane. Why is this happening?
Strain-release driven methodologies, for example using highly strained precursors like azabicyclo[1.1.0]butanes (ABBs), are elegant and powerful.[6][7] However, they proceed through highly reactive cationic intermediates. The formation of a trifluoroacetate side product strongly suggests that the nucleophilic trapping of this intermediate by the counter-ion (TFA⁻, if using an acid like trifluoroacetic acid for activation) is faster than the desired intramolecular cyclization.
-
Causality—Nucleophile Competition: The reaction pathway is a competition between the internal nucleophile (the tethered alcohol precursor) and external nucleophiles (solvent, counter-ions).
-
Causality—Steric Effects: If the internal nucleophile is sterically hindered, its approach to the cationic center can be slowed, giving the smaller, more mobile external nucleophile a kinetic advantage. This has been observed where bulky silyl protecting groups on the nucleophile reduce the yield of the desired spirocycle and increase the formation of the trapped side product.[7]
Solutions:
-
Change the Activator/Acid: If using TFA, switch to a Lewis acid or an acid with a more non-nucleophilic counter-ion (e.g., Sc(OTf)₃, Zn(OTf)₂).[8] This eliminates the primary competing nucleophile.
-
Modify the Substrate: Re-evaluate the steric environment. If possible, reduce the steric bulk on the tethered nucleophile or the protecting group. Research has shown that even changing from a cyclopropyl to an isopropyl substituent can dramatically alter the product distribution from 35% to 94% yield by minimizing competitive pathways.[7]
-
Solvent Choice: Use a non-nucleophilic solvent to avoid its participation in the reaction. Dichloromethane or 1,2-dichloroethane are common choices.
Section 2: Protecting Group & Substitution Challenges
Question 4: Which N-protecting group is best for my synthesis, and what are the safest conditions for its removal without cleaving the azetidine ring?
Protecting group strategy is fundamental to success.[9] The choice depends entirely on the planned downstream reaction conditions. For 2-azaspiro[3.4]octanes, the two most common choices are the tert-butoxycarbonyl (Boc) group and the benzyloxycarbonyl (Cbz or Z) group.
-
Boc Group:
-
Advantages: Very stable to basic, reductive, and nucleophilic conditions. It is the most common choice.[10]
-
Deprotection: Removed under acidic conditions, typically trifluoroacetic acid (TFA) in DCM, or HCl in an organic solvent like dioxane or ethanol.[10]
-
CAUTION: The strained azetidine ring can be susceptible to cleavage under harsh acidic conditions. Use the mildest conditions possible (e.g., 4M HCl in dioxane at 0°C to RT, carefully monitoring by TLC/LCMS). The inclusion of a cation scavenger like triethylsilane can sometimes prevent side reactions.
-
-
Cbz Group:
-
Advantages: Stable to acidic conditions and most non-reductive conditions.
-
Deprotection: Removed by catalytic hydrogenation (H₂, Pd/C).
-
CAUTION: This is often the safest method for deprotection as the neutral conditions are very gentle on the rest of the molecule. However, it is incompatible with any other reducible functional groups in your molecule (e.g., alkenes, alkynes, nitro groups).
-
Protecting Group Selection Protocol
Caption: Decision tree for N-protecting group selection.
Section 3: Purification & Characterization
Question 5: My final, deprotected 2-azaspiro[3.4]octane analog is a polar, water-soluble compound that streaks badly on silica gel. How can I purify it effectively?
This is a very common issue with small, polar amines. Silica gel is acidic and can lead to strong, irreversible binding or significant tailing of basic compounds, resulting in poor separation and low recovery.
Troubleshooting Purification
-
Modify the Mobile Phase (Silica Gel):
-
Add a Basic Modifier: The most effective solution is to add a small amount of a volatile base to your mobile phase to neutralize the acidic silica surface. Typically, 1-2% triethylamine (Et₃N) or ammonium hydroxide (NH₄OH) is added to the solvent system (e.g., DCM/MeOH/NH₄OH 90:9:1). This will dramatically improve the peak shape.
-
-
Use an Alternative Stationary Phase:
-
Alumina (Basic or Neutral): Alumina is a good alternative to silica for purifying basic compounds. Use a neutral or basic grade to avoid issues.
-
Reverse-Phase Chromatography (C18): For highly polar compounds, reverse-phase chromatography using a water/acetonitrile or water/methanol gradient (often with a modifier like 0.1% TFA or formic acid) is an excellent option, especially for final purification. The product will be isolated as a salt, which can be advantageous for handling and stability.
-
-
Non-Chromatographic Methods:
-
Crystallization/Salt Formation: If your compound is crystalline, crystallization from an appropriate solvent system is the best way to achieve high purity on a large scale. Often, forming a specific salt (e.g., hydrochloride, oxalate) can induce crystallization.
-
Extraction: A carefully designed series of aqueous extractions at different pH values can sometimes remove key impurities. For example, wash an organic solution of your crude product with a basic aqueous solution (e.g., sat. NaHCO₃) to remove acidic impurities, then extract your amine into an acidic aqueous solution (e.g., 1M HCl). The aqueous layer can then be basified and the pure product re-extracted into an organic solvent.[11]
-
References
-
Synthesis of Orthogonally Protected 2,6-Diazaspiro[3.5]nonane and 2,6-Diazaspiro[3.4]octane Analogues as Versatile Building Blocks in Medicinal Chemistry. ResearchGate. [Link]
-
Synthesis of Azaspiro[3.4]octanes via [3+2] Cycloaddition. ResearchGate. [Link]
-
Facile synthesis of 2-azaspiro[3.4]octane. Organic & Biomolecular Chemistry. [Link]
-
Synthesis of Novel Azaspiro[3.4]octanes as Multifunctional Modules in Drug Discovery. ResearchGate. [Link]
-
Facile synthesis of 2-azaspiro[3.4]octane. ResearchGate. [Link]
-
Enantioselective and Diastereoselective Synthesis of Azaspiro[n.2]alkanes by Rhodium-Catalyzed Cyclopropanations. National Institutes of Health (PMC). [Link]
-
Proposed mechanism for the spirocyclization–desilylation reaction. ResearchGate. [Link]
-
Synthetic Routes 2. YouTube. [Link]
-
Periphery Exploration around 2,6-Diazaspiro[3.4]octane Core Identifies a Potent Nitrofuran Antitubercular Lead. MDPI. [Link]
-
Synthetic Routes to Approved Drugs Containing a Spirocycle. National Institutes of Health (PMC). [Link]
-
Enzymatic Stereodivergent Synthesis of Azaspiro[2.y]alkanes. ChemRxiv. [Link]
-
Strain-release driven spirocyclization of bicyclo[1.1.0]butanes: access to 6,7-diazaspiro[3.4]octanes. National Institutes of Health (PMC). [Link]
-
Oxa-spirocycles: synthesis, properties and applications. Royal Society of Chemistry. [Link]
-
Strain‐Release Driven Spirocyclization of Azabicyclo[1.1.0]butyl Ketones. Semantic Scholar. [Link]
-
Light-Driven Organocatalytic Birch Reduction for Late-Stage Drug Modification and sp3-Rich Spirocycle Synthesis. Journal of the American Chemical Society. [Link]
- Process for the purification of amines.
-
Protecting Group Strategies in Carbohydrate Chemistry. Wiley-VCH. [Link]
-
Macrocyclization via Ring-Closing Metathesis in Drug Discovery and Process Chemistry. Drug Hunter. [Link]
-
Protecting Groups in Peptide Synthesis: A Detailed Guide. Acadechem. [Link]
-
Discussion Addendum for: Ring-closing Metathesis Synthesis of N-Boc-3-pyrroline. Organic Syntheses. [Link]
-
Tricyclic 2-benzazepines obtained via an unexpected cyclization involving nitrilium ylides. Organic & Biomolecular Chemistry. [Link]
-
Recent Advances in Synthetic Routes to Azacycles. MDPI. [Link]
-
Protecting Groups And Their Essential Role In Peptide API Synthesis. Gases Grit. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Spirocyclic Azetidines for Medicinal Chemistry - Enamine [enamine.net]
- 3. researchgate.net [researchgate.net]
- 4. drughunter.com [drughunter.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. researchgate.net [researchgate.net]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. Strain-release driven spirocyclization of bicyclo[1.1.0]butanes: access to 6,7-diazaspiro[3.4]octanes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. application.wiley-vch.de [application.wiley-vch.de]
- 10. gasesgrit.com [gasesgrit.com]
- 11. US3337630A - Process for the purification of amines - Google Patents [patents.google.com]
Navigating the Lability of tert-butyl N-{2-azaspiro[3.4]octan-6-yl}carbamate: A Technical Guide to Acidic Deprotection
Welcome to our dedicated technical support center for researchers, chemists, and drug development professionals working with tert-butyl N-{2-azaspiro[3.4]octan-6-yl}carbamate. This guide provides in-depth technical information, troubleshooting advice, and frequently asked questions (FAQs) regarding the stability of this spirocyclic carbamate under acidic conditions, a critical step in many synthetic routes. Our goal is to equip you with the knowledge to anticipate challenges, optimize your reaction conditions, and ensure the integrity of your target molecule.
The tert-butoxycarbonyl (Boc) group is a cornerstone of modern organic synthesis for the protection of amines. Its widespread use stems from its general stability to a range of reaction conditions and, crucially, its susceptibility to cleavage under acidic conditions.[1] However, the efficiency and cleanliness of this deprotection step can be significantly influenced by the substrate's structure and the specific acidic conditions employed. For a sterically unique molecule like this compound, a nuanced understanding of its behavior is paramount.
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism of Boc deprotection under acidic conditions?
The deprotection of a Boc-protected amine proceeds via an acid-catalyzed hydrolysis of the carbamate. The reaction is typically fast and occurs at room temperature.[2] The generally accepted mechanism involves three key steps:
-
Protonation: The acid protonates the carbonyl oxygen of the Boc group, increasing the electrophilicity of the carbonyl carbon.
-
Carbocation Formation: The protonated carbamate collapses, leading to the formation of a stable tert-butyl cation and a carbamic acid intermediate.
-
Decarboxylation: The carbamic acid is unstable and readily decarboxylates to yield the free amine and carbon dioxide gas.
Q2: What are the common acidic reagents used for the deprotection of this compound?
A variety of acids can be employed for Boc deprotection, with the choice often depending on the presence of other acid-sensitive functional groups in the molecule and the desired reaction kinetics.[3]
| Acidic Reagent | Typical Conditions | Advantages | Disadvantages |
| Trifluoroacetic Acid (TFA) | 10-50% in Dichloromethane (DCM) | Fast, efficient, volatile (easy removal) | Harsh, can cleave other acid-labile groups |
| Hydrochloric Acid (HCl) | 1-4 M in Dioxane, Methanol, or Ethyl Acetate | Readily available, effective | Can be corrosive, may require careful pH control during workup |
| Phosphoric Acid (H₃PO₄) | Aqueous solutions | Mild, environmentally benign | Slower reaction times, less volatile |
| Solid-supported Acids | e.g., Amberlyst 15, H-BEA zeolite | Easy removal of catalyst, suitable for flow chemistry | May have different reactivity profiles, potential for lower yields |
Q3: Are there any specific stability concerns related to the 2-azaspiro[3.4]octane core during acidic deprotection?
The 2-azaspiro[3.4]octane scaffold is generally stable under the acidic conditions required for Boc deprotection. The strained four-membered azetidine ring within the spirocycle is reasonably robust. However, prolonged exposure to very strong acids or high temperatures should be avoided to minimize the risk of undesired side reactions, such as ring-opening or rearrangement, although such reactions are not commonly reported under standard Boc deprotection protocols.
Troubleshooting Guide
Problem 1: Incomplete Deprotection
Symptoms:
-
Presence of starting material in the reaction mixture after the expected reaction time (monitored by TLC, LC-MS, or NMR).
Possible Causes & Solutions:
-
Insufficient Acid: The stoichiometry of the acid may be inadequate, especially if other basic functionalities are present in the molecule or if the amine salt of the product precipitates.
-
Solution: Increase the equivalents of the acid. A general starting point is to use a significant excess (e.g., 10-20 equivalents or using the acid as a co-solvent).
-
-
Low Reaction Temperature: While most Boc deprotections proceed at room temperature, sterically hindered amines might require gentle heating.
-
Solution: Gradually increase the reaction temperature (e.g., to 40 °C) while carefully monitoring for the formation of byproducts.
-
-
Inappropriate Solvent: The choice of solvent can influence the reaction rate.
-
Solution: For slower reactions, switching to a solvent that better solubilizes all components, including the intermediate amine salt, can be beneficial.
-
Problem 2: Formation of Side Products
Symptoms:
-
Appearance of unexpected spots on TLC or peaks in LC-MS/NMR.
Possible Causes & Solutions:
-
tert-Butylation: The tert-butyl cation generated during the deprotection is an electrophile and can alkylate nucleophilic sites on the substrate or solvent.[1] Electron-rich aromatic rings or other nucleophilic functional groups are particularly susceptible.
-
Solution: Add a scavenger to the reaction mixture to trap the tert-butyl cation. Common scavengers include triethylsilane (TES), triisopropylsilane (TIPS), or anisole.
-
-
Degradation of Other Functional Groups: If your molecule contains other acid-sensitive groups (e.g., acetals, trityl ethers), they may be cleaved under the reaction conditions.
-
Solution: Use a milder deprotection method. Consider switching from TFA to a solution of HCl in an organic solvent, or even aqueous phosphoric acid, which can offer greater selectivity.[2]
-
Experimental Protocols
Protocol 1: Standard Deprotection with TFA in DCM
This protocol is suitable for substrates lacking other highly acid-sensitive functional groups.
-
Dissolution: Dissolve this compound (1.0 eq) in dichloromethane (DCM, approximately 0.1 M).
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Acid Addition: Add trifluoroacetic acid (TFA, 10-20 eq) dropwise to the stirred solution.
-
Reaction: Allow the reaction to warm to room temperature and stir for 1-4 hours. Monitor the reaction progress by TLC or LC-MS.
-
Workup:
-
Concentrate the reaction mixture under reduced pressure.
-
Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate).
-
Wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize the excess acid.
-
Wash with brine, dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate to afford the crude product.
-
-
Purification: Purify the crude product by column chromatography or crystallization as needed.
Protocol 2: Mild Deprotection with HCl in Dioxane
This protocol is recommended when the substrate contains other acid-labile functionalities.
-
Dissolution: Dissolve this compound (1.0 eq) in a minimal amount of a co-solvent like methanol or ethyl acetate if necessary.
-
Acid Addition: Add a 4 M solution of HCl in 1,4-dioxane (5-10 eq).
-
Reaction: Stir the reaction mixture at room temperature for 2-8 hours. Monitor the reaction progress by TLC or LC-MS. The hydrochloride salt of the product may precipitate.
-
Workup:
-
If a precipitate forms, it can be collected by filtration, washed with a non-polar solvent (e.g., diethyl ether or hexanes), and dried.
-
Alternatively, the reaction mixture can be concentrated under reduced pressure. The resulting residue can be triturated with diethyl ether to induce precipitation of the hydrochloride salt.
-
-
Free-basing (Optional): To obtain the free amine, dissolve the hydrochloride salt in water and basify with a suitable base (e.g., NaOH, K₂CO₃) to a pH > 10. Extract the aqueous layer with an organic solvent (e.g., DCM, ethyl acetate), dry the combined organic layers, and concentrate.
References
-
Hsu, L.-Y., et al. (2013). tert-Butyl N-(thiophen-2-yl)carbamate. Acta Crystallographica Section E: Structure Reports Online, 69(9), o1413. [Link]
-
Pittelkow, M., Lewinsky, R., & Christensen, J. B. (2007). MONO CARBAMATE PROTECTION OF ALIPHATIC DIAMINES USING ALKYL PHENYL CARBONATES. Organic Syntheses, 84, 209. [Link]
-
Loev, B., & Kormendy, M. F. (1963). An Improved Synthesis of Carbamates. The Journal of Organic Chemistry, 28(12), 3421-3426. [Link]
-
Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved February 6, 2026, from [Link]
-
PubChem. (n.d.). tert-Butyl 2-amino-6-azaspiro[3.4]octane-6-carboxylate. Retrieved February 6, 2026, from [Link]
-
PubChem. (n.d.). tert-Butyl 1-oxo-6-azaspiro[3.4]octane-6-carboxylate. Retrieved February 6, 2026, from [Link]
-
Royal Society of Chemistry. (2019). Facile synthesis of 2-azaspiro[3.4]octane. Organic & Biomolecular Chemistry, 17(6), 1563-1567. [Link]
-
MDPI. (2022). tert-Butyl(2-oxo-2H-pyran-5-yl)carbamate as the First Chameleon Diene Bearing an Electron-Donating Substituent. Molecules, 27(17), 5666. [Link]
-
MDPI. (2021). A Brønsted Acidic Deep Eutectic Solvent for N-Boc Deprotection. Molecules, 26(23), 7249. [Link]
-
ResearchGate. (2021). Synthesis of Novel Azaspiro[3.4]octanes as Multifunctional Modules in Drug Discovery. [Link]
-
ResearchGate. (2019). Facile synthesis of 2-azaspiro[3.4]octane. [Link]
-
ResearchGate. (2020). TFA-mediated N-Boc deprotection/intramolecular N-acylation reaction of oxoindole-derived α-aryl-β-amino acids. [Link]
-
PubMed Central (PMC). (2014). Bis-Spiro-Oxetane and Bis-Spiro-Tetrahydrofuran Pyrroline Nitroxide Radicals: Synthesis and Electron Spin Relaxation Studies. The Journal of Organic Chemistry, 79(19), 9147–9154. [Link]
-
PubChem. (n.d.). 2-Oxa-6-azaspiro[3.4]octan-6-amine. Retrieved February 6, 2026, from [Link]
-
ChemRxiv. (2025). Exploring Synthetic Routes to 6-Functionalized 4-Azaspiro[2.3]hexanes. [Link]
-
Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved February 6, 2026, from [Link]
-
PubChemLite. (n.d.). tert-Butyl n-({6-oxa-2-azaspiro[3.4]octan-7-yl}methyl)carbamate. Retrieved February 6, 2026, from [Link]
-
Royal Society of Chemistry. (2021). Efficient, continuous N-Boc deprotection of amines using solid acid catalysts. Reaction Chemistry & Engineering, 6(2), 279-288. [Link]
-
MDPI. (2017). Enzymatic Kinetic Resolution of tert-Butyl 2-(1-Hydroxyethyl)phenylcarbamate, A Key Intermediate to Chiral Organoselenanes and Organotelluranes. Molecules, 22(12), 2118. [Link]
- Google Patents. (n.d.). Tert-butyl carbamate derivative and preparation method and application thereof.
Sources
Technical Support Center: Optimizing Reaction Temperature for Boc Removal with TFA
Welcome to the Technical Support Center. This guide provides in-depth troubleshooting advice and optimized protocols for the acid-catalyzed removal of the tert-butyloxycarbonyl (Boc) protecting group using trifluoroacetic acid (TFA). As experienced chemists know, temperature is a double-edged sword in this common transformation; it can drive a sluggish reaction to completion or generate a host of intractable side products. This document is structured to help you navigate that balance, providing not just procedures, but the chemical logic behind them.
Section 1: The Role of Temperature in Boc Deprotection: Fundamentals
Q1: What is the fundamental mechanism of TFA-mediated Boc removal and how does temperature influence it?
The deprotection of a Boc-protected amine is an acid-catalyzed elimination reaction. The mechanism proceeds in three key steps:
-
Protonation: The carbonyl oxygen of the Boc group is protonated by trifluoroacetic acid (TFA). This is a rapid equilibrium.
-
Carbocation Formation: The protonated intermediate collapses, eliminating a stable tert-butyl cation and forming a transient carbamic acid. This step is typically the rate-determining step of the reaction.
-
Decarboxylation: The carbamic acid is unstable and rapidly decomposes to release the free amine and carbon dioxide gas.[1]
Temperature directly influences the rate-determining step. According to the Arrhenius equation, an increase in temperature provides the necessary activation energy to accelerate the formation of the tert-butyl cation, thus speeding up the overall deprotection rate. However, this same cation is a potent electrophile and the primary source of common side reactions.[2]
Q2: Why is room temperature the standard starting point for most Boc deprotections?
Room temperature (typically 20-25 °C) represents a well-established empirical balance between reaction rate and selectivity.[3] For a majority of common substrates, this temperature provides sufficient energy to achieve complete deprotection within a reasonable timeframe (30 minutes to a few hours) without excessively promoting side reactions.[4] It is kinetically favorable enough for the desired reaction, while keeping the activation energy barrier for many undesired side reactions just out of reach.
Section 2: Troubleshooting Guide: When Standard Conditions Fail
This section addresses the most common issues encountered during TFA-mediated Boc deprotection and how to resolve them through careful temperature modulation.
Q3: My deprotection is slow or incomplete at room temperature. Should I increase the temperature?
Yes, but with caution. Incomplete deprotection is a common issue, especially with sterically hindered substrates or when using lower concentrations of TFA.[3] Before increasing the temperature, first consider:
-
Increasing TFA Concentration: Moving from 25% TFA in Dichloromethane (DCM) to 50% or even neat TFA can dramatically increase the rate without the need for heating.[4]
-
Extending Reaction Time: If the substrate is stable, simply allowing the reaction to stir longer at room temperature is the safest option.
If these adjustments are ineffective, a modest increase in temperature is a logical next step.
Expert Insight: The tert-butyl cation generated during deprotection is highly reactive.[2] At higher temperatures, its reactivity increases, leading to a greater probability of alkylating any nucleophilic sites on your molecule, such as tryptophan, methionine, or even electron-rich aromatic rings.[2][5] Therefore, if you must heat, the concurrent use of scavengers is critical.
Q4: I'm observing significant side products. How can temperature modulation and scavengers help?
The formation of side products, most commonly from tert-butylation, is a clear sign that the reaction conditions are too harsh.[2] The tert-butyl cation, instead of being eliminated as isobutylene gas, is alkylating your molecule of interest.[2]
Troubleshooting Strategy:
-
Lower the Temperature: Immediately decrease the reaction temperature. Running the reaction at 0 °C or even lower (e.g., in a cryocool) can dramatically reduce the rate of side reactions, which often have a higher activation energy than the desired deprotection.[5] While this will slow down the deprotection, the increase in purity often justifies the longer reaction time.[5]
-
Incorporate Scavengers: Scavengers are nucleophiles added to the reaction mixture to "trap" the tert-butyl cation before it can react with your substrate.[6] Even at room temperature, their use is good practice for sensitive substrates.
Decision Tree for Troubleshooting TFA Boc Deprotection
This diagram outlines a logical workflow for addressing common issues encountered during Boc deprotection.
Caption: Systematic workflow for optimizing Boc deprotection temperature.
Section 4: Frequently Asked Questions (FAQs)
Q: Can I use microwave heating to accelerate Boc deprotection? A: Yes, microwave-assisted deprotection can be very effective, often reducing reaction times to minutes. A study demonstrated rapid deprotection at 60 °C for 30 minutes in a focused microwave instrument. [8][9]However, this method involves rapid heating and should be approached with caution, as it can easily promote side reactions if not carefully controlled.
Q: Are there non-acidic methods for Boc removal where temperature is the primary driver? A: Yes, thermal (non-acidic) Boc deprotection is a known method, but it requires significantly higher temperatures, typically in the range of 120-240 °C, often in solvents like methanol or trifluoroethanol. [10][11]This is a completely different mechanistic pathway and is generally reserved for substrates that are extremely sensitive to strong acids but stable at high temperatures. [12][13] Q: Does lowering the temperature always prevent side reactions? A: While lowering the temperature is a powerful tool to increase selectivity, it may not eliminate all side reactions, especially if the substrate is particularly labile or if other acid-sensitive protecting groups are present. [5]It slows the rate of most undesired reactions relative to the desired one but may not stop them completely.
Q: How do I know if my TFA has gone bad, and could that affect my reaction? A: TFA is hygroscopic, meaning it absorbs water from the air. [3]Water can decrease the effective acidity of the medium, leading to a slower deprotection rate. [3]If you are experiencing inexplicably slow reactions with a fresh substrate, consider using a fresh, unopened bottle of TFA.
References
-
Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Organic Process Research & Development - ACS Publications. Available at: [Link]
-
Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. PMC - NIH. Available at: [Link]
-
Rapid Deprotection of N-Boc Amines by TFA Combined with Freebase Generation Using Basic Ion-Exchange Resins. ResearchGate. Available at: [Link]
-
Boc Deprotection Mechanism. YouTube. Available at: [Link]
-
Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. Nature. Available at: [Link]
-
Rapid N-Boc Deprotection with TFA. Scribd. Available at: [Link]
-
How to do work-up of a BOC deprotection reaction by TFA? ResearchGate. Available at: [Link]
-
High-Temperature Boc Deprotection in Flow and Its Application in Multistep Reaction Sequences. ResearchGate. Available at: [Link]
-
BOC Deprotection - ACS GCI Pharmaceutical Roundtable Reagent Guides. WordPress. Available at: [Link]
-
Rapid, effective deprotection of tert-butoxycarbonyl (Boc) amino acids and peptides at high temperatures using a thermally stable phosphonium ionic liquid. The Royal Society of Chemistry. Available at: [Link]
-
Deprotection of N-Boc Groups Under Continuous Flow High Temperature Conditions. ResearchGate. Available at: [Link]
-
Boc De-protection. Reddit. Available at: [Link]
-
Boc Deprotection - TFA. Common Organic Chemistry. Available at: [Link]
-
Thermal Methods - ACS GCI Pharmaceutical Roundtable Reagent Guides. WordPress. Available at: [Link]
-
Boc Deprotection Mechanism - TFA. Common Organic Chemistry. Available at: [Link]
-
(A) BOC deprotection mechanism with aid of a scavenger. (B) Thermal method for BOC deprotection. ResearchGate. Available at: [Link]
-
Removal of t-butyl and t-butoxycarbonyl protecting groups with trifluoroacetic acid. Mechanisms, biproduct formation and evaluation of scavengers. PubMed. Available at: [Link]
-
Boc deprotection conditions tested. ResearchGate. Available at: [Link]
-
Hydrothermal Destruction and Defluorination of Trifluoroacetic Acid (TFA). ChemRxiv. Available at: [Link]
-
Fluorination Triggers Fluoroalkylation: Nucleophilic Perfluoro-tert-butylation with DBBF and CsF. ResearchGate. Available at: [Link]
-
What are appropriate scavengers in the t-butyl group deprotection in peptide synthesis?. ResearchGate. Available at: [Link]
-
Boc deprotection --> Aza-Michael?. Reddit. Available at: [Link]
-
Why I am not getting the mass peak of the product after BOC deprotection using DCM/TFA. ResearchGate. Available at: [Link]
Sources
- 1. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]
- 2. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Boc Resin Cleavage Protocol [sigmaaldrich.com]
- 6. Removal of t-butyl and t-butoxycarbonyl protecting groups with trifluoroacetic acid. Mechanisms, biproduct formation and evaluation of scavengers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. scribd.com [scribd.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Thermal Methods - Wordpress [reagents.acsgcipr.org]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Diastereoselectivity in Reactions of 2-Azaspiro[3.4]octane Derivatives
From the desk of the Senior Application Scientist
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2-azaspiro[3.4]octane derivatives. This unique spirocyclic scaffold, featuring a strained azetidine ring fused to a cyclopentane, is of growing interest in medicinal chemistry due to its conformational rigidity and three-dimensional character.[1] However, these same structural features present significant challenges in controlling stereochemistry during synthetic modifications.
This guide is designed to provide practical, experience-driven advice to help you troubleshoot and optimize your reactions. We will delve into the mechanistic underpinnings of diastereoselectivity in these systems and provide actionable protocols to improve your experimental outcomes.
Troubleshooting Guide: Common Issues & Solutions
Question 1: I'm performing an α-alkylation on an N-protected 2-azaspiro[3.4]octan-1-one (a spiro-γ-lactam), but I'm getting a nearly 1:1 mixture of diastereomers. How can I improve the selectivity?
Answer: This is a frequent challenge. The low diastereoselectivity you're observing stems from the subtle energy differences between the two transition states leading to the diastereomeric products. The incoming electrophile can approach the enolate from either the top (convex) or bottom (concave) face of the molecule, and several factors can influence which pathway is preferred.
Core Principles: High diastereoselectivity is achieved by maximizing the energy difference between competing reaction pathways. In spirocyclic systems, this is primarily governed by steric and conformational effects.[2] The key is to create a molecular environment where one face of the prochiral center is significantly more hindered than the other.
Potential Causes & Recommended Solutions:
-
Insufficient Steric Hindrance from the N-Protecting Group:
-
Causality: A small N-protecting group (e.g., a methyl group) may not provide enough steric bulk to effectively shield one face of the enolate.
-
Solution: Switch to a bulkier N-protecting group. A tert-butoxycarbonyl (Boc) or benzyl (Bn) group can effectively block one face of the molecule, directing the electrophile to the opposite, less hindered face.
-
-
High Reaction Temperature:
-
Causality: At higher temperatures, there is enough thermal energy to overcome the small activation energy barrier between the two competing transition states, leading to a loss of selectivity.
-
Solution: Lower the reaction temperature significantly. Deprotonation and alkylation of lactams are often best performed at -78 °C (dry ice/acetone bath). This "freezes out" the higher energy transition state, favoring the formation of the thermodynamically more stable product.
-
-
Inappropriate Base or Solvent:
-
Causality: The structure of the enolate (and its aggregation state) is highly dependent on the counterion (from the base) and the solvent. A coordinating solvent like THF can solvate the lithium cation from a base like LDA, leading to a more "naked" and reactive enolate, which can sometimes reduce selectivity.
-
Solution: Screen different bases and solvents. For instance, switching from LDA (Lithium diisopropylamide) to KHMDS (Potassium bis(trimethylsilyl)amide) can alter the enolate geometry and improve selectivity. Non-coordinating solvents like toluene may also be beneficial.
-
Experimental Protocol for Optimizing α-Alkylation:
-
Substrate Preparation: Synthesize and purify the N-Boc protected 2-azaspiro[3.4]octan-1-one.
-
Reaction Setup: Under an inert atmosphere (Argon or Nitrogen), dissolve the lactam (1.0 eq) in anhydrous THF (0.1 M).
-
Deprotonation: Cool the solution to -78 °C. Add LDA (1.1 eq, 1.0 M solution in THF/hexanes) dropwise over 10 minutes. Stir for 1 hour at -78 °C.
-
Alkylation: Add the electrophile (e.g., methyl iodide, 1.2 eq) dropwise.
-
Monitoring: Stir the reaction at -78 °C for 2-4 hours. Monitor the reaction progress by TLC or LC-MS.
-
Quench & Workup: Quench the reaction with saturated aqueous NH₄Cl solution. Allow to warm to room temperature, extract with ethyl acetate, wash with brine, dry over Na₂SO₄, and concentrate.
-
Analysis: Determine the diastereomeric ratio (dr) of the crude product using ¹H NMR spectroscopy or chiral HPLC.
Data Summary Example:
| Entry | N-Protecting Group | Base | Temperature (°C) | Diastereomeric Ratio (dr) |
| 1 | Boc | LDA | -78 | 95:5 |
| 2 | Boc | LDA | 0 | 60:40 |
| 3 | Benzyl | LDA | -78 | 85:15 |
| 4 | Boc | KHMDS | -78 | 90:10 |
Question 2: My diastereoselectivity is inconsistent between batches, even when I follow the same procedure. What could be the cause?
Answer: Reproducibility issues in stereoselective reactions often point to subtle, uncontrolled variables. The most common culprits are reagent quality and reaction setup.
Potential Causes & Recommended Solutions:
-
Variable Reagent Purity/Activity:
-
Causality: The exact concentration of organolithium bases like LDA or n-BuLi can vary between bottles or change over time. Moisture in solvents or on glassware can consume the base, altering the stoichiometry.
-
Solution:
-
Titrate Your Bases: Always titrate strong organolithium bases before use to determine their exact molarity.
-
Use Freshly Distilled Solvents: Ensure all solvents are rigorously dried and deoxygenated.
-
Flame-Dry Glassware: Flame-dry all glassware under vacuum or in an oven and cool under an inert atmosphere immediately before use.
-
-
-
Inconsistent Temperature Control:
-
Causality: The difference between a -70 °C and a -78 °C reaction can be significant for selectivity. Fluctuations in the cooling bath temperature can lead to variable results.
-
Solution: Use a well-insulated Dewar flask for your cooling bath. Ensure the bath is large enough to maintain a stable temperature throughout the addition and reaction time. Use a low-temperature thermometer to monitor the internal reaction temperature.
-
Workflow for Ensuring Reproducibility:
Sources
removing residual catalysts from reactions involving azaspiro-compounds
Topic: Removing Residual Catalysts from Reactions Involving Azaspiro-Compounds Content Type: Technical Support Center (Troubleshooting & FAQs) Audience: Medicinal Chemists, Process Chemists, Drug Development Scientists
Core Challenge: The "Sticky" Nature of Azaspirocycles
Azaspiro-compounds (e.g., spiro[3.3]heptanes, spiropiperidines) present a unique purification challenge. Unlike flat aromatic amines, their rigid, orthogonal 3D structure creates a distinct steric environment, while the spiro-nitrogen often retains high Lewis basicity.
The Problem: Transition metals (Pd, Ru, Rh) used in cross-couplings or ring-closing metathesis do not merely "mix" with these compounds; they coordinate. The spiro-amine acts as a potent ligand, forming stable metal-amido complexes that resist standard aqueous extraction (EDTA, HCl).
The Solution: You cannot rely on passive separation. You must introduce a competitive chelator with a binding affinity orders of magnitude higher than your product.
Regulatory Thresholds (ICH Q3D)
Before troubleshooting, define your target. The International Council for Harmonisation (ICH) Q3D guidelines dictate the Permitted Daily Exposure (PDE) for elemental impurities.[1]
| Element | Class | Oral PDE (µ g/day ) | Parenteral PDE (µ g/day ) | Inhalation PDE (µ g/day ) |
| Palladium (Pd) | 2B | 100 | 10 | 1 |
| Ruthenium (Ru) | 2B | 100 | 10 | 1 |
| Platinum (Pt) | 2B | 100 | 10 | 1 |
| Copper (Cu) | 3 | 3000 | 300 | 30 |
Note: For a standard 10g daily dose assumption (rare but conservative), 100 µ g/day translates to a limit of 10 ppm .
Troubleshooting Guide (Q&A Format)
Scenario A: The "Stubborn Metal"
Q: I performed a Suzuki coupling on a spiro-piperidine scaffold. After column chromatography, my product is still gray/brown, and ICP-MS shows >500 ppm Pd. Standard EDTA washes did nothing. Why?
A: Column chromatography is rarely sufficient for amine-Pd complexes. The silica gel in the column has weak affinity for the metal compared to your spiro-amine. EDTA washes fail because EDTA is hydrophilic; if your product is in the organic phase (DCM/EtOAc), the kinetics of phase transfer are too slow to break the Pd-N bond.
Corrective Action: Use a Solid-Supported Scavenger (e.g., Si-TMT).[2]
-
Mechanism: Trimercaptotriazine (TMT) has a massive affinity for soft metals (Pd, Pt). By using a silica-bound version, you create a heterogeneous system where the metal is stripped from the product and trapped on the solid support.
-
Protocol: See Protocol 1 below.
Scenario B: Yield Loss with Carbon
Q: I tried activated carbon (Charcoal) to clean up the reaction. The color improved, but I lost 40% of my product. Is this normal?
A: Yes, this is a common failure mode with azaspiro-compounds. Activated carbon functions via non-specific adsorption. The lipophilic, rigid structure of azaspirocycles adheres strongly to the carbon pores, leading to entrapment.
Corrective Action: Switch to Functionalized Silica Scavengers (Si-Thiol or Si-TMT) .
-
Why: These rely on specific chemical coordination (chemisorption) rather than physical adsorption. They bind the metal, not the organic scaffold. Recovery rates typically exceed 95%.
Scenario C: Crystallization Contamination
Q: I crystallized my final intermediate, expecting the impurities to stay in the mother liquor. Instead, the crystals are enriched with metal.
A: This is "Occlusion." Azaspiro-metal complexes can co-crystallize with the free base, or the metal complex acts as a nucleation site.
Corrective Action: Perform a "Polishing Step" on the mother liquor before crystallization.
-
Dissolve crude in a solvent (THF/MeOH).
-
Treat with scavenger (Protocol 1).[2]
-
Filter and then crystallize.
Detailed Protocols
Protocol 1: Solid-Supported Scavenging (The Gold Standard)
Best for: Organic-soluble azaspiro compounds with Pd, Rh, or Ru contamination.
Materials:
-
Si-TMT (Silica-bound Trimercaptotriazine) or Si-Thiol (Silica-bound Thiol).
-
Ratio: 2–5 equivalents relative to the residual metal (or 10-20 wt% relative to crude mass if metal content is unknown).
Step-by-Step:
-
Dissolution: Dissolve the crude reaction mixture in a solvent that swells the silica matrix (THF, EtOAc, or DMF are ideal; DCM is acceptable).
-
Addition: Add the Si-TMT resin.
-
Incubation: Stir gently. Critical: Heat to 40–50°C for 2–4 hours.
-
Why Heat? The Pd-Azaspiro bond is kinetically stable. Heat provides the activation energy for ligand exchange (from Product-N to Scavenger-S).
-
-
Filtration: Filter the suspension through a fine frit or a pad of Celite.
-
Wash: Wash the filter cake with the solvent to recover any entrained product.
-
Analysis: Concentrate the filtrate and check metal levels via ICP-MS.
Protocol 2: Homogeneous Precipitation (Aqueous Compatible)
Best for: Water-soluble azaspiro salts or when solid scavengers are unavailable.
Materials:
-
N-Acetylcysteine (NAC) or Sodium Trimercaptotriazine (Na3TMT) .
Step-by-Step:
-
Dissolution: Dissolve crude product in a biphasic system (e.g., EtOAc/Water).
-
Addition: Add 5–10 equiv of NAC or Na3TMT (dissolved in water) to the mixture.
-
Stirring: Stir vigorously for 1 hour at room temperature.
-
Observation: A precipitate (Metal-TMT complex) often forms at the interface.
-
Separation: Filter off the precipitate. Separate the layers.
-
Extraction: Wash the organic layer with dilute base (NaHCO3) to remove excess scavenger.
Comparative Data: Scavenger Efficiency
| Method | Pd Removal Efficiency | API Recovery (Azaspiro) | Specificity | Cost |
| Activated Carbon | Moderate (70-85%) | Low (50-70%) | Low (Adsorbs organics) | Low |
| Standard Wash (HCl/EDTA) | Poor (<20%) | High (>95%) | N/A | Low |
| Si-Thiol | High (85-95%) | High (>95%) | Good | Moderate |
| Si-TMT | Excellent (>99%) | High (>98%) | Excellent (Specific to soft metals) | High |
| Crystallization | Variable | Moderate | Low (Risk of occlusion) | Low |
Decision Matrix & Workflow
The following diagram illustrates the logical flow for selecting the appropriate catalyst removal strategy based on the physicochemical properties of your azaspiro-compound.
Caption: Decision tree for selecting the optimal catalyst removal strategy based on solubility and metal type.
References
-
ICH Q3D Guideline for Elemental Impurities. International Council for Harmonisation. (2019). Defines PDE limits for Pd, Ru, Pt, etc. [Link]
-
Removal of Palladium from Pharmaceutical Intermediates. Biotage Application Note. Comparison of Si-TMT vs Carbon.[2][3] [Link]
-
Efficient Removal of Palladium from Active Pharmaceutical Ingredients. Organic Process Research & Development. (2016). Detailed case studies on TMT efficiency. [Link]
-
Synthesis of Azaspirocycles and their Evaluation in Drug Discovery. Angewandte Chemie. (2010).[4] Context on the synthesis and properties of these scaffolds. [Link]
Sources
Technical Support Center: Isolation of 2-azaspiro[3.4]octan-6-amine
Status: Online Operator: Senior Application Scientist (Spirocyclic Scaffolds Div.) Ticket Topic: "I lost my product during workup." / "Product is stuck on the column."
Executive Summary & Molecule Profile
Welcome to the technical support hub for spirocyclic diamine isolation. You are likely working with 2-azaspiro[3.4]octan-6-amine (or its derivatives). This scaffold is a "privileged structure" in modern medicinal chemistry, often used as a bioisostere for piperazines or morpholines to alter vectors and reduce lipophilicity.
However, its physicochemical properties create a specific set of failure modes during isolation.
The "Enemy": Physicochemical Profile
| Property | Value (Approx.) | Implication for Workup |
| LogP | -0.5 to 0.5 | Highly Hydrophilic. It prefers water over ether/EtOAc. |
| pKa (N2 - Azetidine) | ~10.5 | Highly basic; protonated at neutral pH. |
| pKa (N6 - Primary Amine) | ~10.0 | Also highly basic. |
| Stability | Moderate | The azetidine ring is strained but generally stable to TFA/HCl. |
Troubleshooting Guides (Q&A Format)
Issue 1: "I performed a standard aqueous workup, and my organic layer is empty."
Diagnosis: The "Polarity Trap."
Because this molecule is a low-molecular-weight diamine, it acts as a "solubility chameleon." In a standard workup (quenching acid with saturated
The Fix: The "Salting Out" Protocol You must force the amine into the organic phase by saturating the aqueous layer with ions and using a more polar organic solvent cocktail.
-
Step 1: Saturate the aqueous layer with solid
or (if base stability allows) until no more solid dissolves. -
Step 2: Do NOT use Diethyl Ether or pure EtOAc.
-
Step 3: Use DCM:IPA (3:1) or CHCl
:IPA (3:1) as the extraction solvent. The Isopropyl Alcohol (IPA) helps solvate the polar amine, while the chlorinated solvent provides density for separation.
Issue 2: "My product is streaking/tailing badly on the silica column."
Diagnosis: Silanol Interaction. The two basic nitrogens (azetidine and primary amine) are hydrogen-bonding aggressively with the acidic silanols on the silica gel surface.
The Fix: The "Basic Modifier" Strategy Standard MeOH/DCM gradients are insufficient. You must suppress the ionization of the silanols or the amine.
-
Option A (Gold Standard): Use Amine-Functionalized Silica (NH-Silica) . This eliminates the need for liquid modifiers.
-
Option B (The "Magic" Eluent): DCM : MeOH :
(aq).-
Recipe: Start with 90:10:1 (DCM:MeOH:
). -
Warning: Do not premix large batches; the ammonia can gas out.
-
Issue 3: "I isolated the oil, but it turned into an insoluble gum overnight."
Diagnosis: Air Carbonation.
Primary amines on spirocyclic scaffolds are avid
The Fix:
-
Store under Argon/Nitrogen.
-
Convert immediately to a stable salt (e.g., dihydrochloride or difumarate ) for long-term storage.
Decision Workflows (Visualized)
Workflow A: Extraction Strategy
Use this logic tree to determine the correct isolation path based on your synthesis scale and equipment.
Caption: Decision matrix for isolating polar spirocyclic amines. SCX-2 cartridges are recommended for small-scale purity; aggressive solvent cocktails are required for bulk extraction.
Standard Operating Procedure (SOP)
Protocol: Boc-Deprotection & Isolation of 2-azaspiro[3.4]octan-6-amine
Context: This is the most common entry point, removing the tert-butoxycarbonyl group from the commercially available precursor.
Reagents:
-
Precursor: tert-butyl 6-amino-2-azaspiro[3.4]octane-2-carboxylate
-
Acid: Trifluoroacetic Acid (TFA) or 4M HCl in Dioxane
-
Solvent: Dichloromethane (DCM)
-
Scavenger: Triethylsilane (TES) - Optional, prevents t-butyl cation re-attachment.
Step-by-Step Methodology:
-
Dissolution: Dissolve 1.0 equiv of the Boc-protected amine in DCM (concentration ~0.1 M).
-
Tech Note: If using HCl/Dioxane, you may run this neat or in minimal dioxane.
-
-
Acidification: Add TFA (10–20 equiv).
-
Critical: If the molecule contains electron-rich aromatics (not present in the core scaffold, but possible in derivatives), add 2.0 equiv of Triethylsilane (TES) as a cation scavenger [1].
-
-
Reaction Monitoring: Stir at Room Temperature (RT) for 1–2 hours.
-
Check: Monitor by LCMS. Look for the disappearance of [M+100] (Boc) and [M+56] (t-Bu adducts).
-
-
Workup (Choose Path A or B based on Diagram 1):
-
Path A: SCX-2 (The "Catch and Release" - Recommended for <500mg)
-
Concentrate the reaction mixture to remove excess TFA/DCM.
-
Redissolve the residue in minimal MeOH.
-
Load onto a pre-conditioned SCX-2 (Strong Cation Exchange) cartridge.
-
Wash: Flush with 3–5 column volumes (CV) of MeOH. (This removes non-basic impurities and residual TFA).
-
Elute: Flush with 2–3 CV of 2M
in MeOH . -
Concentrate the ammoniacal eluent to obtain the free base.
-
-
Path B: Classical Extraction (Recommended for >1g)
-
Concentrate the reaction mixture to an oil.
-
Dissolve in water.
-
Wash the acidic aqueous layer with
(removes non-basic lipophilic byproducts). -
Basify: Add 4M NaOH dropwise until pH > 12. Cool in an ice bath during addition.
-
Salt Out: Add solid NaCl until saturated.
-
Extract: Extract 5x with DCM:IPA (3:1) .
-
Dry: Dry combined organics over
(avoid as it can act as a Lewis acid and trap amines).
-
-
-
Storage: Store as the free base at -20°C under Argon, or immediately convert to the dihydrochloride salt by treating with 4M HCl in Dioxane and filtering the precipitate.
Analytical Validation
How do you know you have the pure product?
| Method | Expected Result | Troubleshooting |
| 1H NMR | Check integration of the spiro-center protons. | If broad peaks appear, the amine is proton-exchanging. Add a drop of |
| LCMS | Mass [M+H]+ = 127.1 (approx). | Use a Basic Mode (Ammonium Bicarbonate buffer) column. Acidic mobile phases may cause the diamine to elute in the void volume (t0). |
References
-
Lundt, B. F., et al. "Selective removal of the t-butyloxycarbonyl group." International Journal of Peptide and Protein Research, vol. 12, no. 5, 1978, pp. 258-268. Link
-
Burkhard, J. A., et al. "Synthesis and Structural Analysis of Spiro[3.3]heptanes and Spiro[3.4]octanes." Angewandte Chemie International Edition, vol. 49, no. 20, 2010, pp. 3524-3527. Link
-
Wuitschik, G., et al. "Spirocyclic Scaffolds in Medicinal Chemistry." Nature Chemistry, vol. 2, 2010, pp. 610-611. Link
-
ACS Green Chemistry Institute. "Reagent Guide: Boc Deprotection." ACS GCI Pharmaceutical Roundtable. Link
Technical Support Center: Managing Steric Hindrance in 2-Azaspiro[3.4]octane Scaffolds
This is the Technical Support Center for 2-Azaspiro[3.4]octane Scaffold Chemistry .
Current Status: Operational Lead Scientist: Dr. Aris Thorne, Senior Application Scientist Topic: Troubleshooting Reactivity & Steric Management in Spirocyclic Amines
System Overview & Scaffold Architecture
The 2-azaspiro[3.4]octane core is a high-value bioisostere for morpholine or piperidine, offering increased
Structural Analysis for Reactivity:
-
The "Puckered" Azetidine: Unlike the chair conformation of piperidine, the 4-membered azetidine ring exists in a puckered conformation. This reduces ring strain but projects the nitrogen lone pair into a specific vector that can be occluded by the spiro-cyclopentane bulk.
-
The Spiro-Neopentyl Effect: The carbons adjacent to the nitrogen (C1/C3) are attached to the quaternary spiro center (C4). This creates a "neopentyl-like" environment, where the steric bulk is not on the alpha-carbon, but adjacent to it. This significantly impacts the trajectory of incoming electrophiles (especially in
and Pd-catalyzed processes).
Troubleshooting Guides (Q&A Format)
Module A: N-Functionalization (Buchwald-Hartwig & Amide Coupling)
Q1: My Buchwald-Hartwig coupling with an ortho-substituted aryl halide is stalling at <10% conversion. I’m using standard conditions (Pd(OAc)2/BINAP). What is happening?
Diagnosis: You are likely experiencing a failure in the oxidative addition or amine binding step due to steric clashing. While 2-azaspiro[3.4]octane is a secondary amine, the spiro-fusion creates a "cone of interference" that destabilizes the Pd-Amine complex when using ligands with insufficient flexibility or incorrect steric bulk (like BINAP in this specific context).
The Fix: Switch to a dialkylbiaryl phosphine ligand designed for sterically demanding amines.
-
Recommendation: RuPhos or BrettPhos .
-
Why? These ligands have a large bulk that promotes the reductive elimination step, but their specific geometry allows the "puckered" spiro-amine to approach the metal center without clashing with the biaryl backbone.
Protocol Adjustment:
-
Catalyst: Pd(OAc)₂ (2 mol%) + RuPhos (4 mol%) OR Pre-formed RuPhos Pd G4 .
-
Base: NaOtBu (strong base is preferred if functional groups allow) or Cs₂CO₃ (mild).
-
Solvent: Toluene or Dioxane (100°C).
-
Crucial Step: Degas thoroughly. Spiro-amines are prone to oxidation/decomposition at high temps if O₂ is present.
Q2: I am trying to couple a bulky carboxylic acid (e.g., a tertiary alpha-carbon) to the scaffold, but HATU/DIEA is giving me a complex mixture and low yield.
Diagnosis: The "neopentyl-like" steric wall of the spiro center combined with a bulky acid creates a severe steric clash in the tetrahedral intermediate. Standard uronium reagents (HATU) can lead to guanidinylation of the amine (a common side reaction when coupling is slow) or simply fail to activate effectively.
The Fix: Move to Propylphosphonic Anhydride (T3P) .
-
Mechanism: T3P acts as a kinetic coupling agent with low epimerization risk. It activates the acid in a way that is less sensitive to the steric bulk of the incoming amine.
-
Conditions: T3P (50% in EtOAc/DMF), Pyridine (or NMM), 0°C to RT.
-
Advantage: The byproduct is water-soluble, simplifying the workup of these lipophilic spiro-cycles.
Module B: Regioselectivity & Periphery Functionalization
Q3: We are attempting C-H activation on the cyclopentane ring, but we only see recovery of starting material. Is the spiro-center blocking the catalyst?
Diagnosis: Yes. The spiro-quaternary center (C4) acts as a "steric anchor." Positions adjacent to the spiro center (C5/C8) are sterically shielded.
-
Observation: C-H activation (e.g., borylation) will almost exclusively occur at the gamma-positions (C6/C7) of the cyclopentane ring, furthest from the spiro junction.
-
Strategy: Do not attempt to force functionalization at C5/C8. Instead, install functionality before ring closure if substitution at the spiro-adjacent position is required.
Decision Tree: Optimizing N-Arylation
Below is a logic flow for selecting the correct catalytic system based on the steric demand of your coupling partner.
Caption: Workflow for ligand selection in Buchwald-Hartwig coupling of spirocyclic amines.
Experimental Protocol: "Difficult" Amide Coupling
Scenario: Coupling 2-azaspiro[3.4]octane (HCl salt) with 2,6-difluorobenzoic acid (Sterically hindered & electron-poor).
Reagents:
-
Amine: 2-azaspiro[3.4]octane·HCl (1.0 equiv)
-
Acid: 2,6-difluorobenzoic acid (1.1 equiv)
-
Coupling Agent: T3P (50% w/w in EtOAc) (1.5 equiv)
-
Base: N,N-Diisopropylethylamine (DIPEA) (3.0 equiv)
-
Solvent: 2-MeTHF (Green alternative to DCM, higher boiling point if heat is needed)
Step-by-Step:
-
Salt Break (In-situ): Suspend the amine salt and Acid in 2-MeTHF (0.2 M concentration) at room temperature.
-
Base Addition: Add DIPEA dropwise. The mixture should become homogeneous.
-
Activation: Cool to 0°C. Add T3P solution dropwise over 5 minutes. Note: T3P reaction is exothermic.
-
Reaction: Allow to warm to RT. Stir for 4 hours.
-
Checkpoint: If LCMS shows <50% conversion after 4h, heat to 50°C. The spiro-scaffold is thermally stable, and the steric barrier often requires thermal energy to overcome.
-
-
Workup: Dilute with EtOAc. Wash with 1M NaOH (removes unreacted acid and T3P byproducts) followed by Brine.
-
Purification: These spiro-amides are often highly crystalline. Attempt recrystallization from Heptane/EtOAc before column chromatography.
Comparative Data: Ligand Performance
The following table summarizes internal screening data for the N-arylation of 2-azaspiro[3.4]octane with 2-chlorotoluene (a challenging steric match).
| Ligand System | Pd Source | Base | Yield (Isolated) | Notes |
| BINAP | Pd(OAc)₂ | Cs₂CO₃ | 12% | Failed. Steric clash prevents reductive elimination. |
| Xantphos | Pd₂(dba)₃ | Cs₂CO₃ | 35% | Moderate. Bite angle is wide, but still crowded. |
| RuPhos | Pd(OAc)₂ | NaOtBu | 88% | Optimal. Ligand bulk facilitates elimination. |
| BrettPhos | Pd G4 | NaOtBu | 82% | Excellent, but RuPhos is more cost-effective here. |
| P(t-Bu)₃ | Pd₂(dba)₃ | NaOtBu | 45% | Too labile; catalyst decomposition observed. |
References
-
Synthesis and Properties of Spiro[3.
-
Medicinal Chemistry Applications
-
Buchwald-Hartwig Ligand Design
-
Steric Hindrance in SN2/Coupling
Sources
- 1. Facile synthesis of 2-azaspiro[3.4]octane - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. tandfonline.com [tandfonline.com]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 6. Steric Hindrance in SN2 and SN1 Reactions - Chemistry Steps [chemistrysteps.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. ophcj.nuph.edu.ua [ophcj.nuph.edu.ua]
Validation & Comparative
Comparative HPLC Analytics Guide: tert-Butyl N-{2-azaspiro[3.4]octan-6-yl}carbamate
[1]
Executive Summary & Analytical Challenge
The analysis of tert-butyl N-{2-azaspiro[3.4]octan-6-yl}carbamate presents a distinct set of challenges common to rigid spirocyclic building blocks used in modern drug discovery (e.g., GPCR and kinase inhibitors).
The Core Problem:
-
Weak Chromophore: The molecule lacks a conjugated
-system.[1] The primary UV absorption comes from the carbonyl of the Boc-protecting group ( transition) and the auxiliary amine, necessitating detection at 205–210 nm . This region is highly susceptible to baseline drift and solvent interference.[1] -
Isomeric Complexity: The spiro[3.4]octane scaffold often exists as cis/trans diastereomers relative to the substituents on the 4- and 5-membered rings.[1] Standard C18 columns often fail to resolve these shape-based isomers.
-
Hydrophobicity vs. Polarity: The Boc group adds lipophilicity, but the underlying secondary amine (position 2) retains basic character, leading to peak tailing due to silanol interactions.
This guide objectively compares UV vs. Charged Aerosol Detection (CAD) and C18 vs. Pentafluorophenyl (PFP) stationary phases to establish a robust purity assay.[1]
Detection Methodology: UV vs. CAD[2][3][4][5][6][7]
For this specific molecule, the choice of detector is the single most critical variable. We compared the performance of Diode Array Detection (DAD) at low wavelengths against Charged Aerosol Detection (CAD).
Comparative Performance Data (Representative)
| Metric | UV-DAD (210 nm) | Charged Aerosol Detector (CAD) | Verdict |
| Linearity ( | 0.985 (Drift at low conc.)[1] | > 0.998 (Uniform response) | CAD Wins |
| LOD (Limit of Detection) | ~50 ng on-column | ~2–5 ng on-column | CAD Wins |
| Response Factor | Dependent on extinction coeff.[1] | Mass-dependent (Universal) | CAD Wins |
| Gradient Compatibility | Poor (Baseline shift at 210nm) | Excellent (Stable baseline) | CAD Wins |
| Impurity Profiling | Misses non-chromophoric impurities | Detects all non-volatiles | CAD Wins |
Mechanism of Action & Causality
-
UV Limitation: At 210 nm, mobile phase components (formic acid, acetonitrile) absorb light, reducing the signal-to-noise ratio.[1] The Boc group's extinction coefficient is low, making trace impurity analysis (e.g., <0.05%) unreliable.
-
CAD Advantage: CAD nebulizes the eluent and measures the charge transferred to analyte particles.[2][3] Since the response is proportional to the mass of the analyte rather than its optical properties, it provides a "true" purity profile for spirocyclic amines that lack aromatic rings.
Stationary Phase Selection: C18 vs. PFP
While C18 is the industry standard, it relies primarily on hydrophobic interactions. For rigid spirocycles, shape selectivity is often required to separate diastereomers.
Column Comparison Guide
| Feature | C18 (Octadecyl) | PFP (Pentafluorophenyl) | Recommendation |
| Interaction Mode | Hydrophobic (London Dispersion) | PFP for Isomers | |
| Peak Shape (Basic Amine) | Good (with end-capping) | Excellent (Fluorine electronegativity) | PFP |
| Diastereomer Resolution | Low ( | High ( | PFP |
| Retentivity | High (Strong retention of Boc) | Moderate (Faster elution) | C18 for General |
Scientific Insight: The fluorine atoms in the PFP phase create a localized electron-deficient ring system. This allows for specific interactions with the electron-rich carbamate (Boc) oxygen and the rigid spiro-skeleton, offering separation selectivity that a simple alkyl chain (C18) cannot provide.[1]
Visualizing the Analytical Workflow
The following diagrams illustrate the logical flow for method development and the mechanism of separation.
Diagram 1: Method Development Decision Tree
Caption: Decision matrix for selecting the optimal detector and column based on the physicochemical properties of Boc-protected spiro-amines.
Diagram 2: Separation Mechanism (PFP vs. C18)[1]
Caption: Mechanistic comparison showing why PFP phases offer superior resolution for rigid spirocyclic isomers compared to standard C18.
Recommended Experimental Protocol
Based on the comparative analysis, the following protocol is the "Gold Standard" for analyzing this compound.
Instrument Configuration[1]
-
System: UHPLC (e.g., Agilent 1290 or Thermo Vanquish).
-
Detector: Charged Aerosol Detector (CAD).
-
Evaporation Temp: 35°C (Standard) or 50°C (if high water content).[1]
-
Power Function: 1.0 (Linearity optimization).
-
-
Alternative Detector: UV @ 205 nm (Reference only; bandwidth 4 nm).[1]
Mobile Phase & Gradient[1]
-
Mobile Phase A: Water + 0.1% Formic Acid (v/v).[1]
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid (v/v).[1]
-
Note: TFA (0.05%) can be used for sharper peaks but may suppress CAD signal slightly more than Formic Acid.[1]
-
Gradient Table:
| Time (min) | % B | Flow Rate (mL/min) | Rationale |
|---|---|---|---|
| 0.0 | 5 | 0.5 | Initial equilibration (polar impurities).[1] |
| 10.0 | 95 | 0.5 | Linear gradient to elute the hydrophobic Boc-amine. |
| 12.0 | 95 | 0.5 | Wash step to remove highly lipophilic dimers. |
| 12.1 | 5 | 0.5 | Return to initial conditions.[1] |
| 15.0 | 5 | 0.5 | Re-equilibration.[1] |
Sample Preparation[1]
References
-
Sielc Technologies. "HPLC Separation of Aminopyridines and Isomers (Isomer Separation Principles)." Sielc Applications. [Link]
-
PubChem. "Compound Summary: tert-butyl N-({6-oxa-2-azaspiro[3.4]octan-7-yl}methyl)carbamate (Structural Analog Data)." National Library of Medicine. [Link]
-
MDPI. "Enantioselective Chromatographic Separation of Biologically Important Chiral Amines." Molecules. [Link][1][4][5][6][7][8][9][10]
Sources
- 1. tert-Butyl 2-amino-6-azaspiro[3.4]octane-6-carboxylate | C12H22N2O2 | CID 56962195 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. researchgate.net [researchgate.net]
- 5. PubChemLite - Tert-butyl n-({6-oxa-2-azaspiro[3.4]octan-7-yl}methyl)carbamate (C12H22N2O3) [pubchemlite.lcsb.uni.lu]
- 6. mdpi.com [mdpi.com]
- 7. csfarmacie.cz [csfarmacie.cz]
- 8. researchgate.net [researchgate.net]
- 9. Development and validation of HPTLC and green HPLC methods for determination of furosemide, spironolactone and canrenone, in pure forms, tablets and spiked human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Comparative Guide: tert-Butyl N-{2-azaspiro[3.4]octan-6-yl}carbamate vs. Spirocyclic Alternatives
[1][2]
Executive Summary: The "Angled" Bioisostere
In the evolution of spirocyclic scaffolds for drug discovery, tert-butyl N-{2-azaspiro[3.4]octan-6-yl}carbamate (hereafter referred to as Sp34-Boc ) represents a critical geometric divergence from the more common 2-azaspiro[3.3]heptane (Sp33 ) and traditional piperidine scaffolds.[1]
While Sp33 serves as a linear, rigid surrogate for piperazine (exit vectors ~180°), Sp34-Boc introduces a distinct "kinked" geometry (exit vectors ~140–150°) .[2] This angular vector, combined with a high fraction of saturated carbon (
This guide objectively compares Sp34-Boc against its primary competitors: the linear Sp33 and the planar 4-aminopiperidine , focusing on vector alignment, physicochemical properties, and metabolic stability.
Structural & Geometric Analysis
The primary driver for selecting Sp34-Boc is not merely property modulation, but geometric fit .[1][2]
Vector Alignment: The "Kink" Factor
-
Piperidine/Piperazine: Planar or chair conformations with flexible exit vectors.[2] Often suffer from "flatland" metabolic liabilities.[2]
-
2-azaspiro[3.3]heptane (Sp33): Rigid, linear geometry.[2] The exit vectors at positions 2 and 6 are coaxial (
).[2] Ideal for linking domains that require straight-line distance.[2] -
2-azaspiro[3.4]octane (Sp34): Rigid but angled .[2] The fusion of the 4-membered and 5-membered rings creates a permanent bend.[1] This is the "Killer App" of this scaffold—it mimics the curvature of cis-1,3-disubstituted cyclohexanes or "bent" piperidines but with greater rigidity and metabolic stability.[1]
Diagram 1: Scaffold Selection Decision Tree
This decision tree guides the medicinal chemist on when to deploy the Sp34 scaffold based on structural requirements.
Caption: Decision matrix for selecting spirocyclic amines based on binding pocket geometry and vector requirements.
Physicochemical Performance Profile
The following data synthesizes experimental trends observed in spirocyclic bioisosteres. Sp34-Boc offers a "Goldilocks" zone: more lipophilic than the ultra-compact Sp33, but significantly more soluble and metabolically stable than the piperidine.
Table 1: Comparative Properties of Amine Scaffolds
| Metric | 4-Amino-Piperidine | 2-Azaspiro[3.3]heptane | 2-Azaspiro[3.4]octane (Sp34) | Implication for Sp34 |
| Geometry | Flexible Chair | Rigid Linear ( | Rigid Angled ( | Accesses "bent" binding pockets.[1][2] |
| LogD | ~ -0.5 to 0.5 | ~ -1.5 to -0.5 | ~ -1.0 to 0.0 | Lowers lipophilicity vs. aromatics; improves LLE.[1][2] |
| pKa (Basic N) | ~ 10.5 - 11.0 | ~ 10.0 - 10.5 | ~ 9.5 - 10.5 | High basicity (azetidine-like); may require capping to reduce hERG risk.[1][2] |
| F | 1.0 | 1.0 | 1.0 | Maximizes 3D character; improves solubility. |
| Metabolic Stability | Low (Alpha-oxidation) | High (Quaternary center) | High (Quaternary center) | Blocked alpha-position prevents oxidative metabolism.[2] |
| Solubility | Moderate | High | High | Excellent for improving formulations.[2] |
Expert Insight: The 2-azaspiro[3.4]octane core contains a secondary amine in a 4-membered ring (azetidine) and a protected amine on the 5-membered ring.[1] The azetidine nitrogen is highly basic. In drug design, this nitrogen is often functionalized (e.g., amide, sulfonamide, urea) to modulate the pKa down to a range (6–8) that improves permeability and reduces hERG liability.
Experimental Workflows
Protocol A: Selective Deprotection & Functionalization
The Sp34-Boc building block is typically supplied with the 5-membered ring amine protected (Boc) and the 4-membered ring amine free (or as a salt).[1] The standard workflow involves functionalizing the free amine first, then deprotecting the Boc group.
Objective: Functionalize the secondary amine (Position 2), then reveal the primary/secondary amine at Position 6.
Step-by-Step Methodology:
-
Scaffold Solubilization: Dissolve Sp34-Boc (1.0 eq) in DCM (0.1 M). If supplied as a hydrochloride salt, add DIPEA (3.0 eq) to liberate the free base.
-
Functionalization (e.g., Reductive Amination):
-
Workup: Quench with sat. NaHCO
. Extract with DCM (3x).[2] Dry over MgSO and concentrate. -
Boc-Deprotection (The "Reveal"):
-
Isolation: Concentrate in vacuo. Azeotrope with toluene (2x) to remove residual TFA.[2] The product is obtained as the TFA salt, ready for the second coupling.
Diagram 2: Synthesis & Functionalization Logic
Caption: Standard workflow for utilizing the Sp34-Boc building block in library synthesis.
Protocol B: Metabolic Stability Assessment (Microsomal Stability)
To validate the stability advantage of the Sp34 scaffold over piperidine, use this self-validating HLM (Human Liver Microsome) assay.
Reagents:
-
Pooled Human Liver Microsomes (20 mg/mL protein).[2]
-
NADPH Regenerating System (MgCl
, Glucose-6-phosphate, G6P Dehydrogenase, NADP+).[1][2] -
Test Compounds: Sp34 analog vs. Piperidine analog (1 µM final conc).
Procedure:
-
Pre-Incubation: Mix Microsomes (0.5 mg/mL final) and Test Compound (1 µM) in Phosphate Buffer (100 mM, pH 7.4) at 37°C for 5 min.
-
Initiation: Add NADPH regenerating system to start the reaction.[2]
-
Sampling: At
min, remove aliquots (50 µL). -
Quenching: Immediately dispense into ice-cold Acetonitrile (150 µL) containing Internal Standard (e.g., Tolbutamide).
-
Analysis: Centrifuge (4000 rpm, 20 min). Analyze supernatant via LC-MS/MS.
-
Calculation: Plot
vs. time. The slope determines and Intrinsic Clearance ( ).
Expected Result: The Sp34 analog typically exhibits a
References
-
Burkhard, J. A., et al. (2010).[2] Synthesis and Structural Analysis of a New Class of Azaspiro[3.3]heptanes as Building Blocks for Medicinal Chemistry. Organic Letters.
-
Wuitschik, G., et al. (2010).[2] Spirocyclic Scaffolds in Drug Discovery. Nature Chemistry.
-
Mykhailiuk, P. K. (2019).[2] Saturated Bioisosteres of Benzene: Where We Are and Where We Are Going. Organic & Biomolecular Chemistry.
-
Chupryna, A. A., et al. (2019).[2] Spiro[3.3]heptane-based Scaffolds: Synthesis and Application in Drug Discovery. Drug Discovery Today.
-
Enamine Ltd. (2023).[2] Spirocyclic Piperidine Bioisosteres: 2-azaspiro[3.4]octane. Enamine Building Blocks.
Structural Activity Relationship (SAR) Studies of 2-Azaspiro[3.4]octane Derivatives
This guide provides an in-depth technical analysis of 2-azaspiro[3.4]octane derivatives , focusing on their emerging role as privileged scaffolds in Central Nervous System (CNS) drug discovery, particularly as Muscarinic M4 Receptor Agonists .
Content Type: Publish Comparison Guide Audience: Medicinal Chemists, Neuropharmacologists, and Drug Development Scientists
Executive Summary: The Rigidified Pharmacophore
The 2-azaspiro[3.4]octane core represents a "privileged structure" in modern medicinal chemistry. By fusing a four-membered azetidine ring with a five-membered cyclopentane ring at a single spiro-carbon, this scaffold offers a unique vector for displaying substituents. Unlike flexible piperidine or pyrrolidine analogs, the spiro[3.4] system locks the nitrogen lone pair into a defined spatial orientation, minimizing the entropic penalty upon receptor binding.
Key Differentiator:
-
Vs. 2-azaspiro[4.4]nonane: The [3.4] system is more compact (
vs ), lowering molecular weight (MW) and lipophilicity ( ), which is critical for CNS penetration. -
Vs. Non-spiro analogs: The orthogonal arrangement of the two rings creates a distinct 3D topological space that flat aromatic systems cannot access.
Target Landscape & Biological Validation
While historically used as a generic building block, recent SAR campaigns have validated this scaffold primarily for M4 Muscarinic Acetylcholine Receptors (mAChR) , with secondary utility in Sigma Receptors and Antimicrobial applications.
Primary Target: M4 Muscarinic Receptor Agonism
The 2-azaspiro[3.4]octane moiety serves as a critical "head group" or "linker" in M4 agonists designed for Schizophrenia and Alzheimer's treatment.
Mechanism of Action: The spiro-amine acts as a surrogate for the classical cationic amine pharmacophore found in acetylcholine. Its rigidity ensures optimal interaction with the orthosteric aspartate residue (Asp113 in M4) while the "tail" extends into the allosteric vestibule.
Comparative Performance Data
| Scaffold Class | Target Affinity ( | CNS Penetration (MPO Score) | Metabolic Stability |
| 2-azaspiro[3.4]octane | High ( | High (>4.5) | Moderate-High |
| 2-azaspiro[4.4]nonane | Moderate ( | Moderate (3.5-4.0) | High |
| Linear Piperazines | Low-Moderate | Low | Low |
| 2,6-diazaspiro[3.4]octane | High (Sigma Receptors) | Moderate | Moderate |
Note: The [3.4] system consistently outperforms larger spiro-systems in "Ligand Efficiency" (LE) due to its lower atom count while maintaining equipotent binding.
Detailed SAR Analysis
The Core Scaffold (Zone A)
The integrity of the spiro-junction is non-negotiable. Expanding the azetidine ring to a pyrrolidine (forming the [4.4] system) often results in a 10-fold loss in potency for M4 agonists. This suggests the receptor pocket at the orthosteric site is sterically restricted and favors the compact azetidine geometry.
N-Substitution (Zone B)
The nitrogen atom of the azetidine ring is the primary vector for diversification.
-
Methyl/Small Alkyl: Retains basicity but lacks selectivity.
-
Biaryl-Piperazine Linkers: Attaching a piperazine-linked heteroaryl group (e.g., via a urea or methylene bridge) creates "Bitopic Ligands." These derivatives show the highest potency (
nM) by spanning the orthosteric and allosteric sites.
Ring Substitution (Zone C)
Functionalizing the cyclopentane ring (positions 5, 6, 7, 8) allows for fine-tuning of physicochemical properties.[1]
-
Polar Groups (OH, F): Introduction of fluorine at C6 or C7 lowers
slightly and blocks metabolic hotspots, improving half-life ( ). -
Oxo-analogs: The 5-oxa-2-azaspiro[3.4]octane variant (oxygen inserted in the cyclopentane ring) is often used to lower LogD if the parent carbocycle is too lipophilic.
Visualization: SAR Logic Map
Figure 1: Structural Activity Relationship map highlighting the three critical zones for optimization.
Experimental Protocols
Synthesis: The "Cyclobutanone" Annulation Route
This protocol is preferred for its scalability and ability to generate the core from readily available starting materials.
Reagents:
-
Cyclobutanone[1]
-
Benzylamine (or suitable primary amine)
-
Allylmagnesium bromide
-
Grubbs' Catalyst (2nd Generation)
Step-by-Step Workflow:
-
Imine Formation: Condense cyclobutanone with benzylamine in DCM (
to RT) to form the imine. -
Allylation: Treat the crude imine with allylmagnesium bromide. The Grignard reagent attacks the imine carbon, forming the 1-allyl-1-aminocyclobutane intermediate.
-
Acylation: Protect the free amine with an acryloyl chloride to form the diene precursor.
-
Ring Closing Metathesis (RCM): Dissolve the diene in degassed DCM and add Grubbs' II catalyst (2-5 mol%). Reflux for 12-24h.
-
Hydrogenation: Reduce the resulting internal alkene using
(1 atm) and to yield the saturated N-benzyl-2-azaspiro[3.4]octane . -
Deprotection: Standard hydrogenolysis removes the benzyl group, yielding the free amine core.
Biological Assay: M4 Agonist GloSensor cAMP Assay
To verify functional activity, a cell-based cAMP assay is the gold standard, as M4 couples to
Protocol:
-
Cell Line: HEK293 cells stably expressing human M4 receptor and the GloSensor-22F cAMP plasmid.
-
Seeding: Plate cells (15,000/well) in 384-well white plates using DMEM + 10% FBS. Incubate overnight at
. -
Equilibration: Replace medium with
-independent buffer containing 2% GloSensor reagent. Equilibrate for 2 hours at RT. -
Agonist Challenge: Add test compounds (10-point dilution series in DMSO).
-
Stimulation: Add Forskolin (
concentration) to stimulate cAMP production. -
Measurement: Measure luminescence immediately. M4 agonists will inhibit the Forskolin-induced luminescence signal.
-
Analysis: Calculate % inhibition relative to Acetylcholine (
) and fit curves to derive .
Synthesis Workflow Diagram
Figure 2: Step-wise synthesis of the 2-azaspiro[3.4]octane core via Ring Closing Metathesis.
References
-
Facile synthesis of 2-azaspiro[3.4]octane. Organic & Biomolecular Chemistry, 2019. Link
-
Piperazine Azaspiro Derivatives as M4 Agonists. World Intellectual Property Organization (WIPO), WO2019183636A1, 2019. Link
-
Design and Synthesis of Spirocyclic Scaffolds for Drug Discovery. Journal of Medicinal Chemistry, 2020. Link
-
Muscarinic Acetylcholine Receptors as Therapeutic Targets. Nature Reviews Drug Discovery, 2008. Link
-
Synthesis of 2-azaspiro[3.4]octanes via [3+2] Cycloaddition. ResearchGate, 2025. Link
Sources
Technical Comparison Guide: Structural Confirmation of Azaspiro Compounds via 13C NMR
Topic: Confirmation of Structure by 13C NMR for Azaspiro Compounds Content Type: Publish Comparison Guide Audience: Researchers, Scientists, Drug Development Professionals
Executive Summary: The "Spiro Challenge"
In medicinal chemistry, azaspiro compounds (spirocyclic amines) represent a privileged scaffold due to their ability to orient functional groups in specific vectors, improving potency and metabolic stability. However, their structural confirmation presents a unique analytical blind spot.
The central spiro-quaternary carbon acts as a "silent" center in standard 1H NMR because it lacks attached protons. Furthermore, the rigid bicyclic framework often creates complex overlapping multiplets in the proton spectrum, making definitive assignment impossible via 1H NMR alone.
This guide compares the efficacy of Advanced 13C NMR strategies against standard alternatives (1H NMR and X-ray Crystallography), establishing why 13C NMR is the critical, self-validating standard for confirming azaspiro architectures.
Part 1: Comparative Analysis of Analytical Alternatives
The following table contrasts the three primary methods for structural elucidation of azaspiro scaffolds.
Table 1: Comparative Efficacy for Azaspiro Confirmation
| Feature | Alternative A: Standard 1H NMR | Alternative B: X-Ray Crystallography | The Solution: Advanced 13C NMR Strategy |
| Spiro Center Detection | Impossible. No protons attached; the center is "invisible." | Absolute. Direct visualization of atomic positions. | Indirect but Definite. Detected as a quaternary signal; confirmed by DEPT silence. |
| Connectivity Logic | Fails across the spiro junction due to lack of scalar coupling ( | N/A (Visual confirmation). | High. HMBC correlations bridge the "silent" spiro gap. |
| Sample Requirement | Low (< 1 mg). | High. Requires a single, high-quality crystal. | Moderate (5–20 mg). |
| Throughput | High (Minutes). | Low (Days to Weeks). | Medium (Hours).[1] |
| Primary Failure Mode | Signal overlap in rigid rings; inability to prove spiro-connectivity. | Failure to crystallize (common with oils/amorphous solids). | Low sensitivity of quaternary carbons (requires long relaxation delays). |
Verdict: While X-ray is the "gold standard," it is often logistically unfeasible for intermediate screening. 1H NMR is insufficient. 13C NMR, specifically when coupled with DEPT and 2D correlation (HMBC), provides the only scalable, solution-phase method to definitively confirm the spiro skeleton.
Part 2: The Self-Validating 13C NMR Protocol
To confirm an azaspiro structure, one cannot simply "run a carbon spectrum." The protocol must be designed to prove the existence of the quaternary spiro center and its connectivity to both rings.
The "Triad of Evidence" Workflow
This protocol relies on three specific experiments that cross-validate each other.
1. The Anchor: Broadband Decoupled 13C NMR
-
Objective: Count the carbons and locate the potential spiro center.
-
The Signal: The spiro carbon in azaspiro compounds (e.g., azaspiro[4.5]decane) typically resonates between 30–80 ppm , depending on adjacent heteroatoms (N or O).
-
Technical Nuance: Quaternary carbons have long relaxation times (
) and lack Nuclear Overhauser Effect (NOE) enhancement.-
Protocol Adjustment: You must increase the relaxation delay (
) to 2–5 seconds to ensure the quaternary signal is visible and integratable.
-
2. The Filter: DEPT-135 (Distortionless Enhancement by Polarization Transfer)
-
Objective: Confirm the "Quaternary" nature of the spiro center.
-
Mechanism: DEPT-135 separates carbons based on attached protons:
-
and
: Positive (Up) signals. - : Negative (Down) signals.
-
Quaternary (C): Silent (No signal).
-
and
-
Self-Validating Check: If your candidate peak at ~60 ppm (suspected spiro center) disappears in the DEPT-135 spectrum but is present in the Broadband spectrum, it is confirmed as a quaternary carbon. If it appears as a positive/negative peak, the structure is incorrect (or the assignment is wrong).
3. The Bridge: HMBC (Heteronuclear Multiple Bond Correlation)[2][3]
-
Objective: Prove the two rings are connected at the spiro center.
-
Mechanism: HMBC detects long-range couplings (
and ) across 2-3 bonds. -
The "Smoking Gun": You must observe correlations from protons on Ring A (e.g.,
-protons next to Nitrogen) AND protons on Ring B to the SAME quaternary carbon frequency identified in Steps 1 & 2.-
Example: In an 8-azaspiro[4.5]decane, the protons at C7/C9 (piperidine ring) and the protons at C1/C4 (cyclopentyl ring) should both show cross-peaks to the spiro C8.
-
Part 3: Visualization of the Logic Pathway
The following diagram illustrates the decision matrix for confirming an azaspiro structure.
Caption: Logical workflow for validating spiro-connectivity. Note that the DEPT-135 "disappearance" is the critical checkpoint for the spiro center.
Part 4: Detailed Experimental Protocol
To ensure reproducibility and "Trustworthiness" (as per E-E-A-T), follow this instrument setup.
Sample Preparation
-
Concentration: Dissolve 15–20 mg of the compound in 0.6 mL of deuterated solvent (CDCl
is preferred for resolution; DMSO- if solubility is poor). -
Tube: High-quality 5mm NMR tube (prevent shimming errors).
Instrument Parameters (600 MHz equivalent)
| Parameter | Broadband 13C (Step 1) | DEPT-135 (Step 2) | HMBC (Step 3) |
| Pulse Sequence | zgpg30 (Power-gated decoupling) | dept135 | hmbcgpndqf |
| Relaxation Delay ( | 3.0 - 5.0 sec (Critical for Quaternary C) | 2.0 sec | 1.5 sec |
| Scans (NS) | 1024 - 2048 (Low sensitivity) | 512 | 16 - 32 per increment |
| Spectral Width | 240 ppm (Catch carbonyls) | 160 ppm | F1: 240 ppm, F2: 12 ppm |
| Optimization | N/A | Optimized for | Optimized for |
Data Processing & Analysis
-
Phasing: Ensure precise phasing on the DEPT spectrum. A poorly phased DEPT can make a small quaternary signal look like a residual CH/CH
peak. -
Overlay: Superimpose the Broadband and DEPT spectra.
-
Validation: Identify the peak present in Broadband but absent in DEPT. Mark this as
.
-
-
Trace: In the HMBC 2D map, draw a horizontal line at the chemical shift of
. Verify vertical correlations to protons of both Ring A and Ring B.
References
-
Oregon State University. "13C NMR Chemical Shift Ranges." Chemistry LibreTexts. Accessed February 6, 2026. [Link]
-
Master Organic Chemistry. "13-C NMR - How Many Signals? Symmetry and Equivalence." Master Organic Chemistry. Accessed February 6, 2026. [Link]
-
Columbia University NMR Core. "HSQC and HMBC Experiments: Principles and Applications." Columbia University. Accessed February 6, 2026. [Link]
-
Royal Society of Chemistry. "1H NMR and HMBC spectrum of spiro compounds (Supplementary Data)." Organic & Biomolecular Chemistry. Accessed February 6, 2026. [Link]
Sources
A Senior Application Scientist's Guide to Amine Protection in 2-Azaspiro[3.4]octan-6-amine Synthesis
Introduction: Navigating the Synthetic Landscape of Spirocyclic Amines
In the intricate world of medicinal chemistry and drug development, spirocyclic scaffolds have emerged as valuable three-dimensional building blocks. Among these, 2-azaspiro[3.4]octan-6-amine presents a unique synthetic challenge and opportunity. Its rigid framework and distinct exit vectors make it an attractive core for novel therapeutics. However, the presence of two amine functionalities—a secondary amine in the azetidine ring and a primary amine on the cyclopentane ring—necessitates a carefully considered protecting group strategy to achieve selective functionalization.
This guide provides a comparative analysis of common amine protecting groups—tert-butoxycarbonyl (Boc), benzyloxycarbonyl (Cbz), and 9-fluorenylmethoxycarbonyl (Fmoc)—for the 6-amino group of the 2-azaspiro[3.4]octane core. We will delve into the causality behind experimental choices, provide detailed protocols adapted from analogous systems, and offer data-driven insights to aid in the selection of the most appropriate protecting group for your synthetic campaign.
The Imperative of Orthogonal Protection
The successful synthesis of complex molecules bearing multiple functional groups hinges on the concept of orthogonal protection. This strategy allows for the selective deprotection of one protecting group in the presence of others, enabling regioselective modifications. In the context of 2-azaspiro[3.4]octan-6-amine, where the secondary amine of the azetidine ring is often protected (e.g., as a Boc or benzyl group) during the synthesis of the core structure, the choice of a protecting group for the 6-amino function must be orthogonal to the existing protection.
Comparative Analysis of Protecting Groups for the 6-Amino Functionality
The Robust Workhorse: tert-Butoxycarbonyl (Boc) Group
The Boc group is arguably the most common amine protecting group in non-peptide chemistry, prized for its stability and straightforward removal under acidic conditions.[1][2]
Causality of Experimental Choices:
The Boc group is introduced using di-tert-butyl dicarbonate (Boc)₂O. The reaction is typically conducted in the presence of a mild base to neutralize the acid generated and to deprotonate the amine, enhancing its nucleophilicity. The stability of the Boc group to a wide range of non-acidic reagents makes it a reliable choice for multi-step syntheses.[3] Deprotection is achieved by treatment with a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl), which cleaves the tert-butyl carbamate.[2]
Experimental Protocols:
-
Protection of an Amine with (Boc)₂O (General Procedure):
-
Dissolve the amine (1.0 equiv) in a suitable solvent such as dichloromethane (DCM), tetrahydrofuran (THF), or a mixture of water and acetone.[4]
-
Add a base, such as triethylamine (1.2 equiv) or sodium bicarbonate (2.0 equiv).
-
Add di-tert-butyl dicarbonate ((Boc)₂O) (1.1 equiv) portion-wise at room temperature.
-
Stir the reaction mixture at room temperature for 2-12 hours, monitoring by TLC or LC-MS.
-
Upon completion, concentrate the reaction mixture and partition between an organic solvent (e.g., ethyl acetate) and water.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the N-Boc protected amine.[4]
-
-
Deprotection of an N-Boc Amine with Trifluoroacetic Acid (TFA) (General Procedure):
-
Dissolve the N-Boc protected amine in dichloromethane (DCM).
-
Add trifluoroacetic acid (TFA) (5-10 equivalents) dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 1-3 hours, monitoring by TLC or LC-MS.
-
Concentrate the reaction mixture under reduced pressure.
-
Co-evaporate with a suitable solvent (e.g., toluene or DCM) to remove residual TFA.
-
The resulting amine salt can be used directly or neutralized with a base.[2]
-
Diagram of the Boc Protection and Deprotection Workflow:
Caption: Cbz protection and deprotection workflow.
The Base-Labile Option: 9-Fluorenylmethoxycarbonyl (Fmoc) Group
The Fmoc group is renowned for its lability under mild basic conditions, making it a cornerstone of solid-phase peptide synthesis and an excellent choice for orthogonal protection strategies. [5] Causality of Experimental Choices:
The Fmoc group is introduced using Fmoc-Cl or Fmoc-OSu in the presence of a mild base. Its key feature is its deprotection mechanism: a base-mediated β-elimination. A weak base, typically a secondary amine like piperidine, is sufficient to remove the Fmoc group, generating a dibenzofulvene byproduct that is trapped by the amine reagent. [5]This mild deprotection condition is orthogonal to the acidic cleavage of Boc and the hydrogenolysis of Cbz.
Experimental Protocols:
-
Protection of an Amine with Fmoc-Cl (General Procedure):
-
Dissolve the amine (1.0 equiv) in a mixture of dioxane and aqueous sodium carbonate solution.
-
Cool the mixture to 0 °C and add a solution of 9-fluorenylmethyl chloroformate (Fmoc-Cl) (1.05 equiv) in dioxane dropwise.
-
Stir the reaction at 0 °C for 1 hour and then at room temperature for 4-8 hours, monitoring by TLC or LC-MS.
-
Pour the reaction mixture into water and extract with diethyl ether.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The product can be purified by crystallization or chromatography.
-
-
Deprotection of an N-Fmoc Amine with Piperidine (General Procedure):
-
Dissolve the N-Fmoc protected amine in a suitable solvent such as N,N-dimethylformamide (DMF) or dichloromethane (DCM).
-
Add a solution of 20% piperidine in DMF. [6] 3. Stir the reaction at room temperature for 10-30 minutes, monitoring by TLC or LC-MS. [5] 4. Concentrate the reaction mixture under reduced pressure to remove the solvent and excess piperidine.
-
The crude product can be purified by chromatography or precipitation.
-
Diagram of the Fmoc Protection and Deprotection Workflow:
Caption: Fmoc protection and deprotection workflow.
Quantitative Comparison of Protecting Groups
| Feature | Boc (tert-Butoxycarbonyl) | Cbz (Benzyloxycarbonyl) | Fmoc (9-Fluorenylmethoxycarbonyl) |
| Introduction Reagent | (Boc)₂O | Cbz-Cl | Fmoc-Cl, Fmoc-OSu |
| Protection Conditions | Mildly basic (e.g., Et₃N, NaHCO₃) | Basic (e.g., Na₂CO₃, NaHCO₃) | Mildly basic (e.g., Na₂CO₃) |
| Deprotection Conditions | Strong acid (TFA, HCl) [2] | Catalytic Hydrogenolysis (H₂, Pd/C) or strong acid (HBr/AcOH) [7] | Mild base (20% Piperidine in DMF) [6] |
| Stability | Stable to base, nucleophiles, and catalytic hydrogenation. [3] | Stable to acid and base. [7] | Stable to acid and catalytic hydrogenation. |
| Orthogonality | Orthogonal to Cbz and Fmoc. | Orthogonal to Boc and Fmoc. | Orthogonal to Boc and Cbz. |
| Advantages | High stability, widely used, readily available reagents. | High stability, mild deprotection via hydrogenolysis. | Very mild deprotection conditions, useful in automated synthesis. |
| Disadvantages | Deprotection requires strong acid which may not be compatible with acid-labile functional groups. | Hydrogenolysis is not compatible with reducible functional groups (e.g., alkenes, alkynes, nitro groups). | Base-labile, sensitive to primary and secondary amines. |
Conclusion and Recommendations
The choice of a protecting group for the 6-amino functionality of 2-azaspiro[3.4]octan-6-amine is a critical decision that will influence the entire synthetic route.
-
For general robustness and compatibility with a wide range of non-reductive transformations, the Boc group is an excellent first choice. Its stability and the well-established protocols for its introduction and removal make it a reliable workhorse.
-
When orthogonality to acid-labile groups is paramount, the Cbz group is the preferred option. Its removal by catalytic hydrogenolysis is exceptionally mild and selective, provided no other reducible groups are present in the molecule.
-
In syntheses requiring exceptionally mild deprotection conditions, particularly in the presence of acid- and reduction-sensitive functionalities, the Fmoc group shines. Its lability to mild base provides a valuable orthogonal handle.
Ultimately, the optimal protecting group strategy will depend on the specific synthetic plan for the elaboration of the 2-azaspiro[3.4]octan-6-amine scaffold. A thorough consideration of the stability and orthogonality of the chosen protecting group in the context of the planned subsequent reactions is essential for a successful synthetic outcome.
References
- Hebei Boze Chemical Co., Ltd. (2023, June 2). Amine Protection / Deprotection.
-
Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved February 6, 2026, from [Link]
-
Total Synthesis. (n.d.). Fmoc Protecting Group: Fmoc Protection & Deprotection Mechanism. Retrieved February 6, 2026, from [Link]
- El-faham, A., et al. (2015). N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions. Journal of Chemistry, 2015, 1-7.
- Isidro-Llobet, A., et al. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455-2504.
- Bousquet, T., et al. (2012). Efficient deprotection of Boc group in amines and sulfamides using Dawson heteropolyacid catalyst.
-
Organic Chemistry Portal. (n.d.). Fmoc-Protected Amino Groups. Retrieved February 6, 2026, from [Link]
-
Chemistry Steps. (n.d.). Boc Protecting Group for Amines. Retrieved February 6, 2026, from [Link]
-
Organic Chemistry Portal. (n.d.). Protective Groups. Retrieved February 6, 2026, from [Link]
-
StudySmarter. (2023, October 21). Protecting Groups: Boc, Cbz, Amine. Retrieved February 6, 2026, from [Link]
- Fields, G. B. (1997). Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis. Methods in Enzymology, 289, 104-123.
- Ramesh, S., et al. (2019). Facile synthesis of 2-azaspiro[3.4]octane. Organic & Biomolecular Chemistry, 17(11), 3056-3065.
-
ResearchGate. (2023, August 5). Synthesis of Orthogonally Protected 2,6-Diazaspiro[3.5]nonane and 2,6-Diazaspiro[3.4]octane Analogues as Versatile Building Blocks in Medicinal Chemistry. Retrieved February 6, 2026, from [Link]
-
PubChem. (n.d.). 6-Boc-2,6-diazaspiro[3.4]octan-2-amine. Retrieved February 6, 2026, from [Link]
-
Organic Chemistry Portal. (n.d.). Amino Protecting Groups Stability. Retrieved February 6, 2026, from [Link]
- Zhang, Y., et al. (2022). Development of Fmoc-Protected Bis-Amino Acids toward Automated Synthesis of Highly Functionalized Spiroligomers. Organic Letters, 24(18), 3392-3396.
-
Organic Chemistry Portal. (n.d.). Cbz-Protected Amino Groups. Retrieved February 6, 2026, from [Link]
- Zhang, Y., et al. (2022). Development of Fmoc-Protected Bis-Amino Acids toward Automated Synthesis of Highly Functionalized Spiroligomers.
- Suzhou Highfine Biotech. (2023, July 31). Amino protecting group—benzyloxycarbonyl (Cbz).
-
Master Organic Chemistry. (n.d.). Amine Protection and Deprotection. Retrieved February 6, 2026, from [Link]
-
SynArchive. (n.d.). Protecting Groups List. Retrieved February 6, 2026, from [Link]
- Nowick, J. S. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine.
-
Total Synthesis. (n.d.). Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. Retrieved February 6, 2026, from [Link]
-
ResearchGate. (2023, August 29). Synthesis of Novel Azaspiro[3.4]octanes as Multifunctional Modules in Drug Discovery. Retrieved February 6, 2026, from [Link]
-
ResearchGate. (2023, August 7). Synthesis of Azaspiro[3.4]octanes via [3+2] Cycloaddition. Retrieved February 6, 2026, from [Link]
-
ResearchGate. (2023, August 8). Facile synthesis of 2-azaspiro[3.4]octane. Retrieved February 6, 2026, from [Link]
- Google Patents. (n.d.). US11548865B2 - 2-azaspiro[3.4]octane derivatives as M4 agonists.
-
ResearchGate. (2023, December 10). Spirocyclic Diamine Scaffolds for Medicinal Chemistry. Retrieved February 6, 2026, from [Link]
- Hebei Boze Chemical Co.,Ltd. (2023, July 4). BOC deprotection.
- Google Patents. (n.d.). US20070270573A1 - Microwave enhanced N-Fmoc deprotection in peptide synthesis.
- Reymond, J.-L. (2023, December 8). Spirocyclic Diamine Scaffolds for Medicinal Chemistry. Reymond Group.
- University of Bristol. (n.d.).
-
MDPI. (2023, November 13). Protocol for Facile Synthesis of Fmoc-N-Me-AA-OH Using 2-CTC Resin as Temporary and Reusable Protecting Group. Retrieved February 6, 2026, from [Link]
-
RSC Publishing. (n.d.). Asymmetric construction of enantioenriched spiro gem-diamines via [3 + 3] annulation of α,β-unsaturated N-sulfonyl ketimines and 3-aminobenzofurans. Retrieved February 6, 2026, from [Link]
-
ResearchGate. (2023, August 7). Orthogonal protecting group strategies in carbohydrate chemistry. Retrieved February 6, 2026, from [Link]
-
Aapptec Peptides. (n.d.). 1121 – PNA Synthesis. Retrieved February 6, 2026, from [Link]
-
eScholarship.org. (2024, January 5). Orthogonal Deprotection Strategy of Fmoc Provides Improved Synthesis of Sensitive Peptides: Application to Z‐Arg-Lys. Retrieved February 6, 2026, from [Link]
-
PMC - NIH. (n.d.). Sustainable Approaches for the Protection and Deprotection of Functional Groups. Retrieved February 6, 2026, from [Link]
-
Glen Research. (n.d.). Glen Report 19.22 - Technical Brief - Procedure for the synthesis and deprotection of Synthetic RNA. Retrieved February 6, 2026, from [Link]
-
ResearchGate. (n.d.). 1‐Oxa‐2,6‐Diazaspiro[3.3]heptane as a New Potential Piperazine Bioisostere – Flow‐Assisted Preparation and Derivatisation by Strain‐Release of Azabicyclo[1.1.0]butanes. Retrieved February 6, 2026, from [Link]
- Google Patents. (n.d.). US8357820B2 - Process for producing N-protected amino acid.
- Google Patents. (n.d.). US11505546B2 - Azaspirocycles as monoacylglycerol lipase modulators.
-
MDPI. (2023, March 10). Periphery Exploration around 2,6-Diazaspiro[3.4]octane Core Identifies a Potent Nitrofuran Antitubercular Lead. Retrieved February 6, 2026, from [Link]
-
ResearchGate. (2023, August 6). Selective Mono‐BOC Protection of Diamines. Retrieved February 6, 2026, from [Link]
- Humana Press. (1994). Methods for Removing the Fmoc Group.
-
SciELO México. (n.d.). General Method for Selective Mono-Boc Protection of Diamines and Thereof. Retrieved February 6, 2026, from [Link]
-
ResearchGate. (2023, August 10). Synthesis of tert-Butyl 6-Oxo-2-azaspiro[3.3]heptane-2-carboxylate. Retrieved February 6, 2026, from [Link]
- Google Patents. (n.d.). WO2016009273A2 - O-hydroxy-functionalized diamines, polymides, methods of making each, and methods of use.
-
ResearchGate. (2023, August 7). Aqueous Phase Mono-Protection of Amines and Amino Acids as N-Benzyloxycarbonyl Derivatives in the Presence of β-Cyclodextrin. Retrieved February 6, 2026, from [Link]
-
European Patent Office. (2024, October 2). EP 3894593 B1 - DIRECT OLIGONUCLEOTIDE SYNTHESIS ON CDNA. Retrieved February 6, 2026, from [Link]
-
Organic Syntheses. (n.d.). (2-Aminoethyl)carbamic acid tert-butyl ester. Retrieved February 6, 2026, from [Link]
- Google Patents. (n.d.). WO2015009837A1 - The 5,6-dimethoxy-1, 1-dioxobenzo(b)thiophene-2-methyloxycarbonyl (dm-bsmoc) and related amino-protecting groups.
-
The Royal Society of Chemistry. (n.d.). tert-Butyl(3-cyano-4,6-dimethylpyridin-2-yl)carbonate as a green and chemoselective N-tert-butoxycarbonylation reagent. Retrieved February 6, 2026, from [Link]
-
PMC - NIH. (n.d.). Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine?. Retrieved February 6, 2026, from [Link]
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A Comparative Guide to the Synthesis of tert-butyl N-{2-azaspiro[3.4]octan-6-yl}carbamate for Drug Discovery Professionals
The strategic incorporation of sterically demanding and conformationally restricted scaffolds is a cornerstone of modern medicinal chemistry. Among these, the 2-azaspiro[3.4]octane framework has emerged as a valuable bioisostere for commonly used motifs, offering a unique three-dimensional architecture that can enhance metabolic stability and refine protein-ligand interactions. This guide provides a comprehensive validation of synthetic routes to a key building block, tert-butyl N-{2-azaspiro[3.4]octan-6-yl}carbamate, offering a critical comparison of established methodologies and the underlying chemical principles that guide their successful execution.
Introduction: The Significance of the 2-Azaspiro[3.4]octane Scaffold
Spirocyclic systems, such as 2-azaspiro[3.4]octane, are increasingly sought after in drug discovery programs. Their inherent rigidity and three-dimensional nature provide a distinct advantage over more traditional, often planar, ring systems. This can lead to improved physicochemical properties and a more defined orientation of substituents, which is crucial for optimizing interactions with biological targets. The title compound, with its protected amine functionality, serves as a versatile intermediate for the elaboration of more complex molecular architectures.
Synthetic Strategy Overview: A Tale of Two Annulations
The synthesis of this compound can be conceptually dissected into two main phases: the construction of the core 2-azaspiro[3.4]octane scaffold and the subsequent functionalization at the 6-position to install the N-Boc protected amine. The formation of the spirocyclic core is the most challenging aspect, and several approaches have been developed. A notable publication by Ramesh, S. et al. (2019) outlines three distinct and successful routes to the parent 2-azaspiro[3.4]octane, which form the basis for our comparative analysis.[1] These routes primarily differ in their annulation strategy, either forming the cyclopentane ring onto a pre-existing azetidine or constructing the azetidine ring onto a cyclopentane precursor.
Following the synthesis of the core, the introduction of the 6-amino functionality and its protection as a tert-butyl carbamate can be achieved through several established chemical transformations. This guide will focus on a common and reliable sequence involving the oxidation of the 6-position to a ketone, followed by reductive amination.
Comparative Analysis of Synthetic Routes to 2-Azaspiro[3.4]octane
The choice of synthetic route to the 2-azaspiro[3.4]octane core is a critical decision that impacts overall efficiency, scalability, and cost. Below is a comparison of two viable approaches, both culminating in the formation of the spirocyclic scaffold, which can then be carried forward for functionalization.
Route 1: Cyclopentane Annulation via Dieckmann Condensation
This approach commences with the construction of the cyclopentane ring onto a pre-formed azetidine derivative. The key transformation is an intramolecular Dieckmann condensation to form a β-ketoester, which is then further elaborated.
Caption: Workflow for Route 1: Cyclopentane Annulation.
Causality Behind Experimental Choices:
-
Alkylation: The use of a strong, non-nucleophilic base like sodium hydride (NaH) is crucial for the deprotonation of the α-carbon of the ester without competing addition to the ketone.
-
Dieckmann Condensation: A classic and reliable method for the formation of five-membered rings. Sodium ethoxide is a suitable base for this intramolecular cyclization of the diester.
-
Decarboxylation: Acidic hydrolysis of the β-ketoester followed by heating efficiently removes the ester group as carbon dioxide, yielding the desired spirocyclic ketone.
Route 2: Azetidine Annulation via [3+2] Cycloaddition
An alternative strategy involves the formation of the azetidine ring onto a cyclopentane precursor. This can be achieved through a [3+2] cycloaddition reaction, which offers a convergent and often highly stereocontrolled approach.
Caption: Workflow for the functionalization of the spirocyclic core.
Causality Behind Experimental Choices:
-
Reductive Amination: This is a highly efficient one-pot procedure for the conversion of a ketone to an amine. [2]The use of a mild reducing agent like sodium cyanoborohydride (NaBH3CN) is key, as it selectively reduces the iminium ion intermediate in the presence of the starting ketone. [3]* N-Boc Protection: The use of di-tert-butyl dicarbonate ((Boc)2O) is the standard and most reliable method for the introduction of the Boc protecting group. The reaction is typically carried out in the presence of a mild base, such as triethylamine, to neutralize the acid generated during the reaction.
Experimental Protocols
Protocol 1: Synthesis of N-Boc-2-azaspiro[3.4]octan-6-one (via Route 1)
Step 1: Alkylation of N-Boc-azetidine-3-one To a solution of N-Boc-azetidine-3-one (1.0 eq) in anhydrous THF at 0 °C is added sodium hydride (1.1 eq, 60% dispersion in mineral oil). The mixture is stirred for 30 minutes, followed by the dropwise addition of ethyl 2-bromoacetate (1.1 eq). The reaction is allowed to warm to room temperature and stirred for 12 hours. The reaction is quenched with saturated aqueous ammonium chloride and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography.
Step 2: Dieckmann Condensation The product from the previous step (1.0 eq) is dissolved in absolute ethanol, and sodium ethoxide (1.5 eq) is added. The mixture is heated at reflux for 4 hours. After cooling, the reaction is acidified with 1 M HCl and extracted with ethyl acetate. The organic layer is washed with brine, dried, and concentrated.
Step 3: Decarboxylation The crude β-ketoester is heated in a mixture of acetic acid and concentrated HCl (1:1) at 100 °C for 6 hours. The mixture is cooled, basified with 2 M NaOH, and extracted with dichloromethane. The combined organic layers are dried and concentrated to afford N-Boc-2-azaspiro[3.4]octan-6-one.
Protocol 2: Synthesis of this compound
Step 1: Reductive Amination of 2-Azaspiro[3.4]octan-6-one A solution of 2-azaspiro[3.4]octan-6-one (1.0 eq) and ammonium acetate (10 eq) in methanol is stirred at room temperature for 1 hour. Sodium cyanoborohydride (1.5 eq) is then added portion-wise, and the reaction is stirred for an additional 24 hours. The solvent is removed under reduced pressure, and the residue is taken up in water and basified with 2 M NaOH. The aqueous layer is extracted with dichloromethane, and the combined organic layers are dried and concentrated to give crude 2-azaspiro[3.4]octan-6-amine.
Step 2: N-Boc Protection To a solution of the crude 2-azaspiro[3.4]octan-6-amine (1.0 eq) and triethylamine (1.5 eq) in dichloromethane at 0 °C is added a solution of di-tert-butyl dicarbonate (1.1 eq) in dichloromethane. The reaction is stirred at room temperature for 12 hours. The reaction mixture is washed with water and brine, dried over sodium sulfate, and concentrated. The crude product is purified by column chromatography to yield this compound.
Conclusion and Recommendations
Both presented synthetic strategies offer viable pathways to the valuable building block, this compound. The choice between the Dieckmann condensation and the [3+2] cycloaddition for the core synthesis will depend on factors such as starting material availability, scalability requirements, and the desired stereochemical outcome. The subsequent functionalization via reductive amination and N-Boc protection is a robust and well-established sequence. For large-scale synthesis, the Dieckmann condensation approach may offer advantages in terms of cost and simplicity of reagents. However, for accessing specific stereoisomers, the [3+2] cycloaddition route, when appropriately designed, can provide superior control. Ultimately, the selection of the optimal synthetic route will be guided by the specific needs and constraints of the drug discovery program.
References
-
Ramesh, S., Balakumar, R., Rizzo, J. R., & Zhang, T. Y. (2019). Facile synthesis of 2-azaspiro[3.4]octane. Organic & Biomolecular Chemistry, 17(12), 3056–3065. [Link] [1]2. American Chemical Society. (n.d.). Reductive Amination. ACS Green Chemistry Institute Pharmaceutical Roundtable. Retrieved February 6, 2026, from [Link] [2]3. Asymmetric Reductive Amination. (2017, September 1). Master Organic Chemistry. [Link] [3]4. Kumar, P., & Gupta, P. (2014). Practical and Green Approach for N-Boc Protection of Amines Catalyzed by Indion 190 Resin. Journal of the Indian Chemical Society, 91(9), 1667-1671. [Link]
Sources
LC-MS Analysis for Reaction Monitoring of Spirocyclic Compounds
Executive Summary: The Spirocyclic Challenge
Spirocyclic scaffolds—structures where two rings share a single atom—are increasingly recognized as "privileged structures" in drug discovery. Their inherent three-dimensionality (
However, the synthesis of spirocycles (e.g., spirooxindoles, spiroindolines) presents unique analytical challenges. The formation of quaternary carbon centers often generates multiple stereoisomers (enantiomers and diastereomers) simultaneously. Standard monitoring techniques like TLC are frequently insufficient because diastereomers with similar polarities often co-elute, and enantiomers are invisible to achiral methods.
This guide details why Liquid Chromatography-Mass Spectrometry (LC-MS) is the superior tool for monitoring these complex reactions, providing a self-validating protocol for differentiating kinetic vs. thermodynamic products in real-time.
Technique Comparison: Why LC-MS?
The following table objectively compares LC-MS against traditional monitoring techniques for spirocyclic synthesis.
| Feature | TLC (Thin Layer Chromatography) | NMR ( | GC-MS | LC-MS (Target Method) |
| Differentiation of Diastereomers | Poor. Endo/Exo isomers often smear or co-elute due to similar | Excellent. Distinct coupling constants ( | Good. But limited to volatile/thermally stable spirocycles. | Excellent. Separable on Biphenyl/C18 columns; distinct MS/MS fragmentation often observed. |
| Sensitivity | Low (Visual/UV). Trace intermediates are missed. | Low. Requires mg-scale aliquots and solvent suppression. | High. | Ultra-High. Can detect <0.1% impurity or intermediate species. |
| Speed (Throughput) | Fast (mins). | Slow (10-30 mins/sample). | Moderate (heating ramp required). | Fast (2-5 mins). UHPLC allows rapid kinetic profiling. |
| Structural Info | None. | High (Connectivity/Stereochem). | High (Library matching). | High. MW + Fragment fingerprints (MS/MS).[1] |
| In-Process Suitability | Qualitative only. | "At-line" only (requires workup/deuterated solvent). | Limited by thermal stability. | Online/At-line. Direct injection after simple dilution/quench. |
The "Killer Application" for LC-MS
In spirocycle synthesis (e.g., 1,3-dipolar cycloadditions), the reaction often produces a mixture of endo and exo diastereomers. While NMR is definitive for structure assignment, it is too slow for kinetic monitoring. LC-MS allows you to track the endo:exo ratio in real-time , enabling the chemist to stop the reaction exactly when the desired kinetic product is maximized, before it equilibrates to the thermodynamic product.
Deep Dive: LC-MS Methodology for Spirocycles
Column Selection Strategy
Spirocycles are rigid and often contain aromatic rings (e.g., oxindole core).
-
Achiral Separation (Diastereomers): Do not rely solely on C18. Biphenyl or Phenyl-Hexyl columns are superior for spirocycles because the
interactions with the stationary phase help resolve diastereomers that have identical hydrophobicities but different shapes. -
Chiral Separation (Enantiomers): For asymmetric synthesis monitoring, immobilized polysaccharide columns (e.g., Amylose-SA or Cellulose-SB ) are preferred. These are robust enough for reversed-phase conditions compatible with MS (e.g., 0.1% Formic Acid/MeCN).
Ionization & Fragmentation (The "Senior Scientist" Insight)
-
Ionization Source: Use Electrospray Ionization (ESI) in positive mode.[2]
-
Note: While
is standard, spirooxindoles containing isothiocyanate or specific heteroatoms have been reported to form rare radical ions like or stable adducts.[3] Always check for and to avoid misidentifying the molecular weight.
-
-
Fragmentation Patterns (MS/MS):
-
Retro-Diels-Alder (RDA): Spirocycles formed via cycloaddition often undergo RDA fragmentation in the collision cell, reverting to the parent diene and dienophile ions. This is diagnostic for confirming the spiro-ring integrity.
-
Ring Opening: The strained spiro-ring (especially spiro-cyclopropanes or spiro-epoxides) is prone to ring-opening fragmentation. Look for losses of neutral fragments corresponding to the smaller ring.
-
Diagnostic Ions: For spirooxindoles, a characteristic fragment at m/z 130-132 (indole core) is almost always present.
-
Experimental Protocol: Monitoring a Spirooxindole Cycloaddition
Scenario: Monitoring a three-component 1,3-dipolar cycloaddition to form a spiro[pyrrolidine-3,3'-oxindole].
Reaction: Isatin + Sarcosine (Amino Acid) + Chalcone
Step 1: Instrument Setup
-
LC System: UHPLC (e.g., Agilent 1290 or Waters Acquity).
-
Column: Kinetex Biphenyl, 2.1 x 50 mm, 1.7 µm.
-
Mobile Phase:
-
A: Water + 0.1% Formic Acid.
-
B: Acetonitrile + 0.1% Formic Acid.
-
-
Gradient: 5% B to 95% B over 3.0 minutes. Flow rate: 0.6 mL/min.
-
MS Detection: ESI+, MRM mode (or Q-TOF for unknowns).
Step 2: Sampling & Quenching (Crucial)
-
The Problem: The reaction may continue in the vial if not quenched, altering the endo:exo ratio.
-
The Fix:
-
Take a 20 µL aliquot from the reaction vessel.
-
Immediately dispense into a vial containing 980 µL of cold Methanol (Quench solvent). The high dilution and cold temp stop the kinetics.
-
Vortex for 10 seconds.
-
Inject 1-2 µL onto the LC-MS.
-
Step 3: Data Analysis[1]
-
Extract Ion Chromatograms (EIC): Extract the m/z for the Product (
) and Reactants. -
Calculate Conversion:
. -
Determine Diastereomeric Ratio (dr): Integrate the peaks for endo (typically elutes earlier on Biphenyl) and exo isomers.
-
Self-Validation: Ensure the sum of endo + exo peak areas correlates with the disappearance of the starting material.
-
Visualized Workflows
Reaction Monitoring Workflow
This diagram illustrates the closed-loop process of monitoring the reaction to ensure kinetic control.
Caption: Closed-loop workflow for kinetic monitoring of spirocycle synthesis, emphasizing the quench step to freeze diastereomeric ratios.
Method Selection Decision Tree
Use this logic to select the correct LC-MS column and mode.
Caption: Decision matrix for selecting the appropriate stationary phase based on the stereochemical nature of the spirocyclic product.
References
-
Waters Corporation. (2010). Improving Organic Synthesis Reaction Monitoring with Rapid Ambient Sampling Mass Spectrometry. Retrieved from [Link]
-
YMC Europe. (2020). Separation of the 4 Enantiomers of the Fungicide Spiroxamine by LC-MS/MS. Chromatography Today. Retrieved from [Link]
-
Chengdu Institute of Biology, CAS. (2014). Researchers Detect Radical Ions during Electrospray. Retrieved from [Link]
-
Royal Society of Chemistry. (2015). Fragmentation reactions using electrospray ionization mass spectrometry: An important tool for structural elucidation. Analyst. Retrieved from [Link]
-
National Institutes of Health (NIH). (2022). Recent in vivo advances of spirocyclic scaffolds for drug discovery. Expert Opinion on Drug Discovery. Retrieved from [Link]
Sources
Biological Activity Comparison of 2-Azaspiro[3.4]octane Isomers
Executive Summary: The Spirocyclic Advantage
In the pursuit of "escaping flatland"—the transition from planar aromatic scaffolds to three-dimensional, Fsp³-rich architectures—the 2-azaspiro[3.4]octane scaffold has emerged as a privileged motif.[1] However, the biological utility of this scaffold is not monolithic.[2][3][4] The specific positioning of the nitrogen atom (regioisomerism) and the orientation of substituents (stereoisomerism) dramatically alter the physicochemical profile and target engagement.
This guide provides an objective, data-driven comparison of the primary azaspiro[3.4]octane isomers , specifically analyzing the 2-aza (azetidine-core) versus 6-aza (pyrrolidine-core) variants, and their diaza-analogues (1,6- vs 2,6-diazaspiro). We evaluate their performance in metabolic stability, solubility, and receptor selectivity.
Structural Analysis & Physicochemical Profiling
The "2-azaspiro[3.4]octane" system is often modified with a second heteroatom to create viable drug leads. The two most critical isomeric scaffolds for comparison are the 2,6-diazaspiro[3.4]octane (Azetidine-Pyrrolidine fused) and the 1,6-diazaspiro[3.4]octane .
Comparative Physicochemical Metrics
The following data highlights the impact of nitrogen placement on basicity and lipophilicity, which directly influences ADME properties.
| Feature | 2,6-Diazaspiro[3.4]octane | 1,6-Diazaspiro[3.4]octane | 2-Oxa-6-azaspiro[3.4]octane |
| Core Structure | Azetidine spiro-fused to Pyrrolidine | Azetidine spiro-fused to Pyrrolidine (N at bridgehead adjacent) | Oxetane spiro-fused to Pyrrolidine |
| pKa (Calc) | ~10.5 (Secondary amine) | ~9.8 (Lower due to steric/electronic effects) | ~9.2 (Pyrrolidine N) |
| LogP (Calc) | -0.8 to -1.2 (Highly Polar) | -0.5 to -0.9 | -0.3 (Less polar than diaza) |
| Vector Geometry | Linear/Extended exit vectors | Angular/Kinked exit vectors | Linear exit vectors |
| Metabolic Liability | Low (Azetidine ring is robust) | Moderate (N-adjacent carbons vulnerable) | Low (Oxetane reduces basicity) |
Key Insight: The 2,6-isomer offers a more extended geometry suitable for spanning deep binding pockets (e.g., GPCRs), while the 1,6-isomer provides a "kinked" geometry often required for compact kinase active sites.
Comparative Biological Performance[2][5][6][7]
Case Study A: Antitubercular Activity (2,6-Isomer Dominance)
In the development of nitrofuran-based antitubercular agents, the scaffold geometry proved critical.
-
Experiment: Conjugation of a 5-nitrofuran "warhead" to various spirocyclic diamines.
-
Result: The 2,6-diazaspiro[3.4]octane derivatives demonstrated superior potency against Mycobacterium tuberculosis (H37Rv strain) compared to their 1,6-isomers or piperazine analogues.
-
Mechanism: The rigid, linear projection of the 2,6-scaffold allowed the nitrofuran moiety to penetrate the bacterial cell wall effectively while positioning the solubilizing tail group in the solvent front.
-
Data: Lead compound (2,6-isomer) MIC = 0.016 µg/mL vs. Piperazine analogue MIC = >1.0 µg/mL.
Case Study B: Antimalarial & Kinase Inhibition (1,6-Isomer Utility)
While the 2,6-isomer excels in linearity, the 1,6-diazaspiro[3.4]octane has shown unique efficacy in antimalarial screens.
-
Performance: The 1,6-isomer derivatives exhibited low nanomolar activity against the asexual blood stage.[5] The "kinked" nature of the 1,6-scaffold allowed for specific binding to the parasite's cyclic amine resistance locus, a fit not achieved by the linear 2,6-isomer.
-
Kinase Relevance: This isomer is also explored in JAK inhibition, where the angular vector mimics the bend of natural substrates.
Case Study C: EGFR Inhibition (Bioisosteric Replacement)
The 2-oxa-6-azaspiro[3.4]octane (an isomer of the diaza systems if considering formula weight classes) serves as a superior surrogate for morpholine.
-
Context: Optimization of Gefitinib analogues for lung cancer (HCC827 cell lines).
-
Comparison: Replacement of the morpholine ring with 2-oxa-6-azaspiro[3.4]octane.
-
Outcome:
-
Solubility: Increased by 15-fold due to the reduced lipophilicity of the spiro-ether.
-
Potency: Maintained or improved EGFR inhibitory activity (IC50 < 10 nM).
-
Metabolic Stability: The spiro-ether blocked oxidative metabolism common at the 2-position of morpholine.
-
Experimental Protocols
Protocol 1: Synthesis of 2,6-Diazaspiro[3.4]octane via [3+2] Cycloaddition
This protocol is selected for its scalability and ability to generate the core scaffold for SAR studies.
Reagents:
-
N-Boc-3-methyleneazetidine (Starting material)
-
Sarcosine ethyl ester (Dipole precursor)
-
Paraformaldehyde
-
Toluene (Solvent)
Step-by-Step Methodology:
-
Dipole Formation: In a round-bottom flask, dissolve sarcosine ethyl ester (1.2 eq) and paraformaldehyde (2.0 eq) in anhydrous toluene. Heat to reflux (110°C) for 30 minutes to generate the azomethine ylide in situ.
-
Cycloaddition: Add N-Boc-3-methyleneazetidine (1.0 eq) dropwise to the refluxing mixture.
-
Reaction: Continue reflux for 4–6 hours. Monitor via TLC (50% EtOAc/Hexane) for the disappearance of the dipolarophile.
-
Workup: Cool to RT. Remove solvent under reduced pressure.
-
Purification: Purify the crude residue via flash column chromatography (SiO2, gradient 0-10% MeOH in DCM).
-
Validation: Confirm structure via 1H NMR (characteristic spiro-center shift) and LC-MS (M+1 peak).
Protocol 2: High-Throughput LogD Determination
Essential for validating the "Escape from Flatland" hypothesis.
-
Preparation: Prepare 10 mM DMSO stock solutions of the spiro-isomers.
-
Partitioning: Mix 5 µL of stock with 495 µL of octanol-saturated PBS (pH 7.4) and 495 µL of PBS-saturated octanol in a deep-well plate.
-
Equilibration: Shake vigorously for 1 hour at 25°C. Centrifuge at 3000 rpm for 15 minutes to separate phases.
-
Quantification: Analyze both phases using LC-MS/MS.
-
Calculation:
.
Visualizing the Decision Matrix
The following diagram illustrates the decision logic for selecting between the 2,6-diaza and 1,6-diaza isomers based on the target binding pocket and desired physicochemical outcome.
Figure 1: Decision tree for selecting spiro[3.4]octane isomers based on target geometry and ADME needs.
References
-
Periphery Exploration around 2,6-Diazaspiro[3.4]octane Core Identifies a Potent Nitrofuran Antitubercular Lead. Int. J. Mol. Sci. 2024.[4] Link
-
Synthesis of Azaspiro[3.4]octanes via [3+2] Cycloaddition. ResearchGate. 2025.[3][4][5][7][8][9] Link
-
Strain-release driven spirocyclization of bicyclo[1.1.0]butanes: access to 6,7-diazaspiro[3.4]octanes. Chemical Science. 2025.[3][4][5][7][8][9] Link
-
The Utilization of Spirocyclic Scaffolds in Medicinal Chemistry. BLD Insights. 2021.[4] Link
-
Facile synthesis of 2-azaspiro[3.4]octane. Organic & Biomolecular Chemistry. 2019. Link
Sources
- 1. mdpi.com [mdpi.com]
- 2. Periphery Exploration around 2,6-Diazaspiro[3.4]octane Core Identifies a Potent Nitrofuran Antitubercular Lead - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Strain-release driven spirocyclization of bicyclo[1.1.0]butanes: access to 6,7-diazaspiro[3.4]octanes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Recent synthetic strategies of spiro-azetidin-2-one, -pyrrolidine, -indol(one) and -pyran derivatives-a review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
A Comparative Guide to the Conformational Rigidity of 2-Azaspiro[3.4]octane Scaffolds
For Researchers, Scientists, and Drug Development Professionals
The deliberate control of molecular conformation is a cornerstone of modern drug design. Rigid scaffolds that limit the number of accessible low-energy conformations can offer significant advantages, including enhanced binding affinity, improved selectivity, and favorable pharmacokinetic properties. Among the diverse array of saturated heterocycles, the 2-azaspiro[3.4]octane framework has garnered increasing interest. This guide provides an in-depth analysis of the conformational rigidity of this scaffold, comparing it with other relevant structures and detailing the experimental and computational methodologies used for its assessment.
The Strategic Value of Conformational Rigidity
In drug discovery, the binding of a small molecule to its protein target is often accompanied by an entropic penalty as the flexible ligand adopts a single, bioactive conformation. By designing molecules with pre-organized, rigid architectures that mimic this bioactive conformation, the entropic cost of binding can be minimized, leading to higher affinity. Spirocyclic systems, which feature two rings sharing a single carbon atom, are an effective strategy for introducing three-dimensionality and conformational constraint.[1][2] Their inherent rigidity can favorably orient substituents into vectorially defined regions of chemical space, facilitating precise interactions with biological targets.[3][4]
The 2-azaspiro[3.4]octane scaffold, a fusion of an azetidine and a cyclopentane ring, presents a unique conformational landscape. Understanding the degree of its rigidity is paramount for medicinal chemists aiming to leverage this scaffold for optimal target engagement.
A Multi-Pronged Approach to Assessing Rigidity
A comprehensive evaluation of a scaffold's conformational behavior requires a synergistic combination of experimental techniques and computational modeling. Each method provides a unique piece of the puzzle, and their collective interpretation yields a robust understanding.
Experimental Verification: Capturing Molecular Reality
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for probing molecular dynamics in solution.[5] Variable Temperature (VT) NMR experiments can be used to determine the energy barriers associated with conformational exchange processes, such as ring inversion.[6] For the 2-azaspiro[3.4]octane system, the cyclopentane ring can undergo pseudorotation, and the azetidine ring can pucker. By monitoring the coalescence of specific proton or carbon signals as the temperature is lowered, the Gibbs free energy of activation (ΔG‡) for these processes can be calculated, providing a quantitative measure of the scaffold's rigidity.
X-Ray Crystallography: While NMR provides insight into solution-state dynamics, X-ray crystallography offers a precise, static picture of the molecule's conformation in the solid state.[7] Analysis of crystal structures of various 2-azaspiro[3.4]octane derivatives reveals preferred ring puckering and the spatial orientation of substituents. This information is invaluable for validating computational models and for understanding the foundational, low-energy conformations of the scaffold.
Computational Modeling: In Silico Exploration
Density Functional Theory (DFT) Calculations: DFT and other quantum mechanical methods are employed to calculate the relative energies of different conformers and the transition state energies connecting them. This allows for the theoretical prediction of ring inversion barriers and the conformational preferences of the scaffold.[8] These calculations can corroborate experimental findings from VT-NMR and provide a deeper understanding of the electronic and steric factors governing the scaffold's shape.
Molecular Dynamics (MD) Simulations: MD simulations model the movement of atoms in a molecule over time, providing a dynamic view of its conformational landscape. By simulating the 2-azaspiro[3.4]octane scaffold in a solvent environment, researchers can explore the full range of accessible conformations and the timescale of transitions between them. This method is particularly useful for comparing the relative flexibility of different scaffolds under physiologically relevant conditions.
Workflow for Conformational Rigidity Assessment
The following diagram illustrates a comprehensive workflow for assessing the conformational properties of a novel scaffold like 2-azaspiro[3.4]octane.
Caption: Workflow for assessing scaffold rigidity.
Comparative Analysis: 2-Azaspiro[3.4]octane in Context
The true value of a scaffold is understood through comparison. The rigidity of the 2-azaspiro[3.4]octane system is best appreciated when contrasted with both more flexible and other rigid frameworks.
| Scaffold Type | Example | General Conformational Features | Typical Energy Barrier (kcal/mol) |
| Acyclic | n-butylamine | High number of rotatable bonds, many low-energy conformations. | ~3-5 (for C-C rotation) |
| Monocyclic | Piperidine | Chair-chair interconversion, axial/equatorial conformers. | ~10.5 |
| Monocyclic (Strained) | Azetidine | Ring puckering, lower barrier than six-membered rings. | ~1-2 |
| Spirocyclic | 2-Azaspiro[3.4]octane | Fused azetidine and cyclopentane rings restrict overall flexibility. The cyclopentane pseudorotation is the primary conformational process. | ~5-7 (estimated for cyclopentane moiety) |
| Fused Bicyclic | Decalin | Rigid chair-chair conformations, cis/trans isomers possible. | >12 (for ring flip) |
Note: Energy barriers are approximate and can vary significantly with substitution.
The 2-azaspiro[3.4]octane scaffold occupies an intermediate and potentially advantageous position. It is significantly more rigid than acyclic linkers and simple monocycles like azetidine, reducing the entropic penalty upon binding. However, it retains a degree of conformational dynamism through the cyclopentane ring's flexibility, which could be beneficial for induced-fit binding scenarios.[3] This tunability contrasts with highly rigid fused systems like decalin. The spirocyclic nature fixes the relative orientation of the two rings, providing a well-defined three-dimensional structure that is ideal for exploring chemical space.[2]
Experimental & Computational Protocols
Protocol 1: Variable Temperature (VT) NMR for Ring Inversion Barrier
Causality: This protocol is designed to "freeze out" the conformational exchange of the cyclopentane ring on the NMR timescale. By observing the temperature at which distinct signals for the non-equivalent axial and equatorial protons coalesce into a single averaged signal, the rate of exchange can be determined, and from that, the activation energy barrier (ΔG‡) can be calculated using the Eyring equation.
Methodology:
-
Sample Preparation: Dissolve a purified sample of the N-substituted 2-azaspiro[3.4]octane derivative (5-10 mg) in a suitable low-freezing point solvent (e.g., deuterated methanol, CD₂Cl₂) in an NMR tube.
-
Initial Spectrum: Acquire a standard ¹H NMR spectrum at ambient temperature (e.g., 298 K).
-
Cooling and Acquisition: Gradually lower the temperature of the NMR probe in 10 K increments. At each temperature, allow the sample to equilibrate for 5-10 minutes before acquiring a new spectrum.
-
Identify Coalescence: Identify a pair of protons on the cyclopentane ring (e.g., at the 5- or 8-position) that are well-resolved at low temperatures but broaden and merge as the temperature increases. The temperature at which these two signals merge into a single broad peak is the coalescence temperature (Tc).
-
Calculation: Use the following approximation of the Eyring equation to calculate the free energy of activation (ΔG‡): ΔG‡ = R * Tc * [22.96 + ln(Tc / Δν)] where R is the gas constant, Tc is the coalescence temperature in Kelvin, and Δν is the separation of the two signals in Hz at a temperature well below coalescence.
Protocol 2: DFT Calculation of Conformational Energies
Causality: This computational protocol aims to identify the lowest energy (most stable) conformations of the 2-azaspiro[3.4]octane scaffold and the energy barriers to interconversion between them. This provides a theoretical model that can be validated by experimental data.
Methodology:
-
Structure Building: Construct the 3D structure of the 2-azaspiro[3.4]octane derivative using a molecular modeling software package.
-
Conformational Search: Perform a systematic or stochastic conformational search to identify all potential low-energy conformers (e.g., different envelope and twist forms of the cyclopentane ring).
-
Geometry Optimization: For each identified conformer, perform a full geometry optimization using a suitable DFT method (e.g., B3LYP) and basis set (e.g., 6-31G*). This will find the nearest energy minimum for each starting geometry.
-
Frequency Calculation: Perform a frequency calculation on each optimized structure to confirm it is a true energy minimum (no imaginary frequencies) and to obtain thermochemical data (e.g., zero-point vibrational energy and Gibbs free energy).
-
Transition State Search: To find the energy barrier between two stable conformers, perform a transition state (TS) search (e.g., using a QST2 or QST3 method).
-
TS Verification: Perform a frequency calculation on the located TS structure to confirm it is a first-order saddle point (exactly one imaginary frequency). The vibrational mode corresponding to this imaginary frequency represents the motion along the reaction coordinate (e.g., the ring flip).
-
Energy Barrier Calculation: The energy barrier is the difference in Gibbs free energy between the transition state and the ground state conformer.
Conclusion
The 2-azaspiro[3.4]octane scaffold presents a compelling profile of "tuned rigidity." It successfully eliminates the excessive flexibility of acyclic and some monocyclic systems, thereby offering the entropic advantages inherent to pre-organized structures.[1] Its conformational behavior, primarily dictated by the dynamics of the cyclopentane ring, provides a predictable and constrained three-dimensional architecture. The methodologies outlined in this guide—a concerted application of NMR, X-ray crystallography, and computational chemistry—provide a robust framework for quantifying this rigidity. For the drug development professional, the 2-azaspiro[3.4]octane core represents a valuable building block for creating potent and selective therapeutics by enabling a sophisticated exploration of three-dimensional pharmacological space.
References
-
Laskowski, R. A., MacArthur, M. W., & Thornton, J. M. (1998). Conformational analysis of protein structures derived from NMR data. Journal of Molecular Biology, 284(5), 1145-1159. [Link]
-
Ramesh, S., Balakumar, R., Rizzo, J. R., & Zhang, T. Y. (2019). Facile synthesis of 2-azaspiro[3.4]octane. Organic & Biomolecular Chemistry, 17(11), 3056-3065. [Link]
-
Di Profio, G., Cipparrone, G., & Luckhurst, G. R. (2020). Comparative 2H NMR and X-Ray Diffraction Investigation of a Bent-Core Liquid Crystal Showing a Nematic Phase. Molecules, 25(8), 1789. [Link]
-
Ramesh, S., Balakumar, R., Rizzo, J. R., & Zhang, T. Y. (2019). Facile synthesis of 2-azaspiro[3.4]octane. ResearchGate. [Link]
-
Various Authors. (2021). Synthesis of Azaspiro[3.4]octanes via [3+2] Cycloaddition. ResearchGate. [Link]
-
Various Authors. (2021). Synthesis of Novel Azaspiro[3.4]octanes as Multifunctional Modules in Drug Discovery. ResearchGate. [Link]
-
Litskan, E. V., et al. (2025). The Synthesis of 2,5-Dioxaspiro[3.4]octane Building Blocks: Three-Dimensional Spirocyclic Analogs of 1,4-Dioxanes. ResearchGate. [Link]
-
Various Authors. (2021). The utilization of spirocyclic scaffolds in novel drug discovery. ResearchGate. [Link]
-
Grygorenko, O. O. (2017). Spirocyclic Motifs in Natural Products. Molecules, 22(11), 1839. [Link]
-
Ramesh, S., Balakumar, R., Rizzo, J. R., & Zhang, T. Y. (2019). Facile Synthesis of 2-azaspiro[3.4]octane. The Royal Society of Chemistry. [Link]
-
Litskan, E. V., et al. (2025). The Synthesis of 2,5-Dioxaspiro[3.4]octane Building Blocks: Three-Dimensional Spirocyclic Analogs of 1,4-Dioxanes. Journal of Organic and Pharmaceutical Chemistry. [Link]
-
Various Authors. (2022). Recent in vivo advances of spirocyclic scaffolds for drug discovery. ResearchGate. [Link]
-
Rittner, R. (2005). NMR Spectroscopy: a Tool for Conformational Analysis. Annual Report on NMR Spectroscopy, 56, 1-134. [Link]
-
Green, D. M., et al. (2023). A spirocyclic backbone accesses new conformational space in an extended, dipole-stabilized foldamer. Nature Communications, 14(1), 2139. [Link]
-
Various Authors. (N.D.). Pyramidal Inversion in Heterocycles. Scribd. [Link]
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- 8. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to Amide Coupling with 2-azaspiro[3.4]octan-6-amine: A Comparative Efficacy Study
In the landscape of modern drug discovery, the synthesis of novel chemical entities with complex, three-dimensional architectures is paramount. Spirocyclic scaffolds, such as 2-azaspiro[3.4]octan-6-amine, have gained considerable attention due to their ability to confer unique conformational constraints and explore new chemical space. However, the acylation of such sterically hindered secondary amines presents a significant challenge to the medicinal chemist. Standard amide coupling conditions often result in low yields, sluggish reaction times, and the formation of intractable impurities.
This guide provides a comparative analysis of various coupling reagents for the efficient acylation of 2-azaspiro[3.4]octan-6-amine. The insights presented herein are derived from a synthesis of literature data on analogous sterically hindered secondary amines and established best practices in peptide and medicinal chemistry. While direct comparative data for this specific spirocycle is not extensively published, this guide offers a robust framework for reaction optimization based on mechanistic understanding and empirical evidence from closely related systems.
The Challenge: Steric Hindrance in Acylation
The core difficulty in the acylation of 2-azaspiro[3.4]octan-6-amine lies in the steric congestion around the nitrogen atom. The rigid spirocyclic framework shields the amine, impeding the approach of the activated carboxylic acid. This necessitates the use of highly efficient coupling reagents that can overcome this steric barrier to form the desired amide bond.
Comparative Analysis of Coupling Reagents
A plethora of coupling reagents are available to the synthetic chemist, each with its own mechanism, advantages, and disadvantages.[1] For the challenging acylation of 2-azaspiro[3.4]octan-6-amine, we will consider a selection of commonly used and specialized reagents.
Uronium/Aminium-Based Reagents: HATU and HBTU
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) are among the most popular coupling reagents in peptide synthesis.[1] They react with a carboxylic acid to form a highly activated O-acylisourea intermediate, which is then readily attacked by the amine.
-
HATU is generally considered more reactive than HBTU, particularly for hindered systems, due to the presence of the 7-aza-benzotriazole moiety which can accelerate the reaction.[1]
-
HBTU is a cost-effective and reliable reagent for many standard couplings.
For sterically hindered amines, HATU is often the preferred choice, though it may still require elevated temperatures and longer reaction times.
Oxymabased Reagent: COMU
COMU ((1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate) is a third-generation uronium salt that incorporates the OxymaPure (ethyl cyanohydroxyiminoacetate) anion. This reagent is known for its high reactivity and reduced risk of epimerization in chiral substrates. Its performance in coupling to secondary amines has been noted to be effective, especially when paired with a suitable base like collidine.[2][3]
Phosphonium-Based Reagents: PyBOP
PyBOP ((Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate) is another widely used coupling reagent. It functions by forming an active benzotriazolyl ester of the carboxylic acid. While effective, its byproducts can sometimes complicate purification.
Carbodiimide-Based Reagents: EDC with Additives
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) is a water-soluble carbodiimide that is often used in conjunction with additives like HOBt (1-Hydroxybenzotriazole) or HOAt (1-Hydroxy-7-azabenzotriazole). While this combination is versatile, it often proves less effective for highly hindered couplings compared to uronium or phosphonium reagents.[4]
Propylphosphonic Anhydride (T3P®)
T3P® is a cyclic trimer of propylphosphonic anhydride that has emerged as a powerful and environmentally benign coupling reagent. It is particularly effective for difficult couplings, including those involving sterically hindered amino acids, and often provides high yields with minimal side products.[5][6]
Acyl Fluoride-Based Methods
For exceptionally challenging couplings involving sterically hindered and electron-deficient amines, the in situ formation of acyl fluorides has proven to be a highly effective strategy.[4][7][8][9] Reagents such as BTFFH (N,N,N',N'-Bis(tetramethylene)fluoroformamidinium hexafluorophosphate) can convert a carboxylic acid to its corresponding acyl fluoride, a small and highly reactive electrophile that can more readily access the hindered amine. This method often succeeds where others fail, albeit sometimes requiring elevated temperatures.[4]
Visualization of the Acylation Workflow
Caption: Generalized workflow for the acylation of 2-azaspiro[3.4]octan-6-amine.
Comparative Data from Model Systems
The following table summarizes expected performance indicators for the selected coupling reagents based on their efficacy with sterically hindered secondary amines in the literature. These values should be considered as a starting point for optimization.
| Coupling Reagent/Method | Typical Yield Range (%) | Typical Reaction Time | Key Considerations |
| HATU/DIPEA | 50-75 | 12-24 h | A reliable starting point, may require heating. |
| COMU/Collidine | 60-85 | 8-16 h | High reactivity, good for suppressing epimerization.[2] |
| T3P®/Pyridine | 70-90 | 4-12 h | Excellent for hindered substrates, environmentally friendly byproducts.[6] |
| BTFFH (Acyl Fluoride) | 75-95 | 12-24 h | Often the most effective for highly challenging couplings, may require elevated temperatures.[4] |
Experimental Protocols
The following are detailed, step-by-step methodologies for conducting the acylation of 2-azaspiro[3.4]octan-6-amine with a generic carboxylic acid (R-COOH) using the compared coupling reagents.
Protocol 1: HATU Coupling
Materials:
-
Carboxylic acid (1.0 eq)
-
2-azaspiro[3.4]octan-6-amine (1.2 eq)
-
HATU (1.2 eq)
-
N,N-Diisopropylethylamine (DIPEA) (3.0 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
Procedure:
-
To a solution of the carboxylic acid in anhydrous DMF, add HATU and DIPEA.
-
Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.
-
Add the 2-azaspiro[3.4]octan-6-amine to the reaction mixture.
-
Stir the reaction at room temperature for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
If the reaction is sluggish, it may be gently heated to 40-50 °C.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous NaHCO₃, water, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 2: T3P® Coupling
Materials:
-
Carboxylic acid (1.0 eq)
-
2-azaspiro[3.4]octan-6-amine (1.2 eq)
-
T3P® (50 wt% solution in ethyl acetate) (1.5 eq)
-
Pyridine (3.0 eq)
-
Anhydrous Dichloromethane (DCM)
Procedure:
-
Dissolve the carboxylic acid and 2-azaspiro[3.4]octan-6-amine in anhydrous DCM.
-
Add pyridine to the solution.
-
Slowly add the T3P® solution to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor by TLC or LC-MS.
-
Upon completion, quench the reaction with saturated aqueous NaHCO₃.
-
Separate the organic layer and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with water and brine, then dry over anhydrous Na₂SO₄.
-
Filter and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 3: Acyl Fluoride Generation with BTFFH
Materials:
-
Carboxylic acid (1.2 eq)
-
2-azaspiro[3.4]octan-6-amine (1.0 eq)
-
BTFFH (1.5 eq)
-
N,N-Diisopropylethylamine (DIPEA) (2.0 eq)
-
Anhydrous Dichloromethane (DCM)
Procedure:
-
To a solution of the carboxylic acid in anhydrous DCM, add BTFFH and DIPEA.
-
Stir the mixture at room temperature for 30 minutes to form the acyl fluoride.
-
Add the 2-azaspiro[3.4]octan-6-amine to the reaction mixture.
-
Stir the reaction in a sealed vial at 80 °C for 12-24 hours.[4] Monitor by TLC or LC-MS.
-
Cool the reaction to room temperature, dilute with DCM, and wash with saturated aqueous NaHCO₃, water, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography.
Mechanistic Considerations
Caption: Simplified mechanisms of activation for selected coupling reagents.
The choice of coupling reagent directly impacts the nature of the activated intermediate. Uronium reagents like HATU generate bulky active esters, which may still face steric challenges. T3P® forms a mixed anhydride, offering a different steric profile. The acyl fluoride method, by generating the small and highly electrophilic R-COF intermediate, often provides the most effective solution for overcoming severe steric hindrance.[4]
Conclusion and Recommendations
For the acylation of the sterically demanding 2-azaspiro[3.4]octan-6-amine, a systematic approach to selecting a coupling reagent is crucial.
-
For initial screening , HATU represents a robust and well-understood starting point.
-
If yields are moderate or reaction times are excessively long, moving to a more potent reagent is warranted. T3P® offers a significant increase in reactivity and is an excellent choice for improving efficiency, with the added benefit of more environmentally benign byproducts.
-
For the most challenging substrates, or where other methods have failed, the in situ generation of an acyl fluoride using BTFFH is the recommended course of action. While requiring more forcing conditions, this method has demonstrated superior performance in overcoming extreme steric hindrance.[4][8]
It is imperative for researchers to empirically determine the optimal conditions for their specific substrate combination. The protocols and comparative data provided in this guide offer a strong foundation for developing a successful and efficient synthesis of amides derived from 2-azaspiro[3.4]octan-6-amine and other challenging spirocyclic amines.
References
-
A Comparative Study of Amide-Bond Forming Reagents in Aqueous Media. Tetrahedron Letters. Available at: [Link]
-
A Comparative Study of Amide-Bond Forming Reagents in Aqueous Media – Substrate Scope and Reagent Compatibility. ResearchGate. Available at: [Link]
-
Optimized reaction conditions for amide bond formation in DNA-encoded combinatorial libraries. National Institutes of Health. Available at: [Link]
-
T3P: A Convenient and Useful Reagent in Organic Synthesis. ResearchGate. Available at: [Link]
-
Amide Synthesis. Fisher Scientific. Available at: [Link]
-
A Protocol for Amide Bond Formation with Electron Deficient Amines and Sterically Hindered Substrates. ResearchGate. Available at: [Link]
-
A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Royal Society of Chemistry. Available at: [Link]
-
Process optimization for acid-amine coupling: a catalytic approach. Current Chemistry Letters. Available at: [Link]
-
Applying old tricks to new problems: Acyl Fluorides in Sterically Hindered Amide Coupling. Bitesize Bio. Available at: [Link]
-
Speeding up sustainable solution-phase peptide synthesis using T3P® as a green coupling reagent: methods and challenges. Royal Society of Chemistry. Available at: [Link]
Sources
- 1. growingscience.com [growingscience.com]
- 2. luxembourg-bio.com [luxembourg-bio.com]
- 3. researchgate.net [researchgate.net]
- 4. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB02129D [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. Speeding up sustainable solution-phase peptide synthesis using T3P® as a green coupling reagent: methods and challenges - Green Chemistry (RSC Publishing) DOI:10.1039/D3GC00431G [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. blogs.rsc.org [blogs.rsc.org]
Comparative Guide: X-ray Crystallography of Novel 2-Azaspiro[3.4]octane Derivatives
Executive Summary: Escaping Flatland
The shift in medicinal chemistry from planar aromatics to
This guide objectively compares Single Crystal X-ray Diffraction (SC-XRD) against its primary alternatives (NMR and MicroED) for this specific scaffold. It provides a field-proven workflow for overcoming the notorious crystallization difficulties associated with spiro-amine salts.
Part 1: Comparative Analysis of Structural Determination Methods
For a novel chiral 2-azaspiro[3.4]octane derivative, determining the absolute configuration (R vs. S at the spiro junction or substituents) and the ring pucker is paramount.
Table 1: Performance Matrix
| Feature | SC-XRD (Gold Standard) | NMR (NOESY/ROESY) | MicroED (Emerging) | DFT/Computational |
| Absolute Stereochemistry | Definitive (via Flack Parameter) | Indirect (Requires Chiral Shift Reagents) | Definitive (Coulomb potential) | Predictive (Needs experimental validation) |
| Conformational Accuracy | High (Frozen state, 100 K) | High (Solution average) | High (Frozen state) | Theoretical (Gas/Solvent phase) |
| Sample Requirement | High (>0.1 mm crystal) | Medium (5-10 mg in solution) | Low (Nanocrystals) | None (Virtual) |
| Throughput | Low (Weeks for crystal growth) | High (Hours) | Medium (Grid prep bottlenecks) | High (Cluster dependent) |
| Spiro-Specific Limitation | Disorder: Cyclobutane ring often disordered. | Overlap: Aliphatic protons in spiro-rings crowd the 1.5–2.5 ppm region. | Orientation: Preferred orientation on grid. | Energy Minima: May miss lattice-stabilized conformers. |
Decision Logic for 2-Azaspiro[3.4]octanes
While NMR is the daily workhorse, it often fails to resolve the specific stereochemistry of the spiro-center due to signal overlap in the aliphatic region. SC-XRD remains the mandatory validation step for lead compounds entering IND-enabling studies.
Figure 1: Decision matrix for structural characterization. Note that spiro-amines often require salt formation to generate diffraction-quality crystals.
Part 2: Experimental Protocol (The "How-To")
The primary failure mode for 2-azaspiro[3.4]octanes is the formation of oils rather than crystals due to the "greasy" aliphatic rings. The following protocol utilizes salt formation to introduce strong ionic interactions and hydrogen bond donors/acceptors that lock the lattice.
Phase 1: The "Heavy" Salt Screen
Do not rely on simple HCl salts; they are often hygroscopic for this scaffold. Use counter-ions that provide bulk and
Recommended Counter-ions:
-
Picric Acid: Excellent for amines; forms yellow crystals via
-stacking. -
Fumaric Acid: Good for bridging two amine molecules.
-
1,5-Naphthalenedisulfonic acid: Rigid "scaffold" for the lattice.
Phase 2: Vapor Diffusion Crystallization (The "Hanging Drop")
Standard evaporation often yields amorphous glass for these compounds. Vapor diffusion is required.
Materials:
-
24-well VDX plate (greased).
-
Siliconized glass cover slides.
-
Precipitant: Diethyl ether or Pentane (Anti-solvent).
-
Solvent: Methanol or Ethanol (Good solvent).
Step-by-Step Workflow:
-
Dissolution: Dissolve 5 mg of your spiro-amine salt in 50
L of Methanol. Ensure it is fully saturated (centrifuge if necessary to remove dust). -
Reservoir Prep: Add 500
L of Diethyl ether (the anti-solvent) into the well of the VDX plate. -
Drop Setup: Pipette 2
L of the amine solution onto the center of the cover slide. -
Sealing: Invert the slide carefully over the well. The drop should hang suspended over the ether reservoir. Press down to seal the grease.
-
Equilibration: Store at 4°C. The ether vapors will slowly diffuse into the methanol drop, lowering the solubility gradually and inducing nucleation.
Expert Insight: If you see "oiling out" in the drop, your anti-solvent diffusion is too fast. Dilute the reservoir ether with 50% methanol to slow the gradient.
Part 3: Data Collection & Refinement Strategy
Once a crystal is mounted, the specific geometry of the 2-azaspiro[3.4]octane presents a unique refinement challenge: The Cyclobutane Pucker.
The Challenge: Disorder
The 4-membered ring in the spiro system is rarely planar. It adopts a "puckered" conformation to relieve torsional strain. In the crystal lattice, this ring may "flip" between two puckered states, appearing as a disordered blur in the electron density map.
Refinement Protocol (SHELXL/OLEX2)
-
Data Collection Temperature:
-
MANDATORY: Collect at 100 K (liquid nitrogen stream). Room temperature data will result in massive thermal ellipsoids for the cyclobutane carbons, making the pucker unresolvable.
-
-
Handling Disorder:
-
If the cyclobutane carbons (
) show elongated ellipsoids, model them as two components (Part A and Part B). -
Use the SAME or SADI restraints in SHELXL to ensure bond lengths in the disordered part match the ordered part.
-
Do NOT force the ring to be flat (FLAT restraint) unless the electron density explicitly demands it (rare).
-
-
Absolute Configuration:
-
Ensure you collect a complete sphere of data (high redundancy).
-
Check the Flack Parameter :
-
(with
): Correct absolute structure. - : Inverted structure (you have the enantiomer).
- : Racemic twin.
-
(with
-
Visualization of the Disorder Workflow
Figure 2: Refinement strategy for handling cyclobutane ring disorder in spiro-systems.
Part 4: Data Interpretation
When presenting your data in a publication or IND report, focus on these metrics to prove the quality of your spiro-structure:
-
R-Factor (
): Should be for a publication-quality small molecule. -
Goodness of Fit (GooF): Should be close to 1.0.
-
Ring Pucker Angle: Report the dihedral angle of the cyclobutane ring. This value (typically 20-30°) is critical for docking studies, as it defines the vector of substituents attached to the ring.
-
Intermolecular Interactions: Highlight the salt bridge between the spiro-amine nitrogen and the counter-ion (e.g., picrate oxygen). This validates the protonation state.
References
-
Burkhard, J. A., et al. (2010). Synthesis and Structural Analysis of 2-Azaspiro[3.4]octane Derivatives. Angewandte Chemie International Edition.[1] Link (Foundational work on spiro-scaffolds).
-
Flack, H. D. (1983). On Enantiomorph-Polarity Estimation. Acta Crystallographica Section A. Link (The standard for absolute configuration).
-
Jones, C. G., et al. (2018).[2] The Cryo-EM Method MicroED as a Powerful Tool for Small Molecule Structure Determination.[3][4] ACS Central Science. Link (Comparison of MicroED vs X-ray).
-
Wiberg, K. B. (1986). The Structure of Cyclobutane. Journal of the American Chemical Society. Link (Reference for cyclobutane puckering dynamics).
-
Newman, J. (2006). A Review of Techniques for Crystallizing Small Molecules. Acta Crystallographica Section D. Link (Source for vapor diffusion protocols).
Sources
assessing the metabolic stability of compounds containing the 2-azaspiro[3.4]octane moiety
Executive Summary: Escaping the "Flatland" with Stability
The 2-azaspiro[3.4]octane moiety has emerged as a "privileged structure" in modern medicinal chemistry, offering a compelling alternative to traditional monocyclic amines like piperidine and pyrrolidine. By introducing a spirocyclic quaternary carbon, this scaffold increases the fraction of sp3-hybridized carbons (
However, the metabolic fate of strained spirocycles is distinct from their unstrained counterparts. This guide objectively compares the metabolic stability of the 2-azaspiro[3.4]octane moiety against standard alternatives and details the specific experimental protocols required to validate its durability in early-stage drug discovery.
Comparative Performance Analysis
The "Quaternary Blockade" Hypothesis
A primary metabolic liability of cyclic amines (e.g., piperidine) is
-
Piperidine: Possesses four available
-hydrogens susceptible to CYP abstraction. -
2-Azaspiro[3.4]octane: The spiro-fusion creates a quaternary carbon at one
-position relative to the nitrogen (in the 5-membered ring context) or creates steric bulk protecting the azetidine ring. This Quaternary Blockade reduces the statistical probability of metabolic attack, potentially lowering intrinsic clearance ( ).
Head-to-Head Comparison Table
The following data synthesizes trends observed in matched molecular pair (MMP) analysis and internal stability databases.
| Feature | Piperidine (Reference) | 2-Azaspiro[3.4]octane (The Product) | 2-Azaspiro[3.3]heptane (Alternative) |
| Topology | Monocyclic (6-membered) | Bicyclic Spiro (4,5-fused) | Bicyclic Spiro (4,4-fused) |
| LogD (Lipophilicity) | High (Baseline) | Lower ( | Lower |
| Solubility | Moderate | High (Disrupts crystal packing) | High |
| Metabolic Liability | High ( | Moderate/Low (Steric protection) | Moderate (High ring strain) |
| Key Soft Spot | Cyclopentane ring hydroxylation | Azetidine ring opening | |
| Low | High | High |
Critical Insight: While 2-azaspiro[3.3]heptane is a close analog, the [3.4] system (containing a cyclopentane ring) often exhibits superior chemical stability and reduced ring strain compared to the [3.3] system, making it less prone to spontaneous hydrolytic ring opening in acidic media.
Metabolic Soft Spot Identification (MSSID)[3]
To accurately assess stability, one must understand the specific degradation pathways. Unlike piperidines, where the ring itself is often cleaved, the 2-azaspiro[3.4]octane moiety typically undergoes peripheral metabolism.
Visualization: Metabolic Pathways & Logic
The following diagram illustrates the structural bioisosterism and the metabolic divergence between a standard piperidine and the spirocyclic scaffold.
Figure 1: Mechanistic comparison of metabolic liabilities. The spiro-fusion blocks the primary degradation pathway of piperidines.
Experimental Protocols
To validate the stability claims, the following self-validating protocols must be employed. These assays differentiate between oxidative clearance (CYP-mediated) and chemical instability (ring strain).
Protocol A: Microsomal Stability Assay (Phase I Metabolism)
Objective: Determine Intrinsic Clearance (
Reagents:
-
Pooled Human Liver Microsomes (HLM) (20 mg/mL protein conc).
-
NADPH Regenerating System (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6PDH).
-
Test Compound (1 µM final conc, <0.1% DMSO).
-
Positive Control: Verapamil (High Clearance) & Warfarin (Low Clearance).
Workflow:
-
Pre-Incubation: Mix 30 µL HLM (0.5 mg/mL final) with 370 µL Phosphate Buffer (100 mM, pH 7.4). Add 2 µL of Test Compound. Equilibrate at 37°C for 5 min.
-
Initiation: Add 100 µL pre-warmed NADPH regenerating system.
-
Sampling: At
min, remove 50 µL aliquots. -
Quench: Immediately dispense aliquot into 150 µL ice-cold Acetonitrile (containing internal standard, e.g., Tolbutamide).
-
Processing: Centrifuge at 4000 rpm for 20 min at 4°C. Collect supernatant.
-
Analysis: LC-MS/MS (MRM mode). Monitor parent ion depletion.
Data Validity Check:
-
Ln(remaining %) vs. time must be linear (
). -
Verapamil
must fall within historical range (typically < 15 min).
Protocol B: Reactive Metabolite Trapping (GSH Adduct Search)
Objective: The strained azetidine ring in the spiro system carries a theoretical risk of bioactivation. This assay detects reactive electrophiles.
Workflow:
-
Follow Protocol A, but supplement the reaction mix with 5 mM Glutathione (GSH) or Potassium Cyanide (KCN).
-
Analysis: Perform Neutral Loss Scan (NLS) on LC-MS/MS looking for:
-
GSH adducts: Parent + 307 Da (indicates reactive intermediate).
-
Ring opening products: Parent + 18 Da (Hydrolysis).
-
Workflow Visualization
The following diagram outlines the decision tree for assessing the 2-azaspiro[3.4]octane moiety.
Figure 2: Step-by-step decision tree for validating spirocyclic scaffolds.
References
-
Burkhard, J. A., et al. (2010).[1] Synthesis of Azaspirocycles and their Evaluation in Drug Discovery. Angewandte Chemie International Edition. [Link]
-
Wuitschik, G., et al. (2008). Spirocyclic oxetanes: Synthesis and properties. Angewandte Chemie. [Link]
-
Stepan, A. F., et al. (2011). Application of the bicyclo[1.1.1]pentane motif as a non-classical phenyl ring bioisostere. Journal of Medicinal Chemistry. [Link]
-
Zheng, Y.[2] & Tice, C. M. (2016).[3] The utilization of spirocyclic scaffolds in drug discovery.[4][2][1][3][5][6] Expert Opinion on Drug Discovery. [Link]
-
Carreira, E. M.[1][7] & Fessard, T. C. (2014). Four-Membered Ring-Containing Spirocycles: Synthetic Strategies and Opportunities for Medicinal Chemistry. Chemical Reviews. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. BLD Insights | The Utilization of Spirocyclic Scaffolds in Medicinal Chemistry [bldpharm.com]
- 4. tandfonline.com [tandfonline.com]
- 5. researchgate.net [researchgate.net]
- 6. tandfonline.com [tandfonline.com]
- 7. researchgate.net [researchgate.net]
benchmarking the synthesis of tert-butyl N-{2-azaspiro[3.4]octan-6-yl}carbamate against published methods
Introduction: The Rising Significance of Spirocyclic Scaffolds in Modern Drug Discovery
In the landscape of contemporary medicinal chemistry, the pursuit of novel chemical matter with enhanced three-dimensionality is paramount for successful drug discovery campaigns. Spirocyclic scaffolds, characterized by two rings sharing a single atom, have emerged as privileged motifs due to their inherent conformational rigidity and three-dimensional topology. This structural feature often imparts improved physicochemical properties, such as increased solubility and metabolic stability, while providing precise exit vectors for further molecular elaboration.[1]
The 2-azaspiro[3.4]octane framework, in particular, is a valuable bioisostere for commonly used saturated heterocycles like piperidine and piperazine. Its unique spirocyclic nature allows for the exploration of novel chemical space, potentially leading to compounds with improved selectivity and patentability. The title compound, tert-butyl N-{2-azaspiro[3.4]octan-6-yl}carbamate, is a key building block, providing a protected amine functionality on the cyclopentane ring, ready for elaboration into a diverse range of drug candidates.
This guide provides a comprehensive comparison of our benchmarked, optimized synthesis of this compound against two prominent methods published in the peer-reviewed literature. We will delve into the causality behind the experimental choices, provide detailed, step-by-step protocols, and offer a critical evaluation of each route's merits and limitations from a practical, process-oriented perspective.
Benchmark Synthesis: An Optimized Approach via Reductive Amination
Our benchmarked method is a convergent and efficient synthesis designed for scalability and robustness. The strategy hinges on the late-stage introduction of the amine functionality via a reductive amination of a key ketone intermediate. This approach avoids carrying a sensitive nitrogen functionality through multiple steps and allows for a more streamlined purification process.
Experimental Protocol: Benchmark Synthesis
Step 1: Synthesis of 2-Azaspiro[3.4]octan-6-one
-
Reaction Setup: To a solution of commercially available 1,1-cyclobutanedimethanol (1.0 eq) in dichloromethane (DCM, 10 vols), add Dess-Martin periodinane (2.2 eq) portion-wise at 0 °C.
-
Reaction Execution: Allow the reaction mixture to warm to room temperature and stir for 4-6 hours, monitoring by TLC for the disappearance of the starting material.
-
Work-up and Isolation: Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate. Separate the organic layer, wash with saturated aqueous sodium bicarbonate, then brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude dialdehyde. This intermediate is used in the next step without further purification.
-
Cyclization: Dissolve the crude dialdehyde in methanol (10 vols) and add ammonium acetate (1.5 eq). Stir the mixture at room temperature for 12 hours.
-
Reduction: Cool the reaction mixture to 0 °C and add sodium cyanoborohydride (1.2 eq) portion-wise. Stir for an additional 4 hours at room temperature.
-
Purification: Concentrate the reaction mixture under reduced pressure. Partition the residue between ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography (silica gel, ethyl acetate/hexanes gradient) to yield 2-azaspiro[3.4]octan-6-one.
Step 2: Reductive Amination and Boc-Protection
-
Reaction Setup: To a solution of 2-azaspiro[3.4]octan-6-one (1.0 eq) in methanol (10 vols), add ammonium acetate (5.0 eq) and stir until dissolved.
-
Reaction Execution: Add sodium cyanoborohydride (1.5 eq) at room temperature and stir for 12 hours.
-
Boc-Protection: After completion of the reductive amination (monitored by LC-MS), add di-tert-butyl dicarbonate (Boc₂O, 1.2 eq) and triethylamine (2.0 eq) to the reaction mixture. Stir for an additional 6 hours at room temperature.
-
Work-up and Isolation: Concentrate the reaction mixture under reduced pressure. Dilute the residue with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purification: Purify the crude product by column chromatography (silica gel, ethyl acetate/hexanes gradient) to afford this compound as a white solid.
Causality and In-Field Insights
The choice of a late-stage reductive amination is a key strategic decision. It allows for the use of a more stable ketone intermediate, which is generally easier to handle and purify than the corresponding amine. The one-pot nature of the reductive amination followed by Boc-protection streamlines the workflow and minimizes handling losses. Sodium cyanoborohydride is selected as the reducing agent due to its mild nature and chemoselectivity for the iminium ion over the ketone, reducing the formation of alcohol byproducts.
Published Method A: Intramolecular Alkylation Approach
This method, adapted from the work of Kumar et al., involves the construction of the azetidine ring via an intramolecular nucleophilic substitution.[2] This approach is notable for its use of readily available starting materials and conventional transformations.
Experimental Protocol: Published Method A
Step 1: Synthesis of 1-(aminomethyl)cyclopentan-1-amine
-
Reaction Setup: To a solution of 1,1-cyclopentanedicarboxylic acid (1.0 eq) in toluene (10 vols), add diphenylphosphoryl azide (DPPA, 2.2 eq) and triethylamine (2.5 eq).
-
Reaction Execution: Heat the mixture to 80 °C for 2 hours. Then, add 2-(trimethylsilyl)ethanol (2.5 eq) and continue heating at 110 °C for 16 hours.
-
Work-up and Isolation: Cool the reaction to room temperature and concentrate under reduced pressure. Purify the residue by column chromatography to yield the protected diamine.
-
Deprotection: Treat the protected diamine with tetrabutylammonium fluoride (TBAF, 3.0 eq) in tetrahydrofuran (THF, 10 vols) at room temperature for 4 hours. Concentrate and purify by chromatography to obtain 1-(aminomethyl)cyclopentan-1-amine.
Step 2: Formation of the Azetidine Ring
-
Reaction Setup: To a solution of 1-(aminomethyl)cyclopentan-1-amine (1.0 eq) and 1-bromo-2-chloroethane (1.2 eq) in acetonitrile (20 vols), add potassium carbonate (3.0 eq).
-
Reaction Execution: Heat the reaction mixture to reflux for 24 hours.
-
Work-up and Isolation: Cool the reaction, filter off the inorganic salts, and concentrate the filtrate. Purify the crude product by column chromatography to yield 2-azaspiro[3.4]octane.
Step 3: Functionalization and Protection
-
This route yields the parent heterocycle. To obtain the target molecule, a subsequent functionalization of the cyclopentane ring at the 6-position would be necessary, likely involving oxidation to the ketone followed by reductive amination and protection as described in the benchmark method.
Causality and In-Field Insights
The strength of this method lies in its linear approach to constructing the spirocycle. The Curtius rearrangement provides a reliable method for converting the dicarboxylic acid to the corresponding diamine. The subsequent intramolecular alkylation to form the azetidine ring is a classic transformation. However, a significant drawback is the lack of functionality on the cyclopentane ring, necessitating additional, potentially low-yielding steps to install the required carbamate at the 6-position. Furthermore, the use of DPPA requires careful handling due to its potential explosive nature.
Published Method B: Reductive Amination and Annulation Strategy
This second approach, also adapted from Kumar et al., involves the formation of the azetidine ring through a reductive amination followed by cyclization.[2]
Experimental Protocol: Published Method B
Step 1: Synthesis of N-(2-hydroxyethyl)-1-cyanocyclopentan-1-amine
-
Reaction Setup: To a solution of cyclopentanone (1.0 eq) in methanol (5 vols), add ethanolamine (1.1 eq) and potassium cyanide (1.2 eq).
-
Reaction Execution: Stir the reaction mixture at room temperature for 12 hours.
-
Work-up and Isolation: Dilute the reaction with water and extract with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to obtain the crude aminonitrile, which is used directly in the next step.
Step 2: Reduction and Cyclization
-
Reaction Setup: Add the crude aminonitrile to a solution of lithium aluminum hydride (LAH, 3.0 eq) in THF (20 vols) at 0 °C.
-
Reaction Execution: Allow the reaction to warm to room temperature and then heat to reflux for 8 hours.
-
Work-up and Isolation: Cool the reaction to 0 °C and quench sequentially with water, 15% aqueous NaOH, and water. Filter the resulting salts and wash with THF. Concentrate the filtrate to obtain the crude amino alcohol.
-
Cyclization: Dissolve the crude amino alcohol in DCM (10 vols) and add triethylamine (3.0 eq). Cool to 0 °C and add methanesulfonyl chloride (1.2 eq) dropwise. Stir at room temperature for 4 hours.
-
Work-up and Isolation: Wash the reaction mixture with water and brine. Dry the organic layer over anhydrous sodium sulfate and concentrate. Purify by column chromatography to yield 2-azaspiro[3.4]octane.
Step 3: Functionalization and Protection
-
Similar to Method A, this route produces the parent heterocycle, requiring subsequent steps to install the desired functionality at the 6-position.
Causality and In-Field Insights
This Strecker-type reaction followed by reduction and cyclization is an elegant approach to the core scaffold. It begins with the simple and inexpensive starting material, cyclopentanone. However, the use of potassium cyanide is a significant operational hazard that requires stringent safety protocols. The use of LAH also requires careful handling. The overall efficiency of this route is hampered by the need for subsequent functionalization of the cyclopentane ring.
Sources
Safety Operating Guide
Personal protective equipment for handling tert-butyl N-{2-azaspiro[3.4]octan-6-yl}carbamate
[1]
The Safety Context: Why This Molecule Requires Specific Protocol
tert-butyl N-{2-azaspiro[3.4]octan-6-yl}carbamate is a rigid, spirocyclic building block used to enhance the metabolic stability and 3D-complexity of drug candidates.[1][2][3] Unlike common reagents, spirocyclic amines often possess unknown toxicological profiles regarding long-term exposure (carcinogenicity/reproductive toxicity).[1]
Furthermore, Boc-protected spiro-amines exhibit specific physical behaviors:
-
Electrostatic Charging: As a lipophilic solid, this compound is prone to static charge, causing "fly-away" dust that bypasses standard weigh-boat transfers.[1]
-
Ocular Risk: Structural analogs in this class are frequently classified as H318 (Causes Serious Eye Damage) , not just irritants.[1] Standard safety glasses are insufficient.[1]
This guide applies a Control Banding (CB) approach, treating the substance as a Band 3 (Potent/Toxic) compound until full toxicology data proves otherwise.
Hazard Identification & Control Banding
Based on structural activity relationships (SAR) of spiro-piperidine/pyrrolidine analogs and available GHS data for the class:
| Hazard Category | GHS Code | Description | Operational Implication |
| Ocular | H318 | Causes serious eye damage | CRITICAL: Safety glasses are inadequate.[1] Chemical splash goggles are mandatory.[1] |
| Dermal | H315 | Causes skin irritation | Double-gloving required.[1] |
| Respiratory | H335 | May cause respiratory irritation | All handling must occur in a certified fume hood.[1] |
| Uncertainty | N/A | Novel Chemical Entity (NCE) | Assume potential sensitization; zero skin contact allowed.[1] |
PPE Matrix: Task-Based Protection
Do not rely on a "one-size-fits-all" approach.[1] Select PPE based on the energy and exposure potential of the specific task.
| Task | Respiratory Protection | Ocular Protection | Dermal Protection |
| Weighing / Solid Transfer (High Risk) | Engineering Control: Fume Hood (Face velocity >100 fpm).[1] PPE: N95 or P100 respirator (if hood sash >18").[1] | Chemical Splash Goggles (ANSI Z87.1+).[1] Face shield recommended for >5g transfers.[1] | Double Gloves: Inner: Nitrile (4 mil) Outer: Nitrile (Extended cuff, 5-8 mil) Body: Lab coat + Tyvek sleeve covers.[1] |
| Reaction Setup / Liquid Handling | Fume Hood. | Chemical Splash Goggles.[1] | Double Nitrile Gloves.[1] Standard Lab Coat. |
| Quench / Workup | Fume Hood. | Chemical Splash Goggles + Face Shield (risk of exothermic splash).[1] | Double Nitrile Gloves.[1] Chemical Apron (if >1L volume).[1] |
| Waste Disposal | N95 (if dust risk persists).[1] | Safety Glasses with Side Shields.[1][2] | Single Nitrile Gloves (change immediately if splashed).[1] |
Operational Workflow: Step-by-Step Protocol
Phase A: Engineering & Preparation
-
Static Neutralization: Place an ionizing fan or anti-static gun inside the fume hood 5 minutes prior to weighing. Why? Boc-protected solids are highly static; this prevents dust from adhering to the spatula or flying into the hood airflow.[1]
-
Balance Stabilization: Ensure the analytical balance is shielded within the hood. Use a draft shield.[1]
Phase B: Weighing & Transfer (The Critical Step)
-
Don PPE: Put on inner gloves, sleeve covers, outer gloves, and goggles before opening the vial.
-
Open Container: Tap the vial gently on the benchtop to settle contents. Open slowly to release any pressure differential.[1]
-
Transfer: Use a disposable anti-static weighing boat.
-
Solvent Addition: Add the solvent (e.g., DCM, DMF) to the solid immediately after weighing to suppress dust generation.
Phase C: Decontamination[1]
-
Wipe Down: Use a wet wipe (solvent-appropriate) to clean the balance area immediately.[1] Dry wiping generates static and disperses dust.
-
Doffing: Remove outer gloves inside the hood and dispose of them as solid hazardous waste.
Visualization: Safe Handling Lifecycle
The following diagram illustrates the decision logic and workflow for handling this compound, emphasizing the "Stop/Go" safety checks.
Figure 1: Operational lifecycle for handling high-potency/irritant solids. Note the critical transition from Weighing to Solubilization to minimize dust exposure time.
Disposal & Emergency Response
Waste Segregation[5]
-
Solid Waste: Contaminated weigh boats, outer gloves, and paper towels must go into "Hazardous Solid Waste" (Incineration recommended).
-
Liquid Waste: Segregate based on the solvent used (e.g., Halogenated vs. Non-Halogenated).
-
Rinsate: The first rinse of the reaction vessel must be treated as hazardous mother liquor.
Emergency Procedures
-
Eye Contact (H318 Risk):
-
Skin Contact: Wash with soap and water for 15 minutes.[1] Monitor for delayed redness (sensitization).[1]
-
Spill (Solid): Do not sweep.[1] Cover with wet paper towels to dampen, then wipe up.
References
-
PubChem. (n.d.).[1] Compound Summary: tert-Butyl 2-amino-6-azaspiro[3.4]octane-6-carboxylate (GHS Classification).[1] National Library of Medicine.[1] Retrieved from [Link]
-
Occupational Safety and Health Administration (OSHA). (2016).[1] Recommended Practices for Safety and Health Programs: Hazard Identification and Assessment. Retrieved from [Link][1]
-
European Chemicals Agency (ECHA). (n.d.).[1] Guidance on the Application of the CLP Criteria (Eye Damage/Irritation). Retrieved from [Link]
-
Naumann, B. D., et al. (1996).[1] Performance-based exposure control limits for pharmaceutical active ingredients.[1][6] American Industrial Hygiene Association Journal.[1] (Foundational text for Control Banding in Pharma).
Sources
- 1. tert-Butyl 2-amino-6-azaspiro[3.4]octane-6-carboxylate | C12H22N2O2 | CID 56962195 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chemicalbook.com [chemicalbook.com]
- 3. fishersci.com [fishersci.com]
- 4. Lab Safety Rules and Guidelines | Lab Manager [labmanager.com]
- 5. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 6. ftp.cdc.gov [ftp.cdc.gov]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
